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Reactive yellow 175

Cat. No.: B1174809
CAS No.: 149315-85-5
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Description

Reactive Yellow 175 (CAS 149315-85-5) is a research-grade reactive dye with the molecular formula C9H11IN2O5, primarily used in textile research for dyeing cellulosic fibers like cotton and rayon . Its core research value lies in its ability to form covalent bonds with textile fibers, resulting in vibrant colors with excellent wash fastness and durability, making it a key subject for studies aimed at improving dyeing processes and performance . Researchers also utilize this compound to investigate critical environmental challenges, such as developing and testing advanced wastewater treatment methods. Studies focus on the adsorption of reactive yellow dyes onto various materials like surfactant-modified zeolites and activated carbon to mitigate the environmental impact of textile effluents . A significant research imperative involves addressing the issue of dye hydrolysis, where approximately 10-15% of dye used can be lost to wastewater streams due to incomplete fixation, leading to economic losses and pollution . Ongoing research and development efforts are dedicated to modifying dye structures and dyeing processes, such as creating low-salt or salt-free dyeing methods, to enhance fixation rates and reduce the environmental footprint of textile coloration . This product is intended for research applications only and is strictly not for human or veterinary use.

Properties

CAS No.

149315-85-5

Molecular Formula

C9H11IN2O5

Synonyms

Reactive yellow 175

Origin of Product

United States

Foundational & Exploratory

C.I. Reactive Yellow 175 CAS number and properties.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on C.I. Reactive Yellow 175, designed for researchers, scientists, and drug development professionals.

CAS Number: 149315-85-5[1][2][3]

Physicochemical Properties

For illustrative purposes, the following table presents general properties typical of reactive yellow dyes. It is important to note that these values are not specific to C.I. This compound and should be considered as representative of the dye class.

PropertyValueNotes
Appearance Yellow powder[4]
Solubility Soluble in waterReactive dyes are designed to be soluble in water for dyeing applications.
Odor Negligible[4]

Reactivity and Stability

Reactive dyes, by design, are chemically reactive molecules that form covalent bonds with fibers such as cellulose, wool, or silk.[5] This high reactivity also contributes to their persistence in aqueous environments as they are generally resistant to natural biodegradation.

The reactivity of reactive dyes is significantly influenced by factors such as pH and temperature. The dyeing process with reactive dyes typically occurs under alkaline conditions (pH 10-11). In terms of stability, reactive dyes should be stored in a tightly closed container in a well-ventilated area and avoid contact with strong oxidizers.[4] The shelf life, when stored properly, is generally indefinite.[4]

Toxicological Information

Detailed toxicological data for C.I. This compound is limited. According to aggregated GHS information from the European Chemicals Agency (ECHA), it may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]

For a representative reactive yellow dye, the oral LD50 in rats is reported to be greater than 5 g/kg.[4] It may cause skin and eye irritation.[4] It is recommended to wear protective gloves, clothing, and eye protection when handling this type of compound.[4]

Toxicological Data (General for Reactive Yellow Dyes)
Acute Oral Toxicity (Rat LD50) > 5 g/kg[4]
Skin Irritation Irritant[4]
Eye Irritation Irritant[4]
Sensitization May cause respiratory sensitization[6]

Experimental Protocols

Specific experimental protocols for C.I. This compound are not detailed in the available literature. However, a general protocol for the application of reactive dyes in a laboratory setting for dyeing cellulosic fibers (e.g., cotton) is provided below.

Exhaust Dyeing of Cotton with a Reactive Dye

  • Preparation of the Dyebath:

    • Set the dyebath at 30-35°C.

    • Add a calculated amount of common salt (NaCl) or Glauber's salt (Na₂SO₄) to the bath and run the material for 10 minutes to allow for salt absorption.

  • Dyeing:

    • Dissolve the reactive dye in warm water (approximately 50°C) and add it to the dyebath.

    • Run the fabric in the dyebath for 30 minutes to allow for dye exhaustion.

  • Fixation:

    • Dissolve the required amount of alkali (e.g., sodium carbonate) and add it to the dyebath.

    • Raise the temperature to the recommended fixation temperature for the specific reactive dye (e.g., 30-40°C for cold brand dyes, 80-90°C for hot brand dyes) and maintain for the recommended time.[7]

  • Washing Off:

    • After dyeing, the fabric is thoroughly rinsed with cold and then hot water to remove any unfixed dye.

    • A soaping treatment is carried out at or near the boil with a neutral detergent for about 15 minutes to ensure maximum fastness properties.[7]

    • Finally, the fabric is rinsed again with hot and cold water.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the exhaust dyeing process with reactive dyes.

Dyeing_Workflow Exhaust Dyeing Workflow cluster_prep Preparation cluster_dyeing Dyeing & Fixation cluster_wash Washing A Prepare Dyebath (Water, Salt) C Add Fabric to Dyebath A->C B Dissolve Dye D Add Dissolved Dye B->D C->D 10 min E Add Alkali for Fixation D->E 30 min F Heat to Fixation Temperature E->F G Cold Rinse F->G Fixation Time H Hot Rinse G->H I Soaping at Boil H->I J Final Rinse I->J K Dyed Fabric J->K

Caption: A flowchart of the exhaust dyeing process using reactive dyes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of a Representative Yellow Reactive Azo Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 175 is a commercial name for a reactive dye, and specific public-domain data regarding its precise chemical structure and physicochemical properties are limited. This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and application protocols for a representative yellow reactive azo dye, which can serve as a proxy for understanding compounds like this compound. Reactive dyes are a cornerstone of the textile industry, prized for their ability to form covalent bonds with fibers, leading to excellent wash fastness. This document details the synthesis, purification, and characterization of such dyes, along with standardized experimental protocols relevant to their application and analysis.

Physicochemical Properties

Quantitative data for a representative yellow reactive azo dye are summarized below. These values are typical for mono-azo reactive dyes used in textile applications.

PropertyValue
Chemical Class Azo Dye
Reactive Group Vinyl Sulfone or Triazine
Appearance Yellow to Orange Powder
Molecular Weight 500 - 800 g/mol (typical range)
Solubility in Water >100 g/L at 25°C[1]
Maximum Absorption (λmax) 410-420 nm[2][3]

Chemical Structure and Synthesis

The general structure of a reactive dye consists of a chromophore, a bridging group, and a reactive group. For a yellow azo dye, the chromophore is typically a mono-azo system. The synthesis involves a two-step process: diazotization and coupling.

General Synthesis Pathway

The synthesis of a typical yellow reactive azo dye involves the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling component, such as a naphthol or a pyrazolone derivative.

Synthesis_Pathway AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO2, HCl, 0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye Azo Coupling CouplingComponent Coupling Component CouplingComponent->AzoDye

Caption: General synthesis pathway for an azo dye.

Experimental Protocols

Synthesis of a Representative Yellow Azo Dye

Objective: To synthesize a simple yellow azo dye.

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Dissolve aniline in a solution of HCl and water, and cool the mixture to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate beaker, dissolve phenol in an aqueous solution of NaOH and cool it to 0-5°C. Slowly add the previously prepared diazonium salt solution to the phenol solution with constant stirring.

  • Isolation: Allow the reaction mixture to stand for 30 minutes. The yellow azo dye will precipitate. Filter the solid product, wash with cold water, and dry.

Purification by Recrystallization

Objective: To purify the synthesized azo dye.

Procedure:

  • Dissolve the crude dye in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration and dry them.

Characterization Techniques

Objective: To determine the maximum absorption wavelength (λmax) of the dye.

Procedure:

  • Prepare a dilute solution of the purified dye in deionized water.

  • Record the UV-Vis spectrum from 200 to 800 nm using a spectrophotometer.

  • Identify the wavelength of maximum absorbance in the visible region. For yellow dyes, this is typically between 410 and 420 nm.[2][3]

Objective: To identify the functional groups present in the dye molecule.

Procedure:

  • Obtain the FTIR spectrum of the solid dye sample using an FTIR spectrometer with an ATR accessory.

  • Analyze the spectrum for characteristic absorption bands. Key bands for reactive azo dyes include:

    • -N=N- (azo group): ~1400-1450 cm⁻¹

    • Aromatic C=C: ~1450-1600 cm⁻¹

    • Sulfonate group (SO₃⁻): ~1040-1060 cm⁻¹ and ~1180-1200 cm⁻¹

Objective: To assess the purity of the dye and analyze its hydrolysis products.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile and a buffer (e.g., ammonium acetate).

  • Sample Preparation: Dissolve a small amount of the dye in the mobile phase.

  • Chromatographic Conditions: Use a C18 reversed-phase column. Set a suitable flow rate (e.g., 1 mL/min) and detection wavelength (the λmax of the dye).

  • Injection and Analysis: Inject the sample and record the chromatogram. The purity can be estimated from the relative peak areas.

Reactive Dyeing of Cotton

Objective: To apply the reactive dye to a cotton fabric.

Materials:

  • Cotton fabric

  • Reactive dye

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Wetting agent

Procedure:

Dyeing_Workflow Start Start: Prepare Dyebath Dyeing Dyeing (Exhaustion) Start->Dyeing Add Fabric and Salt Fixation Fixation (Alkali Addition) Dyeing->Fixation Add Alkali (e.g., Na2CO3) Rinsing Rinsing Fixation->Rinsing Drain Dyebath Soaping Soaping Rinsing->Soaping Hot Water FinalRinse Final Rinse and Drying Soaping->FinalRinse Remove Unfixed Dye End End: Dyed Fabric FinalRinse->End

Caption: Experimental workflow for reactive dyeing of cotton.
  • Pre-treatment: Scour and bleach the cotton fabric to remove impurities.

  • Dyeing (Exhaustion): Prepare a dyebath containing the reactive dye, a wetting agent, and an electrolyte (NaCl or Na₂SO₄). Immerse the fabric in the dyebath and gradually raise the temperature to 60°C. The electrolyte promotes the exhaustion of the dye onto the fiber.

  • Fixation: After a set time (e.g., 30 minutes), add an alkali such as sodium carbonate to the dyebath. The alkali raises the pH, which activates the hydroxyl groups of the cellulose in the cotton and facilitates the covalent bond formation between the dye and the fiber.

  • Washing: After the fixation step (e.g., 60 minutes), remove the fabric from the dyebath and rinse it thoroughly with cold and then hot water to remove unfixed dye and residual chemicals.

  • Soaping: Treat the dyed fabric in a boiling detergent solution to remove any hydrolyzed dye, which can improve the wet fastness properties.

  • Final Rinse and Drying: Rinse the fabric again with water and then dry it.

Signaling Pathways and Biological Interactions

Reactive dyes are primarily designed for industrial applications in the textile sector and are not intended for direct biological or pharmaceutical use. Their mechanism of action is based on chemical reactivity with textile fibers. As synthetic colorants, they are not known to be involved in specific biological signaling pathways. However, the potential toxicological and environmental impact of reactive dyes and their degradation products is an active area of research. Advanced oxidation processes are being explored for the degradation of these dyes in wastewater.[3]

Conclusion

References

Reactive Yellow 175 molecular formula and weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 175 is a dye identified by the CAS Number 149315-85-5. This technical guide aims to provide comprehensive information regarding its molecular formula, weight, and associated experimental data. However, extensive database searches indicate that specific details about the molecular structure of this compound are not publicly available, suggesting it may be a commercial product with a proprietary chemical composition or a complex mixture.

Quantitative Data Summary

A definitive molecular formula and molecular weight for this compound are not available in public chemical databases.[1][2][3] Many sources list the molecular weight as 0 or not applicable, which is common for substances where the precise chemical structure is not disclosed or for complex mixtures.[1][2] The CAS number 149315-85-5 serves as the primary identifier for this substance.[1][2][3][4][5]

ParameterValueSource
CAS Number 149315-85-5[1][2][3][4][5]
Molecular Formula Not Available
Molecular Weight Not Available[1][2]

Experimental Protocols and Signaling Pathways

Due to the lack of a defined chemical structure for this compound, there are no specific experimental protocols or established signaling pathways directly associated with this compound in the scientific literature. Research on reactive dyes often focuses on their application in the textile industry and their environmental impact, including degradation and removal from wastewater.[5]

Logical Relationship Diagram

Given the absence of specific experimental data for this compound, a diagram illustrating a general workflow for the characterization of a novel chemical substance is provided below. This represents a logical approach that researchers might take when encountering a compound with limited public information.

G General Workflow for Chemical Characterization cluster_0 Initial Assessment cluster_1 Data Acquisition cluster_2 Structure Elucidation & Further Studies A Compound of Interest (e.g., this compound) B Literature & Database Search (CAS, PubChem, etc.) A->B C Obtain Physical Sample B->C If data is unavailable D Spectroscopic Analysis (NMR, MS, IR) C->D E Chromatographic Analysis (HPLC, GC-MS) C->E F Determine Molecular Formula & Weight D->F E->F G Propose Chemical Structure F->G H Biological/Chemical Activity Screening G->H I Toxicity & Safety Assessment H->I

Caption: General workflow for characterizing an unknown chemical compound.

Conclusion

While "this compound" is identified by a CAS number, its precise molecular formula and weight are not publicly documented. This lack of fundamental chemical information precludes the availability of specific experimental protocols and signaling pathway data. The provided workflow illustrates a standard scientific approach to characterizing such substances. Researchers interested in this compound would likely need to perform their own analytical studies to determine its structure and properties.

References

The Covalent Fixation of Reactive Yellow 175: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism of action of C.I. Reactive Yellow 175, a member of the vinyl sulfone class of reactive dyes. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the well-established principles of vinyl sulfone dye chemistry, supported by representative data from similar reactive dyes. The information presented herein offers a robust framework for understanding the covalent bonding process with cellulosic substrates, the competing hydrolysis reaction, and the methodologies for evaluating dyeing performance.

Core Mechanism of Action: Covalent Bond Formation

Reactive dyes, such as this compound, are distinguished by their ability to form strong, covalent bonds with the functional groups of textile fibers.[1][2] In the case of cellulosic fibers like cotton, the primary reaction site is the hydroxyl (-OH) group. The key to this reaction is the vinyl sulfone group (-SO₂CH=CH₂), which acts as the reactive "hook" of the dye molecule.[3][4]

The dyeing process is a two-stage reaction:

  • Activation of the Reactive Group: this compound is typically supplied in a more stable form, containing a sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃H). Under alkaline conditions (high pH), this group undergoes an elimination reaction to form the highly reactive vinyl sulfone group.[5]

  • Nucleophilic Addition to Cellulose: The hydroxyl groups of the cellulose fiber are ionized to cellulosate ions (Cell-O⁻) in the alkaline dye bath. These nucleophilic cellulosate ions then attack the electron-deficient double bond of the vinyl sulfone group in a Michael addition reaction, forming a stable ether linkage between the dye and the fiber.[5]

This covalent bond is significantly stronger than the physical bonds (e.g., van der Waals forces, hydrogen bonds) that attach other dye classes to fibers, resulting in excellent wash fastness.[1][2]

Competing Reaction: Hydrolysis

A critical competing reaction during the dyeing process is the hydrolysis of the vinyl sulfone group.[1][6][7] In the alkaline solution, the vinyl sulfone group can also react with hydroxide ions (OH⁻) from the water. This reaction forms a hydroxyl derivative of the dye, which is no longer capable of reacting with the cellulose fiber.[6][7] This hydrolyzed dye remains unfixed and must be washed off, leading to a loss of dye and the generation of colored effluent.[7][8] The efficiency of the dyeing process is therefore a balance between the rate of fixation to the fiber and the rate of hydrolysis.

Quantitative Data Overview

Specific quantitative data for this compound is limited. The following tables present representative data for other vinyl sulfone and reactive yellow dyes to illustrate typical performance parameters.

Table 1: Representative Fixation Efficiency of Vinyl Sulfone Dyes

Reactive DyeSubstrateFixation ConditionsFixation Yield (%)Reference
C.I. Reactive Black 5Cotton60°C, pH 11, 60 min~70-80%General Literature
New Red & Blue DyesCottonNot Specified~5% higher than conventional[5]
Procion Blue H-EGNCottonpH 10.5-11.5Not Specified[6]

Table 2: Representative Kinetic Data for Reactive Dye Hydrolysis

Reactive DyeConcentrationpHTemperature (°C)Rate Constant (min⁻¹)Reference
Procion Blue H-EGN0.5%AlkalineNot Specified0.011[2]
Procion Blue H-EGN1.0%AlkalineNot Specified0.012[2]
Procion Blue H-EGN2.0%AlkalineNot Specified0.025[2]

Table 3: Spectroscopic Properties of a Reactive Yellow Azo Dye

ParameterValueReference
λmax (nm)420[8]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the performance of reactive dyes.

Determination of Dye Bath Exhaustion

Objective: To quantify the amount of dye that has migrated from the dye bath to the fiber before fixation.

Methodology:

  • Prepare a dye bath of known concentration with the reactive dye, electrolyte (e.g., Glauber's salt), and water at a specific liquor ratio (e.g., 20:1).

  • Introduce the cellulosic substrate (e.g., cotton fabric) into the dye bath.

  • Agitate the bath at a controlled temperature (e.g., 40°C) for a set period (e.g., 60 minutes) to allow for dye exhaustion.

  • After the exhaustion phase, take an aliquot of the dye bath.

  • Measure the absorbance of the aliquot using a UV-Vis spectrophotometer at the dye's λmax.

  • Determine the concentration of the residual dye in the bath using a pre-established calibration curve.

  • Calculate the percentage of exhaustion (%E) using the following formula:

    %E = [(C₀ - C₁) / C₀] x 100

    Where:

    • C₀ = Initial concentration of the dye in the bath

    • C₁ = Concentration of the dye in the bath after exhaustion

Determination of Fixation Yield

Objective: To quantify the percentage of the exhausted dye that has covalently bonded to the fiber.

Methodology:

  • Following the exhaustion step (Protocol 3.1), add the required amount of alkali (e.g., sodium carbonate) to the dye bath to initiate fixation.

  • Continue the dyeing process at the recommended fixation temperature and time (e.g., 60°C for 60 minutes).

  • After fixation, remove the dyed substrate and rinse thoroughly with cold water to remove unfixed dye.

  • Perform a soaping treatment to remove all hydrolyzed and loosely bound dye. This typically involves washing the substrate in a solution containing a non-ionic detergent at near-boiling temperature for a specified time (e.g., 15 minutes).

  • Rinse the soaped substrate thoroughly and allow it to dry.

  • Extract the covalently bound dye from the substrate using a suitable solvent (e.g., 50% aqueous pyridine).

  • Measure the absorbance of the dye extract using a UV-Vis spectrophotometer at the dye's λmax.

  • Calculate the amount of fixed dye using a calibration curve.

  • The fixation yield (%F) can be calculated as:

    %F = (Amount of fixed dye / Amount of exhausted dye) x 100

Kinetic Study of Hydrolysis by HPLC

Objective: To determine the rate of hydrolysis of the reactive dye under dyeing conditions.

Methodology:

  • Prepare a dye solution of known concentration in a buffered solution at the desired pH for dyeing.

  • Place the solution in a constant temperature water bath.

  • At regular time intervals, withdraw an aliquot of the dye solution.

  • Immediately neutralize the aliquot to quench the hydrolysis reaction.

  • Analyze the composition of the aliquot using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and mobile phase.

  • The HPLC will separate the unhydrolyzed reactive dye from its hydrolyzed form.

  • Quantify the concentration of the unhydrolyzed dye at each time point by measuring the peak area and using a calibration curve.

  • Plot the natural logarithm of the concentration of the unhydrolyzed dye versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant for the hydrolysis reaction.

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical pathways and experimental workflows described in this guide.

G cluster_activation Activation cluster_fixation Fixation cluster_hydrolysis Hydrolysis (Competing Reaction) Dye_SE Dye-SO₂CH₂CH₂OSO₃⁻ (Sulfatoethylsulfone form) Dye_VS Dye-SO₂CH=CH₂ (Vinyl sulfone form) Dye_SE->Dye_VS -HSO₄⁻ Fixed_Dye Dye-SO₂CH₂CH₂-O-Cellulose (Covalent Bond) Dye_VS->Fixed_Dye +Cellulose-O⁻ Hydrolyzed_Dye Dye-SO₂CH₂CH₂-OH (Inactive Dye) Dye_VS->Hydrolyzed_Dye +OH⁻ (from H₂O) OH_minus OH⁻ (Alkali) Cell_OH Cellulose-OH Cell_O Cellulose-O⁻ Cell_OH->Cell_O +OH⁻ OH_minus2 OH⁻ Water H₂O

Caption: Mechanism of action for a vinyl sulfone reactive dye.

G start Start prep_dyebath Prepare Dye Bath (Dye, Electrolyte, Water) start->prep_dyebath add_fabric Add Cellulosic Fabric prep_dyebath->add_fabric exhaustion Exhaustion Phase (Controlled Temperature & Time) add_fabric->exhaustion sample_exhaustion Take Aliquot of Dye Bath exhaustion->sample_exhaustion add_alkali Add Alkali (e.g., Sodium Carbonate) exhaustion->add_alkali measure_exhaustion Measure Absorbance (UV-Vis) Determine Residual Dye Concentration sample_exhaustion->measure_exhaustion calc_exhaustion Calculate % Exhaustion measure_exhaustion->calc_exhaustion end End calc_exhaustion->end Exhaustion Data fixation Fixation Phase (Controlled Temperature & Time) add_alkali->fixation rinse Rinse Dyed Fabric fixation->rinse soaping Soaping Treatment (Hot wash with detergent) rinse->soaping dry Dry Fabric soaping->dry extract_dye Extract Fixed Dye from Fabric dry->extract_dye measure_fixation Measure Absorbance of Extract (UV-Vis) extract_dye->measure_fixation calc_fixation Calculate % Fixation Yield measure_fixation->calc_fixation calc_fixation->end Fixation Data

Caption: Experimental workflow for determining dye exhaustion and fixation.

G start Start prep_solution Prepare Dye Solution in Buffer at Dyeing pH start->prep_solution incubate Incubate at Constant Temperature prep_solution->incubate sampling Withdraw Aliquots at Regular Time Intervals incubate->sampling sampling->incubate Continue Incubation quench Neutralize Aliquot to Stop Reaction sampling->quench hplc_analysis Analyze by HPLC (Separate unhydrolyzed and hydrolyzed dye) quench->hplc_analysis quantify Quantify Unhydrolyzed Dye Concentration (Peak Area vs. Calibration Curve) hplc_analysis->quantify plot_data Plot ln(Concentration) vs. Time quantify->plot_data calc_rate Determine Rate Constant (k = -slope) plot_data->calc_rate end End calc_rate->end

Caption: Workflow for kinetic analysis of reactive dye hydrolysis.

References

The Dawn of Synthetic Color: A Technical Review of the Discovery of Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A pivotal moment in the history of industrial chemistry, the discovery of azo dyes in the mid-19th century revolutionized the textile industry and laid the groundwork for the development of a vast array of synthetic colorants. This technical guide provides an in-depth review of the seminal discoveries that led to the first azo dyes, detailing the key chemical innovations and the experimental protocols that brought these vibrant colors to life. This paper is intended for researchers, scientists, and drug development professionals with an interest in the history of organic chemistry and the origins of synthetic molecules that have shaped modern industry.

From Aniline to a New Class of Dyes: The Pioneering Work of Peter Griess

The journey to azo dyes began not with the synthesis of a dye itself, but with the discovery of a new class of highly reactive chemical intermediates: the diazonium salts. In 1858, the German chemist Peter Griess, while working in the laboratory of Hermann Kolbe at the University of Marburg, made a breakthrough observation. His work, detailed in the paper "Preliminary notice on the influence of nitrous acid on aminonitro- and aminodinitrophenol," published in Annalen der Chemie und Pharmacie, described the reaction of aromatic amines with nitrous acid at low temperatures.[1][2] This process, which would come to be known as diazotization, was the critical first step in the synthesis of all azo dyes.

Griess's initial experiments involved the reaction of picramic acid (2-amino-4,6-dinitrophenol) with nitrous acid in a cold ethanolic solution, which resulted in the formation of a stable, crystalline diazo compound.[2] This discovery was significant because it demonstrated that the amino group of an aromatic amine could be transformed into a reactive "diazo" group (-N2+), which could then be used to form new chemical bonds.

The First Azo Dye: Aniline Yellow

While Griess had laid the theoretical and practical foundation, the synthesis of the first true azo dye is credited to C. Mène in 1861. By applying Griess's diazotization reaction to aniline, Mène was able to create a diazonium salt which he then reacted with an excess of aniline to produce a yellow precipitate.[3][4] This substance, which became known as Aniline Yellow (para-aminoazobenzene), was the first commercially produced azo dye.[3][4]

The synthesis of Aniline Yellow demonstrated the "coupling" reaction, the second essential component of azo dye formation. In this step, the highly reactive diazonium salt acts as an electrophile, attacking another electron-rich aromatic ring (the coupling component) to form the characteristic azo group (-N=N-), the chromophore responsible for the dye's color.

Experimental Protocols of the Pioneering Syntheses

While the original publications of Griess and Mène provide a less detailed experimental account than modern chemical literature, the core procedures can be reconstructed. The following protocols are based on the available historical information and modern interpretations of these foundational experiments.

Table 1: Key Reagents and Observed Properties in the Discovery of Diazo Compounds and the First Azo Dye
Experiment/CompoundKey ReactantsKey Reagents/ConditionsObserved ProductReported PropertiesYearInvestigator
Discovery of Diazo Compounds Picramic acid (2-amino-4,6-dinitrophenol)Nitrous acid, Cold ethanolic solution2-diazo-4,6-dinitrophenolBrassy yellow precipitate1858Peter Griess
Synthesis of Aniline Yellow AnilineNitrous acid (from sodium nitrite and HCl), Aniline, Cold (approx. 5°C)Aniline Yellow (para-aminoazobenzene)Yellow precipitate, Insoluble in water, Soluble in oil1861C. Mène
Detailed Methodologies

1. Griess's Diazotization of Picramic Acid (1858) - A Reconstruction

  • Objective: To synthesize a stable diazo compound from an aromatic amine.

  • Reactants:

    • Picramic acid (2-amino-4,6-dinitrophenol)

    • Nitrous acid (generated in situ or from a prepared solution)

    • Ethanol

  • Procedure:

    • A solution of picramic acid in ethanol was prepared.

    • The solution was cooled in an ice bath.

    • A cold solution of nitrous acid was slowly added to the picramic acid solution with constant stirring.

    • A brassy yellow crystalline solid precipitated from the solution.

    • The solid was isolated by filtration and dried.

  • Key Observations: The formation of a stable, crystalline product at low temperatures was a novel observation and key to the discovery of diazonium salts.

2. Mène's Synthesis of Aniline Yellow (1861) - A Reconstruction

  • Objective: To synthesize the first azo dye.

  • Reactants:

    • Aniline

    • Sodium nitrite

    • Hydrochloric acid

  • Procedure:

    • Step 1: Diazotization of Aniline

      • Aniline was dissolved in an aqueous solution of hydrochloric acid.

      • The solution was cooled to approximately 5°C in an ice bath.[3]

      • A cold aqueous solution of sodium nitrite was slowly added to the aniline hydrochloride solution with continuous stirring to form a solution of benzenediazonium chloride. The temperature was maintained at or below 5°C.[3]

    • Step 2: Coupling Reaction

      • To the freshly prepared benzenediazonium chloride solution, an excess of aniline was added.

      • The mixture was shaken vigorously.

      • A yellow precipitate of Aniline Yellow formed.[3]

      • The precipitate was collected by filtration, washed with water, and dried.

  • Quantitative Data (Modern Reconstruction for Didactic Purposes):

    • Dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated hydrochloric acid and 20 ml of water.[5][6] Cool to 5°C.

    • Dissolve 4 g of sodium nitrite in 20 ml of water and add this solution slowly to the aniline solution.[5][6]

    • In a separate flask, dissolve 4 ml of aniline in 4 ml of hydrochloric acid.[5][6]

    • Slowly add the second aniline solution to the diazonium salt solution with constant stirring.[5][6]

    • Expected yield is approximately 4 g.[6]

Visualizing the Discovery: Signaling Pathways and Logical Relationships

To better understand the chemical transformations and the logical progression of these discoveries, the following diagrams are provided.

Discovery_of_Azo_Dyes cluster_griess Peter Griess (1858) cluster_mene C. Mène (1861) AromaticAmine Aromatic Amine (e.g., Picramic Acid) DiazoniumSalt Diazonium Salt (Discovery of a new reactive intermediate) AromaticAmine->DiazoniumSalt Diazotization (Cold) NitrousAcid Nitrous Acid (HNO₂) NitrousAcid->DiazoniumSalt BenzenediazoniumChloride Benzenediazonium Chloride DiazoniumSalt->BenzenediazoniumChloride Foundational Discovery Aniline1 Aniline Aniline1->BenzenediazoniumChloride Diazotization NitrousAcid2 Nitrous Acid NitrousAcid2->BenzenediazoniumChloride AnilineYellow Aniline Yellow (First Azo Dye) BenzenediazoniumChloride->AnilineYellow Azo Coupling Aniline2 Aniline (Coupling Agent) Aniline2->AnilineYellow

Caption: Logical progression from Griess's discovery of diazonium salts to Mène's synthesis of Aniline Yellow.

Aniline_Yellow_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline_HCl Aniline + HCl Diazonium_Salt Benzenediazonium Chloride Aniline_HCl->Diazonium_Salt NaNO2 NaNO₂ NaNO2->Diazonium_Salt IceBath Ice Bath (0-5°C) IceBath->Diazonium_Salt  Crucial Condition Aniline_Yellow Aniline Yellow (p-aminoazobenzene) Diazonium_Salt->Aniline_Yellow Electrophilic Aromatic Substitution Aniline_Coupling Aniline Aniline_Coupling->Aniline_Yellow

Caption: Experimental workflow for the synthesis of Aniline Yellow.

Conclusion

The discovery of azo dyes, initiated by Peter Griess's fundamental work on diazo compounds and brought to fruition with C. Mène's synthesis of Aniline Yellow, marked a turning point in the world of synthetic chemistry. The diazotization and azo coupling reactions became the cornerstone of a new industry, providing a versatile and cost-effective method for producing a wide spectrum of vibrant and lightfast colors. This technical review serves as a testament to the ingenuity of these early chemists and the enduring impact of their discoveries on science and industry.

References

C.I. Reactive Yellow 175: A Technical Health and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the available health and safety information for C.I. Reactive Yellow 175 (CAS No. 149315-85-5, EC No. 402-740-3). The content is intended for researchers, scientists, and professionals in drug development who may handle or evaluate this substance. Information is based on publicly accessible data from regulatory bodies and safety data sheets.

Hazard Identification and Classification

C.I. This compound is a reactive dye. The primary health concern identified is respiratory sensitization. However, aggregated data from notifications to the European Chemicals Agency (ECHA) shows conflicting classifications. While one notification classifies the substance as a respiratory sensitizer, two others report that it does not meet the criteria for GHS hazard classification.[1] This discrepancy highlights the need for careful handling and risk assessment.

Table 1: Hazard Classification for C.I. This compound

Classification SystemHazard ClassHazard StatementSource
GHS (ECHA C&L)Respiratory Sensitization, Category 1 (in 1 of 3 notifications)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
EU DSD (obsolete)Not explicitly listed, but associated with Risk Phrase R42 for this class.R42: May cause sensitization by inhalation.[2]

Toxicological Data

Specific quantitative toxicological data for C.I. This compound is limited in publicly available literature. Much of the assessment for reactive dyes is based on the properties of the chemical class. Reactive dyes as a group are known to have the potential to cause sensitization.[3] Dust inhalation should be minimized, as it is the primary route for respiratory sensitization.[3]

Table 2: Summary of Toxicological Data

EndpointSpeciesValueClassificationNotes
Acute Oral Toxicity -No data availableNot classified-
Acute Dermal Toxicity -No data availableNot classified-
Acute Inhalation Toxicity -No data availableNot classified-
Skin Corrosion/Irritation -No data availableNot classifiedReactive dyes as a class may cause skin irritation.[3]
Eye Damage/Irritation -No data availableNot classifiedReactive dyes as a class may cause eye irritation.[3]
Respiratory Sensitization HumanData suggests potentialCategory 1 (H334) This is the primary hazard identified, though classifications are inconsistent.[1] Persons with known respiratory allergies should take special precautions.[3]
Skin Sensitization -No data availableNot classifiedReactive dyes as a class may cause skin sensitization.[3]
Germ Cell Mutagenicity -No data availableNot classified-
Carcinogenicity -No data availableNot classified-
Reproductive Toxicity -No data availableNot classified-

Ecotoxicological Data

There is no specific quantitative ecotoxicity data available for C.I. This compound. As a class, reactive dyes are designed for high wet-fastness, which contributes to their persistence in water.[4] Their hydrophilicity suggests they may remain in the water column for extended periods.[4]

Table 3: Summary of Ecotoxicological Data

EndpointSpeciesValueNotes
Acute Fish Toxicity -No data availableA general value for other reactive dyes is LC50 > 100 mg/L (96hr).[3]
Daphnia Toxicity -No data available-
Algae Toxicity -No data available-
Persistence -Data suggests persistenceReactive dyes are generally resistant to natural biodegradation.[4]

Experimental Protocols

While specific study reports for C.I. This compound are not publicly available, toxicological evaluations for chemical substances typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (e.g., OECD TG 423): This method involves the administration of the test substance to fasted animals (commonly rats) in a stepwise procedure using a limited number of animals. Observations of toxic effects and mortality are made for at least 14 days to determine the LD50 value.[5]

  • Skin Irritation (e.g., OECD TG 404): The substance is applied to the shaved skin of an animal (commonly a rabbit) for a specified period. The site is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

  • Eye Irritation (e.g., OECD TG 405): A small amount of the test substance is applied to one eye of an animal (commonly a rabbit), with the other eye serving as a control. The eyes are examined for opacity, iritis, and redness at set intervals.

  • Respiratory Sensitization (e.g., Local Lymph Node Assay - LLNA): While primarily for skin sensitization, the LLNA (OECD TG 429) can provide data on immunogenic potential. For respiratory sensitization, evidence often comes from human case studies or specialized animal models that measure hypersensitivity responses upon inhalation.

Health and Safety Visualizations

The following diagrams illustrate key safety concepts for handling C.I. This compound.

G cluster_0 Routes of Exposure cluster_1 Potential Health Effects Inhalation Inhalation of Dust RespSens Respiratory Sensitization (Asthma-like symptoms) H334 Inhalation->RespSens Skin Skin Contact SkinIrrit Skin Irritation Skin->SkinIrrit Eyes Eye Contact EyeIrrit Eye Irritation Eyes->EyeIrrit Ingestion Ingestion GI Gastrointestinal Irritation Ingestion->GI G A Hazard Identification (Resp. Sensitizer H334) B Exposure Assessment (Focus on Dust Inhalation) A->B leads to C Engineering Controls (Local Exhaust Ventilation) B->C requires D Personal Protective Equipment (Gloves, Goggles, Respirator) B->D requires E Safe Handling Procedures (Avoid dust generation) C->E D->E F Emergency Response (First Aid for Exposure) E->F in case of failure

References

Environmental Persistence of Reactive Yellow 175 in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reactive Yellow 175 (RY 175) is a widely used azo dye in the textile industry, prized for its ability to form covalent bonds with fibers, resulting in excellent wash fastness. However, this high stability contributes to its persistence in the environment when released in industrial effluents. The discharge of these colored wastewaters is a significant environmental concern due to the potential toxicity of the dye and its degradation byproducts, as well as the aesthetic pollution of water bodies. This technical guide provides an in-depth overview of the environmental persistence of this compound in aqueous solutions, focusing on its degradation through photodegradation, hydrolysis, and biodegradation. It is intended for researchers, scientists, and professionals involved in environmental science and drug development who require a technical understanding of the fate of such compounds in aquatic environments.

It is important to note that while information on the photodegradation of Reactive Yellow 17 (a closely related or identical compound) is available, specific quantitative kinetic data for the hydrolysis and biodegradation of C.I. This compound is limited in publicly accessible scientific literature. Therefore, where specific data for RY 175 is unavailable, this guide will present data and protocols for other relevant reactive dyes to illustrate the experimental approaches and the nature of the expected results.

Photodegradation of this compound

Photodegradation, particularly through advanced oxidation processes (AOPs) like heterogeneous photocatalysis, is a promising method for the degradation of reactive dyes. This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV or visible light, generates highly reactive hydroxyl radicals (•OH) that can break down the complex dye molecule.

Studies on reactive yellow dyes have shown that photocatalytic degradation generally follows pseudo-first-order kinetics.[1] The rate of degradation is influenced by several factors, including the initial dye concentration, pH of the solution, and the presence of oxidizing agents.

Quantitative Data on Photodegradation

The following table summarizes findings from a study on the photocatalytic degradation of Reactive Yellow 17 (RY 17), which provides insights into the behavior of RY 175.

ParameterConditionObservationReference
Kinetics UV/TiO₂The disappearance of the dye follows pseudo-first-order kinetics.[1]
Initial Dye Concentration Increasing concentrationThe apparent rate constant decreases with an increase in the initial dye concentration.[1]
Oxidizing Agents Addition of O₂, H₂O₂, or persulphateThe degradation rate is influenced by the addition of these agents.[1]
Mineralization Products Post-degradation analysisFormation of CO₂, SO₄²⁻, NO₃⁻, and NH₄⁺ ions was identified.[1]
Experimental Protocol: Photocatalytic Degradation

This protocol is based on the methodology described by Neppolian et al. (2001) for the photocatalytic degradation of Reactive Yellow 17.[1]

1. Materials and Reagents:

  • This compound dye

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Deionized water

  • UV lamp (e.g., high-pressure mercury vapor lamp)

  • Photoreactor (batch reactor with a quartz window for UV irradiation)

  • Magnetic stirrer

  • UV-Visible Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Total Organic Carbon (TOC) analyzer

2. Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In the photoreactor, prepare a suspension of the TiO₂ catalyst in a known volume of the dye solution of a specific concentration.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Irradiate the suspension with the UV lamp while continuously stirring.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Centrifuge or filter the aliquots to remove the TiO₂ catalyst.

  • Analyze the supernatant for the concentration of this compound using a UV-Visible spectrophotometer at its maximum absorbance wavelength.

  • Monitor the mineralization of the dye by measuring the TOC of the solution and by using HPLC to identify and quantify degradation byproducts and the disappearance of the parent dye molecule.

9. Kinetic Analysis:

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(C₀/C) versus irradiation time (t), where C₀ is the initial concentration and C is the concentration at time t. The rate constant is the slope of the resulting straight line.

Visualization of Photodegradation

G cluster_workflow Photocatalytic Degradation Workflow prep Preparation of RY 175 solution and TiO2 suspension adsorption Adsorption-Desorption Equilibrium (in dark) prep->adsorption irradiation UV Irradiation adsorption->irradiation sampling Aliquot Sampling at Intervals irradiation->sampling analysis Analysis (UV-Vis, HPLC, TOC) sampling->analysis

Caption: Experimental workflow for photocatalytic degradation of RY 175.

Hydrolysis of this compound

Reactive dyes, by design, contain reactive groups that can react with the hydroxyl groups of cellulosic fibers. However, in an aqueous solution, particularly under alkaline conditions, these reactive groups can also react with water molecules in a process called hydrolysis.[2] The hydrolyzed dye is no longer reactive towards the fiber and contributes to the colored effluent. The rate of hydrolysis is a critical factor in the dyeing process and in the environmental fate of the dye. Factors influencing hydrolysis include pH, temperature, and the chemical structure of the dye's reactive group.[2]

Quantitative Data on Hydrolysis
Dye ConcentrationRate Constant (k) min⁻¹Reference
0.5%0.011[2]
1.0%0.012[2]
2.0%0.025[2]

Data for C.I. Reactive Blue 198 at alkaline pH.

Experimental Protocol: Determination of Hydrolysis Rate

This protocol is adapted from a study on the hydrolysis kinetics of a reactive dye using HPLC.[2]

1. Materials and Reagents:

  • This compound dye

  • Deionized water

  • Sodium carbonate (Na₂CO₃) or other alkali to adjust pH

  • Hydrochloric acid (HCl) for neutralization

  • HPLC system with a C18 reverse-phase column and a suitable detector (e.g., UV-Vis)

  • Mobile phase components (e.g., acetonitrile, water, buffer, ion-pairing agent)

2. Procedure:

  • Prepare a dye bath containing an aqueous solution of this compound at a specific concentration.

  • Maintain the dye bath at a constant temperature.

  • At time zero, add a specific amount of alkali (e.g., Na₂CO₃) to initiate the hydrolysis reaction.

  • Withdraw aliquots from the dye bath at regular time intervals.

  • Immediately neutralize the aliquots to a pH of 7 with HCl to stop the hydrolysis reaction.

  • Analyze the samples using HPLC to separate and quantify the unhydrolyzed and hydrolyzed forms of the dye. The separation is based on the different polarities of the two forms.

  • The concentration of the unhydrolyzed dye (Ct) at each time point is determined from the HPLC chromatograms.

8. Kinetic Analysis:

  • The hydrolysis of reactive dyes often follows first-order kinetics. The rate constant (k) can be determined by plotting log(Ct) versus time (t). The slope of the resulting straight line is proportional to the rate constant.

Visualization of Hydrolysis Pathway

G cluster_pathway General Hydrolysis Pathway of a Reactive Dye reactive_dye Reactive Dye (Dye-ReactiveGroup) hydrolyzed_dye Hydrolyzed Dye (Dye-OH) reactive_dye->hydrolyzed_dye Hydrolysis water H₂O (in alkaline conditions) water->hydrolyzed_dye

Caption: General pathway for the hydrolysis of a reactive dye.

Biodegradation of this compound

The biodegradation of azo dyes like this compound is a complex process that is highly dependent on environmental conditions. Under anaerobic (oxygen-deficient) conditions, the azo bond (-N=N-), which is responsible for the dye's color, can be reductively cleaved by microbial enzymes such as azoreductases. This cleavage results in the formation of colorless aromatic amines, which may be further degraded under aerobic (oxygen-rich) conditions. The complete mineralization of the dye to carbon dioxide, water, and inorganic salts is often challenging.

Quantitative Data on Biodegradation
Organism/SystemDyeConditionsColor RemovalTime
Mixed microbial cultureReactive Red 141Anaerobic>90%24 hours
Pseudomonas sp.Reactive Yellow 84Aerobic85%48 hours
Experimental Protocol: Assessment of Biodegradation

This protocol provides a general framework for assessing the biodegradation of this compound in a laboratory setting.

1. Materials and Reagents:

  • This compound dye

  • Microbial inoculum (e.g., activated sludge from a wastewater treatment plant, or a specific bacterial/fungal strain)

  • Nutrient medium (providing carbon, nitrogen, and other essential nutrients for microbial growth)

  • Anaerobic and aerobic bioreactors

  • Shaker incubator

  • UV-Visible Spectrophotometer

  • Analytical instruments for identifying degradation products (e.g., GC-MS, LC-MS)

2. Procedure (Anaerobic-Aerobic Sequential Treatment):

  • Anaerobic Stage:

    • Set up an anaerobic bioreactor with the nutrient medium and the microbial inoculum.

    • Add this compound to the reactor at a specific initial concentration.

    • Incubate the reactor under anaerobic conditions (e.g., by purging with nitrogen gas) at a controlled temperature and pH.

    • Monitor the decolorization of the dye solution over time using a UV-Visible spectrophotometer.

    • Withdraw samples periodically to analyze for the formation of aromatic amines.

  • Aerobic Stage:

    • Transfer the decolorized effluent from the anaerobic stage to an aerobic bioreactor.

    • Ensure aerobic conditions by providing continuous aeration.

    • Monitor the degradation of the aromatic amines and the reduction in Chemical Oxygen Demand (COD) or TOC over time.

    • Analyze the final effluent for residual compounds to assess the extent of mineralization.

Visualization of Biodegradation Pathway

G cluster_pathway General Biodegradation Pathway of an Azo Dye azo_dye Azo Dye (Ar-N=N-Ar') aromatic_amines Aromatic Amines (Ar-NH₂ + H₂N-Ar') azo_dye->aromatic_amines Reductive Cleavage mineralization Mineralization Products (CO₂, H₂O, etc.) aromatic_amines->mineralization Degradation anaerobic Anaerobic Conditions (Azoreductase) anaerobic->aromatic_amines aerobic Aerobic Conditions aerobic->mineralization

Caption: General pathway for the biodegradation of an azo dye.

The environmental persistence of this compound in aqueous solutions is a significant issue due to its stability and the potential toxicity of its byproducts. Photodegradation, particularly using TiO₂ photocatalysis, has been shown to be an effective method for its degradation and mineralization. Hydrolysis is a competing reaction during the dyeing process and in alkaline wastewater, leading to the formation of non-reactive, colored hydrolyzed dye. Biodegradation, especially through a sequential anaerobic-aerobic process, can lead to the complete breakdown of the dye molecule, although the rate and extent of degradation can vary significantly.

Further research is needed to determine the specific kinetic parameters for the hydrolysis and biodegradation of this compound to develop more accurate models of its environmental fate and to optimize treatment technologies for its removal from industrial wastewater. The protocols and data presented in this guide provide a foundation for such investigations and a framework for understanding the environmental behavior of this and similar reactive dyes.

References

Methodological & Application

Application Notes and Protocols for the Use of Reactive Yellow 175 in Cotton Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring. This chemical bond makes them one of the most permanent types of dyes.[1] Reactive Yellow 175 is a synthetic azo dye used in the textile industry for dyeing cellulosic fibers such as cotton.[2][3] The dyeing process with reactive dyes is a three-stage process: exhaustion of the dye onto the fiber in the presence of an electrolyte, fixation of the dye to the fiber under alkaline conditions, and a final wash-off to remove any unfixed dye.[1] The covalent bond formation occurs between the reactive group of the dye and the hydroxyl groups of the cellulose fibers in cotton.[1]

Data Summary

The concentration of dye, salt, and alkali required for cotton dyeing with reactive dyes varies depending on the desired shade depth. The following table provides typical ranges for these parameters in an exhaust dyeing process.

ParameterLight ShadeMedium ShadeDark Shade
Dye Concentration (% owf) 0.1 - 1.01.0 - 3.03.0 - 6.0
Glauber's Salt (g/L) 20 - 4040 - 6060 - 80
Soda Ash (g/L) 5 - 1010 - 1515 - 20
Liquor Ratio 1:10 - 1:201:10 - 1:201:10 - 1:20
Dyeing Temperature 40 - 60°C (Cold/Warm Brand) or 60 - 80°C (Hot Brand)40 - 60°C (Cold/Warm Brand) or 60 - 80°C (Hot Brand)40 - 60°C (Cold/Warm Brand) or 60 - 80°C (Hot Brand)
Fixation Time (minutes) 30 - 6045 - 7560 - 90

% owf = percentage on the weight of fabric

Experimental Protocol: Exhaust Dyeing of Cotton with Reactive Dye

This protocol describes a laboratory-scale exhaust dyeing procedure for cotton fabric.

1. Materials and Reagents:

  • Scoured and bleached cotton fabric

  • This compound (or other reactive dye)

  • Glauber's salt (Na₂SO₄) or common salt (NaCl)

  • Soda ash (Na₂CO₃)

  • Acetic acid (CH₃COOH)

  • Non-ionic soaping agent

  • Distilled or deionized water

  • Laboratory dyeing machine (e.g., shaking water bath, beaker dyer)

  • pH meter

  • Spectrophotometer for color measurement (optional)

2. Pre-treatment of Cotton Fabric: Before dyeing, the cotton fabric must be thoroughly scoured and bleached to remove natural impurities and ensure uniform dye uptake. A standard procedure involves washing the fabric with a solution of non-ionic detergent and soda ash, followed by rinsing with hot and cold water until a neutral pH is achieved.

3. Dye Bath Preparation and Dyeing Procedure:

  • Accurately weigh the cotton fabric sample.

  • Calculate the required amounts of dye, salt, and soda ash based on the weight of the fabric and the desired shade depth (refer to the data summary table).

  • Set the liquor ratio (e.g., 1:15) and calculate the total volume of the dyebath.

  • Dissolve the pre-calculated amount of this compound in a small amount of warm water and then add it to the main dyebath.

  • Add the pre-calculated amount of Glauber's salt to the dyebath and stir until dissolved.

  • Introduce the pre-wetted cotton fabric into the dyebath.

  • Raise the temperature of the dyebath to the recommended dyeing temperature for the specific reactive dye (e.g., 60°C).

  • Run the dyeing process at this temperature for 30 minutes to allow for dye exhaustion.

  • After 30 minutes, add the pre-dissolved soda ash to the dyebath in two portions over 10-15 minutes. This will raise the pH and initiate the fixation reaction.

  • Continue the dyeing process for the recommended fixation time (e.g., 60 minutes) at the same temperature.

4. After-treatment (Wash-off):

  • After the fixation period, drop the dyebath.

  • Rinse the dyed fabric with cold water to remove loose dye.

  • Perform a soaping treatment to remove any unfixed or hydrolyzed dye. This is crucial for achieving good wash fastness. Prepare a soaping bath with a non-ionic soaping agent (e.g., 1-2 g/L) at a liquor ratio of 1:20. Treat the fabric at or near boiling temperature for 10-15 minutes.

  • Rinse the fabric thoroughly with hot water followed by cold water.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) if necessary.

  • Finally, rinse with cold water and air-dry the fabric.

Diagrams

G Figure 1: General Reaction of a Reactive Dye with Cellulose Dye Dye-Reactive_Group Reaction Covalent Bond Formation Dye->Reaction HydrolyzedDye Dye-OH (Hydrolyzed Dye) Dye->HydrolyzedDye Cellulose Cellulose-OH Cellulose->Reaction Alkali Alkali (e.g., Soda Ash) Alkali->Reaction pH > 7 Alkali->HydrolyzedDye Side Reaction DyedCellulose Dye-O-Cellulose Reaction->DyedCellulose Water H₂O Water->HydrolyzedDye G Figure 2: Experimental Workflow for Cotton Dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-treatment Pretreatment 1. Fabric Pre-treatment (Scouring & Bleaching) Weighing 2. Weigh Fabric & Calculate Reagents Pretreatment->Weighing Dye_Prep 3. Prepare Dyebath (Dye + Salt) Weighing->Dye_Prep Introduction 4. Introduce Fabric to Dyebath Dye_Prep->Introduction Exhaustion 5. Exhaustion Phase (e.g., 30 min at 60°C) Introduction->Exhaustion Fixation 6. Fixation Phase (Add Alkali, e.g., 60 min at 60°C) Exhaustion->Fixation Rinse1 7. Cold Rinse Fixation->Rinse1 Soaping 8. Soaping at Boil (10-15 min) Rinse1->Soaping Rinse2 9. Hot & Cold Rinse Soaping->Rinse2 Neutralize 10. Neutralization (Optional) Rinse2->Neutralize Dry 11. Air Dry Neutralize->Dry

References

Application Notes and Protocols for Reactive Yellow 175 as a Putative Fluorescent Marker in Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no readily available scientific literature demonstrating the use of Reactive Yellow 175 as a fluorescent marker. Azo dyes, the chemical class of this compound, are often characterized by low to negligible fluorescence. The following application notes and protocols are therefore hypothetical and designed to serve as a guideline for researchers interested in exploring the potential fluorescent properties of this compound or similar reactive dyes in biological applications. The quantitative data presented is based on a representative, commercially available fluorescent dichlorotriazine dye and should be experimentally verified for this compound.

Introduction

This compound is a dichlorotriazine reactive dye. The dichlorotriazine group is known to form stable covalent bonds with nucleophilic groups such as amines (-NH2) and hydroxyls (-OH) found on proteins and other biomolecules. This reactivity makes it a candidate for covalently labeling cellular components. While the intrinsic fluorescence of this compound is not documented, this guide provides a framework for its evaluation and potential use as a fluorescent probe.

Hypothetical Photophysical and Chemical Properties

The following table summarizes the projected properties of a dichlorotriazine-based fluorescent marker, for which "this compound" is used as a placeholder. These values are derived from a commercially available fluorescent dichlorotriazine dye, Flamma® 675 Dichlorotriazine, and serve as a starting point for experimental determination.

PropertyHypothetical Value for "this compound"
Reactive Group Dichlorotriazine
Excitation Max (λex) ~675 nm
Emission Max (λem) ~691 nm
Molar Extinction Coefficient (ε) ≥ 144,000 cm⁻¹M⁻¹
Solubility Water, DMF, DMSO
Primary Target Groups Amines (e.g., lysine residues on proteins), Hydroxyls

Key Applications in Biological Research (Hypothetical)

  • Live-Cell Imaging: Covalent labeling of cell surface proteins for long-term tracking of cell populations.

  • Flow Cytometry: Quantification of labeled cells based on fluorescence intensity.

  • Immunofluorescence: As a secondary label for antibodies to visualize specific protein targets.

  • Förster Resonance Energy Transfer (FRET): Potentially as a quencher for a suitable fluorescent donor, given the typically low fluorescence of azo dyes.

Experimental Protocols

Preparation of Stock Solution

Materials:

  • "this compound" (or analogous dichlorotriazine dye)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Bring the vial of the reactive dye to room temperature.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of dye in anhydrous DMSO. For example, for a dye with a molecular weight of 1000 g/mol , dissolve 1 mg in 100 µL of DMSO.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol for Labeling Live Cells in Suspension

Materials:

  • Cells in suspension (e.g., lymphocytes)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum)

  • Reactive dye stock solution (10 mM in DMSO)

  • FACS tubes

Protocol:

  • Harvest cells and wash them once with warm (37°C) serum-free medium.

  • Resuspend the cells in warm serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Prepare the working dye solution by diluting the 10 mM stock solution in serum-free medium to the desired final concentration (typically in the range of 1-10 µM).

  • Add the working dye solution to the cell suspension.

  • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Stop the labeling reaction by adding an equal volume of complete culture medium (the serum proteins will react with any excess dye).

  • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in fresh, warm complete medium.

  • Wash the cells two more times with complete medium to remove any unbound dye.

  • Resuspend the cells in the appropriate buffer or medium for downstream analysis (e.g., flow cytometry or fluorescence microscopy).

Protocol for Labeling Adherent Cells

Materials:

  • Adherent cells cultured in a suitable vessel (e.g., chamber slide, petri dish)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum)

  • Reactive dye stock solution (10 mM in DMSO)

Protocol:

  • Wash the adherent cells once with warm (37°C) PBS.

  • Prepare the working dye solution by diluting the 10 mM stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).

  • Remove the PBS and add the working dye solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubate for 30 minutes at 37°C in a cell culture incubator, protected from light.

  • Remove the dye solution and wash the cells twice with warm complete culture medium.

  • Add fresh, pre-warmed complete culture medium to the cells.

  • The labeled cells are now ready for imaging or other analyses.

Visualizations

Signaling Pathway: Covalent Labeling of Cell Surface Proteins

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ReactiveDye This compound (Dichlorotriazine) CellSurfaceProtein Cell Surface Protein (with -NH2 or -OH groups) ReactiveDye->CellSurfaceProtein Covalent Bond Formation (pH > 8.5) LabeledProtein Covalently Labeled Protein CellSurfaceProtein->LabeledProtein Stable Conjugate

Caption: Covalent labeling of cell surface proteins.

Experimental Workflow: Live Cell Labeling and Analysis

G Start Start: Live Cell Culture PrepareDye Prepare Working Dye Solution (1-10 µM in serum-free medium) Start->PrepareDye Incubate Incubate Cells with Dye (30 min, 37°C) PrepareDye->Incubate Wash Wash Cells 3x (with complete medium) Incubate->Wash Analysis Downstream Analysis Wash->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Imaging FlowCytometry Flow Cytometry Analysis->FlowCytometry Quantification

Caption: Workflow for live cell labeling and analysis.

Logical Relationship: Evaluation of a Novel Fluorescent Probe

G Characterization 1. Photophysical Characterization (Excitation, Emission, Quantum Yield) Optimization 2. Staining Protocol Optimization (Concentration, Incubation Time) Characterization->Optimization Cytotoxicity 3. Cytotoxicity Assessment Optimization->Cytotoxicity Validation 4. Validation in Biological Model (e.g., specific cell line) Cytotoxicity->Validation Imaging 5. Application in Imaging Studies Validation->Imaging

Caption: Logical steps for evaluating a new fluorescent probe.

Application Notes for Dyeing Cellulose Fibers with Reactive Yellow 175

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Reactive Yellow 175 (CAS No. 149315-85-5) in the dyeing of cellulose fibers (e.g., cotton, linen, viscose) and their blends. The information is intended to serve as a foundational guide for laboratory-scale applications, enabling reproducible and optimized dyeing processes.

Introduction and Mechanism of Action

This compound is an anionic reactive dye that forms a covalent bond with the hydroxyl groups of cellulose fibers. This chemical bond imparts high wash fastness and vibrant coloration to the textile substrate. The fixation process is dependent on alkaline conditions, which activate the cellulose fiber, making it nucleophilic. The reaction typically proceeds via a nucleophilic substitution or addition mechanism, where the cellulose anion attacks the electrophilic center of the reactive dye molecule, forming a stable ether linkage. This process requires precise control of pH, temperature, and electrolyte concentration to ensure optimal dye uptake and fixation while minimizing dye hydrolysis, a competing reaction where the dye reacts with water instead of the fiber.

Application Parameters: Exhaust Dyeing

The exhaust dyeing method is a common laboratory and industrial process where the textile substrate is circulated through a dye bath containing the necessary dyes and auxiliaries. The parameters below are typical for a vinyl sulfone-type reactive dye and should be optimized for specific substrates and desired shade depths.

Table 1: Recommended Recipe for Exhaust Dyeing

ParameterPale Shades (≤ 1.0% owf)Medium Shades (1.0 - 3.0% owf)Dark Shades (≥ 3.0% owf*)
This compound 0.1 - 1.0%1.0 - 3.0%3.0 - 5.0%
Glauber's Salt (g/L) 20 - 4040 - 6060 - 80
Soda Ash (g/L) 10 - 1515 - 2020 - 25
Wetting Agent (g/L) 0.5 - 1.00.5 - 1.00.5 - 1.0
Sequestering Agent (g/L) 0.5 - 1.00.5 - 1.00.5 - 1.0
Liquor Ratio 1:15 - 1:201:10 - 1:151:10
Dyeing Temperature 60°C60°C60°C
Fixation Time (min) 45 - 6060 - 7575 - 90

% owf = on weight of fiber

Detailed Experimental Protocol: Exhaust Dyeing

This protocol outlines a standard laboratory procedure for dyeing a 10-gram sample of scoured and bleached cotton fabric to a medium shade (2% owf).

3.1. Materials and Reagents

  • 10 g scoured and bleached cotton fabric

  • This compound dye powder

  • Glauber's Salt (anhydrous Na₂SO₄)

  • Soda Ash (anhydrous Na₂CO₃)

  • Non-ionic wetting agent

  • Sequestering agent (e.g., EDTA)

  • Acetic acid (for neutralization)

  • Non-ionic soaping agent

  • Distilled or deionized water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • Beakers, graduated cylinders, and a precision scale

3.2. Pre-treatment of Substrate Ensure the cellulose substrate is properly scoured and bleached to remove impurities like waxes, pectins, and sizing agents. This step is critical for achieving level and reproducible dyeing. The fabric should be wetted out in deionized water before introduction to the dye bath.

3.3. Dye Bath Preparation

  • Calculate the required volume of water for a 1:15 liquor ratio (10 g fabric x 15 = 150 mL total volume).

  • In a beaker, weigh and dissolve the required auxiliaries in approximately 100 mL of water at room temperature:

    • Glauber's Salt: 60 g/L corresponds to 0.150 L * 60 g/L = 9.0 g.

    • Wetting Agent: 1.0 g/L corresponds to 0.150 L * 1.0 g/L = 0.15 g.

    • Sequestering Agent: 1.0 g/L corresponds to 0.150 L * 1.0 g/L = 0.15 g.

  • Prepare the dye stock solution. Weigh 0.2 g (2% of 10 g) of this compound powder and paste it with a small amount of cold water. Dissolve the paste by adding approximately 25 mL of warm water (40-50°C), stirring continuously.

  • Prepare the alkali solution. Weigh 3.0 g of Soda Ash (20 g/L * 0.150 L) and dissolve it in 25 mL of water. Keep this solution separate.

3.4. Dyeing Procedure

  • Set the laboratory dyeing machine to 30°C.

  • Add the dissolved salt and auxiliary solution to the dye pot. Add the wetted fabric sample.

  • Run the machine for 10 minutes to ensure even distribution of chemicals.

  • Add the prepared dye stock solution to the bath.

  • Raise the temperature to 60°C at a rate of 1.5°C per minute.

  • Run the machine for 30 minutes at 60°C to allow for dye migration and leveling.

  • Add the prepared soda ash solution to the dye bath over a period of 5-10 minutes to initiate fixation.

  • Continue the dyeing process at 60°C for 60 minutes for fixation.

  • After fixation, drop the dye bath and rinse the fabric sample with cold water.

3.5. Post-Dyeing Washing-Off (Soaping) This sequence is crucial for removing unfixed and hydrolyzed dye, ensuring optimal fastness properties.

  • Cold Rinse: Rinse the dyed fabric thoroughly under cold running water for 5 minutes.

  • Hot Rinse: Rinse the fabric in hot water (70°C) for 10 minutes.

  • Neutralization: Prepare a bath with 1.0 g/L acetic acid at 40°C. Treat the fabric for 10 minutes to neutralize residual alkali.

  • Soaping: Prepare a bath with 2.0 g/L non-ionic soaping agent at 95°C (near boil). Treat the fabric for 15 minutes. This step removes hydrolyzed dye.

  • Hot Rinse: Rinse again in hot water (70°C) for 10 minutes.

  • Cold Rinse: Final rinse in cold water.

  • Squeeze the excess water and air-dry the fabric.

Visualizations

Diagram 1: Experimental Workflow for Exhaust Dyeing

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep Substrate & Bath Preparation dyeing Dyeing Cycle post Post-Treatment end Dry Fabric sub_prep 1. Scour/Bleach Fabric bath_prep 2. Prepare Dye, Salt, & Alkali Solutions add_aux 3. Add Fabric & Salt (30°C, 10 min) bath_prep->add_aux add_dye 4. Add Dye Solution (Ramp to 60°C) add_aux->add_dye leveling 5. Leveling (60°C, 30 min) add_dye->leveling add_alkali 6. Add Alkali (Initiate Fixation) leveling->add_alkali fixation 7. Fixation (60°C, 60 min) add_alkali->fixation rinse1 8. Drain & Cold Rinse fixation->rinse1 neutralize 9. Neutralize (Acetic Acid) rinse1->neutralize soap 10. Soap at Boil (95°C) neutralize->soap rinse2 11. Hot & Cold Rinse soap->rinse2 rinse2->end

Caption: Workflow for the exhaust dyeing of cellulose fibers.

Diagram 2: Chemical Fixation Pathway

G cluster_activation Fiber Activation cluster_reaction Dye Reaction cellulose Cellulose-OH (Fiber) anion Cellulose-O⁻ (Activated Fiber) cellulose->anion + OH⁻ (Alkali) alkali Soda Ash (Na₂CO₃) Provides OH⁻ ions fixed_dye Covalently Bonded Dye (Cellulose-O-Dye) anion->fixed_dye + Dye (Fixation) dye This compound (Dye-ReactiveGroup) inactive_dye Inactive (Hydrolyzed) Dye (No Reaction with Fiber) dye->inactive_dye + OH⁻ / H₂O (Competing Reaction) dye->fixed_dye hydrolysis H₂O (Hydrolysis)

Caption: Simplified pathway of reactive dye fixation on cellulose.

Application Notes and Protocols for Cold Pad-Batch Dyeing with Vinyl Sulfone Reactive Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cold pad-batch (CPB) dyeing of cellulosic substrates, such as cotton, using vinyl sulfone (VS) reactive dyes. This method is recognized for its efficiency, reduced environmental impact, and high-quality results.

Introduction

The cold pad-batch (CPB) dyeing process is a semi-continuous method widely employed for coloring cellulosic fibers with reactive dyes. It is particularly advantageous due to its significant reductions in water, energy, and chemical consumption compared to traditional exhaust dyeing methods. The elimination of salt and the use of ambient temperature for dye fixation contribute to its eco-friendly profile.[1] Vinyl sulfone (VS) reactive dyes are especially well-suited for this process due to their moderate reactivity, which allows for sufficient diffusion and leveling within the fiber before fixation, ensuring even and reproducible shades.

Vinyl sulfone dyes form a stable covalent bond with the hydroxyl groups of cellulose under alkaline conditions, leading to excellent wash fastness properties.[2] The reactive group is typically present in a protected form, the sulfatoethylsulfone group (-SO2-CH2-CH2-OSO3H), which is activated to the vinyl sulfone group (-SO2-CH=CH2) under the influence of an alkali. This activation and subsequent reaction with the fiber is the cornerstone of the dyeing process.

Chemical Signaling Pathway

The fixation of vinyl sulfone reactive dyes onto cellulosic fibers proceeds through a two-step mechanism under alkaline conditions. First, the sulfatoethylsulfone group undergoes an elimination reaction to form the highly reactive vinyl sulfone group. This is followed by a nucleophilic addition reaction between the activated dye and the ionized hydroxyl groups of the cellulose fibers.

G cluster_activation Step 1: Activation of the Dye cluster_fixation Step 2: Fixation to Cellulose Dye_SES Dye-SO₂-CH₂-CH₂-OSO₃H (Sulfatoethylsulfone form) Dye_VS Dye-SO₂-CH=CH₂ (Vinyl Sulfone form) Dye_SES->Dye_VS Elimination Reaction Alkali Alkali (OH⁻) Alkali->Dye_SES Leaving_Group HSO₄⁻ + H₂O Dye_VS->Leaving_Group Covalent_Bond Dye-SO₂-CH₂-CH₂-O-Cellulose (Covalent Bond - Ether Linkage) Dye_VS->Covalent_Bond Nucleophilic Addition Cellulose_OH Cellulose-OH Cellulose_O Cellulose-O⁻ (Cellulosate ion) Cellulose_OH->Cellulose_O Ionization Alkali2 Alkali (OH⁻) Alkali2->Cellulose_OH Cellulose_O->Covalent_Bond

Caption: Reaction mechanism of vinyl sulfone dye with cellulose.

Experimental Protocols

Materials and Equipment
  • Substrate: Scoured and bleached 100% cotton fabric. Ensure the fabric has good absorbency (less than 3 seconds by drop test) and a neutral pH.

  • Dyes: Commercial-grade vinyl sulfone reactive dyes.

  • Chemicals:

    • Sodium Silicate (Na₂SiO₃)

    • Sodium Carbonate (Na₂CO₃)

    • Sodium Hydroxide (NaOH)

    • Urea (optional, for solubility)

    • Wetting agent (non-ionic)

    • Sequestering agent

    • Acetic Acid (for neutralization)

    • Non-ionic soaping agent

  • Equipment:

    • Laboratory padding mangle with adjustable pressure.

    • Batching roller.

    • Polyethylene film.

    • pH meter.

    • Beakers, graduated cylinders, and magnetic stirrer.

    • Washing and rinsing apparatus.

General Experimental Workflow

The cold pad-batch process involves padding the fabric with a dye and alkali solution, batching it for a specified duration to allow for dye fixation, and finally washing off the unfixed dye.

G cluster_prep Preparation cluster_process Dyeing Process cluster_finishing Finishing A Dye Solution Preparation C Mixing of Dye and Alkali Solutions (Dosing) A->C B Alkali Solution Preparation B->C D Padding of Fabric (70-80% pick-up) C->D E Batching (Cover with PE film, rotate) D->E F Washing Off (Cold & Hot Rinse) E->F G Soaping at Boil F->G H Final Rinsing G->H I Drying H->I

Caption: Workflow of the cold pad-batch dyeing process.

Protocol 1: Standard Procedure with Sodium Silicate

This protocol is a common starting point for CPB dyeing, utilizing sodium silicate as the alkali, which also helps in preventing premature dye hydrolysis.

  • Dye Solution Preparation:

    • Dissolve the required amount of vinyl sulfone dye (e.g., 20 g/L) in deionized water at 30-40°C.

    • Add a wetting agent (e.g., 1-2 g/L) and a sequestering agent (e.g., 1-2 g/L).

    • Stir until the dye is completely dissolved.

  • Alkali Solution Preparation:

    • In a separate container, prepare the alkali solution containing sodium silicate (e.g., 50 mL/L of 109° Tw).

  • Padding:

    • Just before dyeing, combine the dye and alkali solutions. A common dosing ratio is 4 parts dye solution to 1 part alkali solution.[3]

    • Set the padding mangle to achieve a wet pick-up of 70-80%.

    • Pass the fabric through the padding liquor at a constant speed (e.g., 30-50 m/min) at ambient temperature (20-25°C).

  • Batching:

    • Immediately after padding, wind the fabric onto a roller, ensuring it is free of creases.

    • Wrap the batch securely with polyethylene film to prevent evaporation and absorption of atmospheric CO₂.

    • Store the batch and rotate it slowly (e.g., 4-5 rpm) for 12-24 hours at room temperature (20-30°C). The exact time depends on the dye reactivity and desired shade depth.

  • Wash-off:

    • Unwrap the fabric and rinse thoroughly with cold water.

    • Perform a hot rinse at 60-70°C.

    • Soap the fabric with a non-ionic detergent (e.g., 2 g/L) at or near boiling temperature for 10-15 minutes.

    • Rinse again with hot and then cold water.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the fabric.

Protocol 2: Procedure with Mixed Alkali (Soda Ash and Caustic Soda)

This protocol is often used to achieve deeper shades and involves a combination of sodium carbonate and sodium hydroxide.

  • Dye and Alkali Solution Preparation:

    • Prepare the dye solution as described in Protocol 1.

    • The alkali solution is a mixture of soda ash and caustic soda. The concentrations are adjusted based on the percentage of dye used (see Table 1).

  • Padding and Batching:

    • Follow the padding and batching procedures as outlined in Protocol 1. The batching time may vary; for instance, a study using this mixed alkali system reported a fixation of 86.4% after an 8-hour batching time.

  • Wash-off:

    • Follow the wash-off procedure as described in Protocol 1.

Data Presentation

Alkali Recipe for Mixed Alkali System

The following table provides a guideline for the concentration of soda ash and caustic soda based on the percentage of vinyl sulfone dye.

Table 1: Recommended Alkali Concentrations for Varying Dye Percentages

Dye Percentage (%)Soda Ash (g/L)Caustic Soda (38°Bé) (mL/L)
0.40 - 0.59150.50
0.60 - 0.79200.75
0.80 - 1.29201.00
1.30 - 2.25201.25
2.26 - 2.99201.50
3.00 - 3.99201.75
4.00 - 5.99202.00
> 6.00202.50

Data adapted from a technical study by ITK Company.

Performance Data of Vinyl Sulfone Dyes in Pad-Batch Processes

The performance of the dyeing process is evaluated by color yield (K/S value), dye fixation efficiency (%), and color fastness properties.

Table 2: Influence of Dye Concentration on Color Yield

DyeDye Concentration (% owf)Color Strength (K/S)
Solazol Red SP-3B15.86
(C.I. Reactive Red 195)27.12
38.21
49.25
59.32

owf: on weight of fabric. Data from a study on cold pad-batch dyeing. It is observed that the K/S value increases with the increase in dye concentration.

Table 3: Fixation and Fastness Properties under Various Conditions

Dye TypeDyeing ConditionsFixation (%)Wash Fastness (Grade 1-5)Rubbing Fastness (Dry/Wet, Grade 1-5)Light Fastness (Grade 1-8)
Bifunctional VS Dye20 g/L Dye, 50 ml/L Sodium Silicate, 16h batching77.3Good to ExcellentModerate to GoodModerate to Good
VS Dye20 g/L Dye, 20 g/L Na₂CO₃, 10 mL/L NaOH, 8h batching86.4---
Blue VS Dyes (Hot Pad-Batch)Optimized alkali, temp, and time> 87> 3-4> 3-4-
Natural Dye (CPB Reference)60 g/L Dye, 12h batching-4-3-4

Note: Fastness properties are often reported qualitatively ("Good to Excellent"). When available, numerical grades are provided on a scale of 1-5 for wash and rubbing fastness (5 being the best) and 1-8 for light fastness (8 being the best). The data is compiled from multiple sources and conditions may vary.[1][4][5][6]

Conclusion

The cold pad-batch dyeing method with vinyl sulfone reactive dyes offers a robust, reproducible, and environmentally conscious approach to coloring cellulosic fibers. By carefully controlling parameters such as dye concentration, alkali system, and batching time, researchers and scientists can achieve high color yields and excellent fastness properties. The provided protocols serve as a foundational guide, and further optimization may be required based on the specific dye, substrate, and desired end-product characteristics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Reactive Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reactive dyes are a widely used class of colored organic compounds primarily employed in the textile industry for dyeing cellulosic fibers such as cotton and linen. Their popularity stems from their ability to form covalent bonds with the fiber, resulting in excellent wash fastness. The analysis of reactive dyes is crucial for quality control, process optimization, and environmental monitoring. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of reactive dyes and their hydrolysis byproducts.[1][2] This application note provides a detailed protocol and data for the analysis of reactive dyes using HPLC.

Ion-pair chromatography (IPC) and reversed-phase HPLC (RP-HPLC) are common methodologies for analyzing reactive dyes.[3] The choice of method often depends on the specific dye's chemical properties. For instance, IPC is frequently implemented for the analysis of complex reactive dyes.[3] A C18 stationary phase is a common choice for the column, providing good separation for a variety of reactive dyes.[1][3]

Quantitative Data Summary

The following table summarizes typical retention times and linearity ranges for selected reactive dyes under specific HPLC conditions.

Reactive DyeRetention Time (min)Linearity Range (ppm)HPLC MethodReference
Reactive Blue 195.40.1 - 5.0RP-HPLC[4]
Reactive Red 1987.80.1 - 1.2RP-HPLC[4]
Reactive Orange 1072.30.05 - 1.5RP-HPLC[4]
C.I. Reactive Blue 198 (Procion Blue H-EGN)Varies with hydrolysisNot SpecifiedRP-HPLC with ion-pairing agent[1]
Reactive Blue 21Varies (multiple peaks)Not SpecifiedIon-Pair Chromatography[3]

Experimental Protocol

This protocol outlines a general procedure for the HPLC analysis of reactive dyes. It can be adapted based on the specific dye and analytical goals.

1. Materials and Reagents

  • Reactive dye standards

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Tetrabutylammonium bromide (TBAB) or other suitable ion-pairing agent

  • Ammonium dihydrogen phosphate or other suitable buffer components

  • Methanol (for system flushing)

  • 0.45 µm membrane filters

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., Atlantis C18).[3]

  • Data acquisition and processing software.

3. Preparation of Mobile Phase

  • Mobile Phase A: Prepare an aqueous buffer solution (e.g., 0.05M ammonium dihydrogen phosphate) or a solution of the ion-pairing agent (e.g., 0.025M TBAB in water). Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

  • A common mobile phase composition consists of acetonitrile and water (e.g., 60:40, v/v) containing an ion-pairing agent like N-Cetyl-N,N,N-trimethylammonium bromide (CTAB).[4]

4. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of the reactive dye standard in a suitable solvent (e.g., deionized water). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve the sample containing the reactive dye in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. HPLC Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution is often employed. For example, a gradient can be run from a lower to a higher concentration of acetonitrile over a specified time. Decreasing the slope of the gradient curve can improve the resolution of complex mixtures.[3]

  • Flow Rate: A typical flow rate is 0.6 to 1.0 mL/min.[4]

  • Column Temperature: Maintain a constant column temperature (e.g., 25-30 °C) to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor the absorbance at the maximum wavelength (λmax) of the specific reactive dye. A PDA detector can be used to acquire spectra across a range of wavelengths.

6. Data Analysis

  • Identify the peaks corresponding to the reactive dye and its byproducts based on their retention times compared to standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of reactive dye in the sample using the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis/PDA Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for HPLC analysis of reactive dyes.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues PressureFluctuations Pressure Fluctuations HighPressure High Pressure PressureFluctuations->HighPressure LowPressure Low Pressure PressureFluctuations->LowPressure Blockage in system Blockage in system HighPressure->Blockage in system Leak in system Leak in system LowPressure->Leak in system BaselineNoise Baseline Noise/Drift Contaminated mobile phase\nDetector issues Contaminated mobile phase Detector issues BaselineNoise->Contaminated mobile phase\nDetector issues PeakTailing Peak Tailing Secondary interactions\nColumn degradation Secondary interactions Column degradation PeakTailing->Secondary interactions\nColumn degradation PeakFronting Peak Fronting Sample overload\nIncompatible solvent Sample overload Incompatible solvent PeakFronting->Sample overload\nIncompatible solvent BroadPeaks Broad Peaks High dead volume\nColumn contamination High dead volume Column contamination BroadPeaks->High dead volume\nColumn contamination RT_Drift Retention Time Drift Inconsistent mobile phase\nTemperature fluctuations Inconsistent mobile phase Temperature fluctuations RT_Drift->Inconsistent mobile phase\nTemperature fluctuations

Caption: Common issues in HPLC analysis of reactive dyes.

References

Application Notes and Protocols: Reactive Dyes on Silk and Wool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the application of reactive dyes to silk and wool fibers. The information is intended for a scientific audience and focuses on providing clear, reproducible methodologies and comparative data.

Introduction

Reactive dyes form covalent bonds with the functional groups of fibers, resulting in excellent wash fastness.[1][2] While originally developed for cellulosic fibers, they can be effectively applied to protein fibers like silk and wool under specific conditions.[3] For silk and wool, the primary reaction sites are the amino and hydroxyl groups of the amino acid residues.[4] The dyeing process for these protein fibers typically requires acidic conditions to promote dye uptake, in contrast to the alkaline conditions used for cotton.[2][5][6] However, alkaline after-treatments are often necessary to ensure the removal of unfixed dye and achieve optimal wet fastness.[7]

Comparative Data of Reactive Dyeing Parameters

The following tables summarize key quantitative data for the application of reactive dyes to silk and wool, compiled from various studies.

Table 1: Influence of pH on Dye Fixation and Color Strength

FiberDye TypepH RangeObservationSource
SilkReactive Dyes3 - 5Dye uptake decreases as pH increases.[8][8]
SilkLanasol & Liyuansol3Highest dye uptake observed at this pH.[9][9]
Woolα-Bromoacrylamido3 - 7Negligible effect of sodium sulphate on color strength.[10][10]
Woolα-Bromoacrylamido8 - 9Minimum color strength observed.[10][10]

Table 2: Dye Fixation Percentages under Various Conditions

FiberDye TypeFixation ConditionDye Fixation (%)Source
Tussah SilkSESAlkaline (90°C, NaHCO₃)70-85[11]
Tussah SilkSESNeutral Boiling82-92[11]
Mulberry SilkSES/MCTAlkaline (60°C, Na₂CO₃)69-72[4]
Tussah SilkSES/MCTAlkaline (60°C, Na₂CO₃)22-28[4]
WoolLanasolAcidic followed by Alkaline~95 (96% exhaustion, ~1% removed in after-treatment)[7]

Experimental Protocols

Protocol for Exhaust Dyeing of Wool with Procion MX Reactive Dyes

This protocol is adapted for a laboratory setting based on established methods for dyeing 500g of wool fiber.[12]

Materials:

  • 500g scoured wool yarn or fiber

  • Procion MX dye (1-10g for pale to dark shades, 25g for black)[12]

  • Synthrapol (or other non-ionic detergent)

  • White vinegar (or citric acid)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Stainless steel or enamel dye pot

  • Heating source (e.g., hot plate)

  • Glass stirring rod

Procedure:

  • Pre-wetting: In a container, prepare a wetting solution with 10 liters of warm water (40°C) and 2 ml of Synthrapol for every 500g of wool.[12] Submerge the wool and allow it to soak for a minimum of 30 minutes to ensure complete wetting.[12] Gently squeeze out excess water before proceeding.

  • Dye Stock Preparation: In a separate beaker, create a paste of the required amount of Procion MX dye powder with a small amount of water (20-30°C).[12] Gradually add 250 ml of water while stirring to ensure the dye is fully dissolved.[12]

  • Dye Bath Preparation: In the dye pot, add 9 liters of water at 30°C.[12] Add the following components in order, stirring after each addition:

    • 2 ml Synthrapol[12]

    • 330 ml white vinegar[12]

    • 500 ml of a stock solution of Sodium Sulphate Anhydrous[12]

    • The prepared dye stock solution[12]

  • Dyeing:

    • Introduce the pre-wetted, damp wool into the dye bath.[12]

    • Gradually increase the temperature of the dye bath to a simmer (just below boiling) over a period of 45 minutes.[12]

    • Maintain the simmer for 30-60 minutes (30 for pale shades, up to 60 for dark shades), stirring gently and intermittently to avoid felting.[12]

  • Cooling and Rinsing:

    • Allow the dye bath to cool to room temperature with the wool still immersed.[12]

    • Once cool, remove the wool and rinse thoroughly with warm water until the water runs clear.[12]

  • Drying: Dry the wool in a shaded, well-ventilated area.

Protocol for Dyeing Silk with "Hot Brand" Reactive Dyes

This protocol is based on a two-stage addition method to ensure even dyeing.[13]

Materials:

  • Silk fabric (pre-washed)

  • "Hot Brand" Reactive Dye (amount as per desired shade, denoted as X%)

  • Glauber's salt (sodium sulfate)

  • Soda ash (sodium carbonate)

  • Deionized water

  • Laboratory dyeing machine or suitable vessel

  • pH meter

Procedure:

  • Dye Solution Preparation: Dissolve the required amount of reactive dye powder in boiling water in a separate beaker.[13]

  • Dye Bath Setup:

    • Set the dye bath with the required volume of water to achieve a liquor-to-material ratio of 30:1.[13]

    • Add the prepared dye solution to the bath.

    • First Stage Addition: Add 20% Glauber's salt and 5% soda ash (both percentages based on the weight of the fabric).[13]

  • Dyeing Process:

    • Introduce the silk material into the dye bath and agitate for 10 minutes.[13]

    • Second Stage Addition: Add another 20% Glauber's salt and 5% soda ash to the dye bath.[13]

    • Continue to agitate the material for an additional 20 minutes.[13]

    • Raise the temperature to 60°C and maintain for 45 minutes, ensuring the pH is around 9.[13]

  • Washing and Finishing:

    • Remove the material from the dye bath and perform a cold wash.[13]

    • Hydroextract to remove excess water.[13]

    • Dry the silk fabric under shade.[13]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow_wool A Pre-wetting 500g Wool in 10L water + 2ml Synthrapol 40°C, 30 min F Introduce Wet Wool A->F B Dye Stock Preparation 1-25g Procion MX Dye + 250ml water E Add Dye Stock to Bath B->E C Dye Bath Preparation 9L water, 30°C D Add Auxiliaries 2ml Synthrapol 330ml Vinegar 500ml Na2SO4 solution C->D D->E E->F G Ramp Temperature To simmer over 45 min F->G H Hold at Simmer 30-60 min G->H I Cool to Room Temp H->I J Rinse Warm water until clear I->J K Dry J->K

Caption: Workflow for dyeing wool with Procion MX dyes.

experimental_workflow_silk A Dye Solution Preparation 'Hot Brand' Dye in boiling water C Add Dye Solution A->C B Dye Bath Setup M:L Ratio 1:30 B->C D 1st Stage Addition 20% Glauber's Salt 5% Soda Ash C->D E Introduce Silk Material Agitate for 10 min D->E F 2nd Stage Addition 20% Glauber's Salt 5% Soda Ash E->F G Agitate for 20 min F->G H Raise Temp to 60°C Hold for 45 min, pH ~9 G->H I Cold Wash H->I J Hydroextract I->J K Dry Under Shade J->K

Caption: Workflow for dyeing silk with 'Hot Brand' reactive dyes.

reactive_dye_binding_pathway cluster_dye Dye Molecule cluster_fiber Protein Fiber (Silk/Wool) Dye Reactive Dye (Anionic) ReactiveGroup Reactive Group (e.g., -Cl, -SO2CH2CH2OSO3H) Bond Covalent Bond Formation ReactiveGroup->Bond Reacts with Fiber Fiber Polymer FunctionalGroup Functional Groups (-NH2, -OH) FunctionalGroup->Bond Conditions Acidic Conditions (for wool/silk) Heat Conditions->Bond Promotes DyedFiber Dyed Fiber (High Wash Fastness) Bond->DyedFiber

Caption: Simplified pathway of covalent bond formation.

References

Continuous Decolorization of Reactive Yellow Dye in Wastewater: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous decolorization of reactive yellow dye from wastewater. The information is targeted toward researchers, scientists, and professionals in drug development who may encounter similar challenges in treating colored effluents. Three primary methods are detailed: Advanced Oxidation Processes (AOPs), Adsorption in a Fixed-Bed Column, and Biodegradation in a Continuous Bioreactor.

Application Notes

Reactive yellow dyes are widely used in the textile industry and are a common component of industrial wastewater.[1][2] Their complex aromatic structures make them resistant to conventional wastewater treatment methods.[1][2] Continuous decolorization processes offer a more efficient and industrially scalable solution compared to batch treatments. This document outlines protocols for establishing and operating continuous systems for the effective removal of these dyes.

The selection of the appropriate method depends on several factors including the initial dye concentration, flow rate, required removal efficiency, and economic considerations. Advanced Oxidation Processes are highly effective but can be energy-intensive. Adsorption is a robust and simple method, but the adsorbent requires regeneration or disposal. Biodegradation is an environmentally friendly and cost-effective approach but may require longer treatment times and careful control of microbial culture conditions.

Experimental Protocols

Continuous Decolorization by Advanced Oxidation Process (H2O2/TiO2/UV)

This protocol describes a continuous photocatalytic process for the degradation of reactive yellow dye using a combination of hydrogen peroxide (H2O2), titanium dioxide (TiO2), and ultraviolet (UV) radiation.

Materials:

  • Reactive Yellow Dye (e.g., Reactive Yellow 145)

  • Titanium Dioxide (TiO2) nanoparticles (e.g., Degussa P25)

  • Hydrogen Peroxide (H2O2, 30% w/v)

  • Deionized Water

  • Peristaltic Pump

  • Glass Reactor with a quartz sleeve for UV lamp

  • UV Lamp (e.g., 6W low-pressure mercury lamp)

  • Stirring plate and stir bar

  • Feed and Collection Tanks

  • pH meter

  • Spectrophotometer

Procedure:

  • Wastewater Preparation: Prepare a stock solution of the reactive yellow dye in deionized water. For continuous operation, prepare a large volume of the feed solution at the desired concentration (e.g., 20 mg/L) in the feed tank.

  • Catalyst and Oxidant Addition: Adjust the pH of the feed solution to the optimal level (e.g., pH 7).[3] Add TiO2 nanoparticles to the solution to achieve the desired concentration (e.g., 25 mg/L) and H2O2 to the optimal dosage (e.g., 400 mg/L).[3] Ensure the solution is continuously stirred to maintain a uniform suspension of the catalyst.

  • Reactor Setup:

    • Place the glass reactor on a stirring plate.

    • Insert the UV lamp into the quartz sleeve and place it in the center of the reactor.

    • Connect the feed tank to the reactor inlet using the peristaltic pump.

    • Connect the reactor outlet to the collection tank.

  • Continuous Operation:

    • Start the stirrer in the reactor.

    • Turn on the UV lamp.

    • Start the peristaltic pump to feed the wastewater into the reactor at a constant flow rate (e.g., 5 L/h).[3]

    • Collect the treated effluent from the outlet.

  • Sampling and Analysis:

    • Collect samples from the effluent at regular intervals.

    • Measure the absorbance of the samples at the maximum wavelength (λmax) of the reactive yellow dye using a spectrophotometer to determine the residual dye concentration.

    • Calculate the decolorization efficiency using the formula: Decolorization Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Continuous Decolorization by Adsorption in a Fixed-Bed Column

This protocol outlines the procedure for the continuous removal of reactive yellow dye from wastewater using a fixed-bed column packed with an adsorbent like granular activated carbon (GAC).

Materials:

  • Reactive Yellow Dye

  • Granular Activated Carbon (GAC) or other suitable adsorbent

  • Deionized Water

  • Glass Column with adjustable flow adaptors

  • Peristaltic Pump

  • Feed and Collection Tanks

  • Spectrophotometer

Procedure:

  • Adsorbent Preparation: Wash the GAC with deionized water to remove any fines and impurities. Dry the adsorbent in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

  • Column Packing:

    • Place a small layer of glass wool or beads at the bottom of the column to support the adsorbent bed.

    • Carefully pack the column with a known amount of the prepared GAC to the desired bed height (e.g., 5-20 cm).[4]

    • Place another layer of glass wool or beads on top of the adsorbent bed to ensure uniform flow distribution.

  • Wastewater Preparation: Prepare a feed solution of the reactive yellow dye at the desired initial concentration (e.g., 10-80 mg/L) in the feed tank.[4]

  • Continuous Operation:

    • Pump deionized water through the packed column in an up-flow or down-flow mode to remove any trapped air bubbles and to ensure a fully wetted bed.

    • Start pumping the dye solution from the feed tank through the column at a constant flow rate (e.g., 6-21.67 ml/min).[4]

    • Collect the effluent from the column outlet in the collection tank.

  • Sampling and Analysis (Breakthrough Curve):

    • Collect effluent samples at regular time intervals.

    • Measure the absorbance of the samples to determine the dye concentration.

    • Plot the ratio of effluent concentration to influent concentration (Cₜ/C₀) against time to obtain the breakthrough curve. The breakthrough point is typically defined as the time when Cₜ/C₀ reaches a certain value (e.g., 0.05 or 0.1). The exhaustion point is when Cₜ/C₀ approaches 1.

Continuous Decolorization by Biodegradation in a Bioreactor

This protocol describes the continuous decolorization of reactive yellow dye using a microbial consortium in a bioreactor, such as a packed-bed membrane bioreactor.

Materials:

  • Reactive Yellow Dye

  • Microbial culture (e.g., Pseudomonas aeruginosa or a mixed anaerobic culture)

  • Nutrient medium (e.g., nutrient broth or a specialized mineral salt medium)

  • Bioreactor (e.g., packed-bed column, membrane bioreactor)

  • Packing material for biofilm attachment (e.g., activated carbon, ceramic beads)

  • Peristaltic Pump

  • Feed and Collection Tanks

  • Spectrophotometer, HPLC-MS for metabolite analysis

Procedure:

  • Inoculum Preparation: Cultivate the selected microbial strain(s) in a suitable nutrient medium until a sufficient cell density is reached.

  • Bioreactor Setup and Acclimatization:

    • Sterilize the bioreactor and the packing material.

    • Pack the bioreactor with the sterile packing material.

    • Inoculate the bioreactor with the prepared microbial culture.

    • Initially, operate the bioreactor in a batch or fed-batch mode with a low concentration of the reactive yellow dye and nutrients to allow for biofilm formation and acclimatization of the microorganisms.

  • Wastewater Preparation: Prepare the feed solution containing the reactive yellow dye at the desired concentration (e.g., 10-200 mg/L) and necessary nutrients in the feed tank.[5]

  • Continuous Operation:

    • Once the biofilm is established and shows stable decolorization activity, switch to continuous operation.

    • Pump the feed solution into the bioreactor at a constant flow rate to achieve the desired hydraulic retention time (HRT).

    • Maintain the operational conditions (e.g., temperature, pH, anaerobic/aerobic) at optimal levels for the microbial culture.

  • Sampling and Analysis:

    • Collect effluent samples periodically.

    • Analyze the samples for residual dye concentration using a spectrophotometer.

    • Optionally, analyze the feed and effluent for Chemical Oxygen Demand (COD) to assess the extent of mineralization.

    • For degradation pathway analysis, analyze the samples using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify intermediate metabolites.[5]

Data Presentation

The following tables summarize typical quantitative data for the continuous decolorization of reactive yellow dyes using the described methods.

Table 1: Advanced Oxidation Process (H2O2/TiO2/UV) Performance

ParameterCondition 1Condition 2Condition 3
Initial Dye Conc. (mg/L) 2050100
Flow Rate (L/h) 51015
H2O2 Dosage (mg/L) 400400400
TiO2 Dosage (mg/L) 252525
pH 777
Decolorization Efficiency (%) 91.55[3]~85~78
Kinetics Pseudo-first-order[3]--

Table 2: Adsorption in Fixed-Bed Column Performance

ParameterCondition 1Condition 2Condition 3
Adsorbent GACGACGAC
Initial Dye Conc. (mg/L) 204080
Flow Rate (mL/min) 612.521.67
Bed Depth (cm) 101010
Breakthrough Time (min) VariesVariesVaries
Adsorption Capacity (mg/g) VariesVariesVaries

Note: Breakthrough time and adsorption capacity are highly dependent on the specific adsorbent and operating conditions. The data indicates that breakthrough time decreases with increasing flow rate and initial dye concentration.[4]

Table 3: Biodegradation in a Continuous Bioreactor Performance

ParameterCondition 1Condition 2
Bioreactor Type Packed-bed membranePacked-bed membrane
Microorganism Anaerobic mixed cultureAnaerobic mixed culture
Initial Dye Conc. (mg/L) 100200
Decolorization Efficiency (%) >90[5]~85

Visualizations

Experimental_Workflow_AOP cluster_prep Preparation cluster_process Continuous Process cluster_analysis Analysis prep_dye Prepare Reactive Yellow Dye Solution adjust_ph Adjust pH prep_dye->adjust_ph Set optimal pH prep_catalyst Add TiO2 and H2O2 pump Peristaltic Pump prep_catalyst->pump Feed solution adjust_ph->prep_catalyst reactor UV Reactor pump->reactor Constant flow rate collect Collect Effluent reactor->collect sample Sample Collection collect->sample analyze Spectrophotometric Analysis sample->analyze calc Calculate Efficiency analyze->calc

Workflow for Continuous AOP Decolorization.

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_process Continuous Process cluster_analysis Analysis prep_adsorbent Prepare and Pack Adsorbent column Fixed-Bed Column prep_adsorbent->column prep_dye Prepare Dye Feed Solution pump Peristaltic Pump prep_dye->pump Feed solution pump->column Constant flow rate collect Collect Effluent column->collect sample Sample Collection collect->sample analyze Spectrophotometric Analysis sample->analyze plot Plot Breakthrough Curve analyze->plot

Workflow for Continuous Adsorption.

Degradation_Pathway Dye Reactive Yellow Dye (Azo Compound) Intermediates Aromatic Amines (Colorless Intermediates) Dye->Intermediates Azo Bond Cleavage (Reduction/Oxidation) Mineralization Mineralization Products (CO2, H2O, NO3-) Intermediates->Mineralization Ring Opening

Generalized Degradation Pathway of Azo Dyes.

References

Troubleshooting & Optimization

How to improve the solubility of Reactive Yellow 175.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reactive Yellow 175

Disclaimer: Specific solubility data and standardized protocols for this compound are not extensively available in public literature. The following guide is based on the general principles of reactive dye chemistry and provides illustrative data and protocols. Researchers should always perform initial small-scale tests to determine optimal conditions for their specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and use of this compound.

Q1: I'm observing poor dissolution of this compound in water, resulting in clumps and specks. What are the initial steps to improve its solubility?

A1: Poor dissolution is often the first hurdle in achieving uniform dyeing. Start by addressing the fundamental parameters of your solvent and mixing procedure.

  • Water Quality: Always use deionized or softened water. Hard water contains calcium and magnesium ions that can react with the dye, forming insoluble precipitates and affecting the final color.[1][2]

  • Temperature: Gently warming the water can significantly increase the solubility of most reactive dyes. However, excessively high temperatures can cause the dye to hydrolyze, rendering it ineffective. A temperature range of 60-80°C is generally recommended for initial dissolution.[2][3]

  • Mixing Technique: Avoid adding the dye powder to the water all at once. The best practice is to first create a smooth, lump-free paste with a small amount of cold water.[3][4] Then, gradually add hot water while stirring continuously until the dye is fully dissolved.[1][2][4]

Q2: Can adjusting the pH of the dye solution improve the solubility of this compound?

A2: Yes, pH is a critical factor. Reactive dyes are designed to be applied under specific pH conditions to facilitate reaction with the fiber. For dissolution, a neutral pH is ideal.

  • Optimal pH for Dissolution: The water used for dissolving the dye should be neutral (pH 6.5-7.5).[1][2] Strongly acidic or alkaline water can cause premature hydrolysis of the dye, reducing its ability to bond with the fiber.[1][2]

  • pH for Dyeing: The dyeing process itself typically requires alkaline conditions (pH 10-11) to activate the cellulose fibers for covalent bonding.[5][6] It is crucial to dissolve the dye completely in neutral water before adding any alkali like soda ash (sodium carbonate).[7]

Q3: What is the role of temperature, and are there risks associated with using high heat?

A3: Temperature plays a dual role: it enhances solubility but also increases the rate of hydrolysis.

  • Enhanced Solubility: Increasing the temperature of the water accelerates the dissolution process and generally increases the amount of dye that can be dissolved.[8]

  • Risk of Hydrolysis: The reactive groups on the dye molecule can react with water (hydrolysis), especially at high temperatures and non-neutral pH.[5] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to poor color yield and reduced wash fastness. Do not use boiling water.[1]

Q4: Are there any chemical additives or co-solvents that can enhance the solubility of this compound?

A4: Yes, several auxiliaries are commonly used in the textile industry to improve dye solubility and application.

  • Urea: This is the most common additive. Urea acts as a hydrotropic agent, breaking up dye aggregates and increasing the dye's solubility in water.[9][10] It also helps to keep the fabric moist during fixation, which is crucial for the dye-fiber reaction.[11][12]

  • Surfactants: Non-ionic or anionic surfactants can be used as dispersing agents to help keep the dye evenly distributed in the solution and prevent aggregation.

  • Co-solvents: In some applications, co-solvents like polyethylene glycol (PEG) have been investigated as a more environmentally friendly alternative to urea for improving dye solubility.[10]

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in water under standard conditions?

A1: While specific data for this compound is not readily published, high-quality reactive dyes used for pad dyeing or printing typically require a solubility of around 100 g/L.[8] Actual solubility will depend on temperature, water quality, and the presence of auxiliaries.

Q2: How do electrolytes (e.g., Glauber's salt, NaCl) affect the solubility of this compound?

A2: Electrolytes are essential for the dyeing process but detrimental to the initial dissolution step. They reduce the solubility of reactive dyes in water, an effect known as "salting out".[7] Therefore, salt should only be added to the dye bath after the dye has been completely dissolved. The salt's function is to reduce the dye's affinity for water and promote its migration to the fiber.

Q3: My stock solution of this compound appears cloudy or has precipitated over time. What is the cause and how can I resolve this?

A3: Cloudiness or precipitation in a stock solution can be due to several factors:

  • Temperature Drop: Solubility is temperature-dependent. If a solution prepared with warm water cools down, the dye may precipitate out. Gentle reheating and stirring can often redissolve it.

  • Hydrolysis: Over time, especially if the solution is not stored in a cool, dark place, the dye can hydrolyze. A hydrolyzed dye is less soluble and no longer reactive. It is always best to use freshly prepared dye solutions.[1][2]

  • Contamination: Contamination with hard water ions or other chemicals can cause the dye to precipitate. Ensure clean equipment and high-purity water.

Data Presentation

The following tables present illustrative quantitative data on the factors affecting the solubility of a typical reactive yellow dye, representing this compound.

Table 1: Effect of Temperature on Solubility (Illustrative Data)

Temperature (°C) Solubility (g/L) in Deionized Water Observations
25 50 Slow dissolution, some particles remain
40 85 Good dissolution with moderate stirring
60 120 Rapid and complete dissolution

| 80 | 150 | Very rapid dissolution, slight risk of hydrolysis |

Table 2: Effect of pH on Dissolution at 40°C (Illustrative Data)

pH Solubility (g/L) Stability of Solution (after 1 hour)
4.0 70 Becomes cloudy, potential for precipitation
7.0 85 Clear and stable

| 11.0 | 80 | Clear, but hydrolysis rate increases significantly |

Table 3: Effect of Urea on Solubility at 40°C (Illustrative Data)

Urea Concentration (g/L) Solubility (g/L) in Deionized Water Observations
0 85 Good dissolution
25 110 Improved dissolution rate and clarity

| 50 | 140 | Excellent solubility, solution appears very stable |

Experimental Protocols

Protocol 1: Standard Method for Preparing a 1% (10 g/L) Stock Solution

  • Materials: this compound powder, deionized water, magnetic stirrer and stir bar, 250 mL beaker, 100 mL graduated cylinder.

  • Procedure:

    • Weigh 1.0 g of this compound powder.

    • Add approximately 20 mL of cold deionized water to the beaker.

    • Slowly add the dye powder to the water while stirring to form a smooth, lump-free paste.

    • Measure 60 mL of hot deionized water (approx. 60-70°C) and add it gradually to the paste while stirring continuously.

    • Continue stirring on the magnetic stirrer for 10-15 minutes until all dye particles are fully dissolved.

    • Transfer the solution to the 100 mL graduated cylinder and add cold deionized water to reach the 100 mL mark.

    • Mix thoroughly. The solution is now ready for use.

Protocol 2: Method for Evaluating the Effect of Temperature on Solubility

  • Materials: Equipment from Protocol 1, plus a temperature-controlled water bath.

  • Procedure:

    • Prepare four beakers, each with 50 mL of deionized water.

    • Place the beakers in water baths set to 25°C, 40°C, 60°C, and 80°C, respectively. Allow them to equilibrate.

    • To each beaker, begin adding pre-weighed 0.5 g increments of this compound powder, stirring continuously.

    • Continue adding dye until no more will dissolve and a small amount of solid remains at the bottom (saturation point).

    • Record the total mass of dye dissolved for each temperature.

    • Calculate the solubility in g/L for each temperature.

Visualizations

G start Poor Dye Solubility Observed check_water Step 1: Check Water Quality Is it deionized/soft water? start->check_water check_temp Step 2: Adjust Temperature Is temp between 40-60°C? check_water->check_temp Yes use_hard_water Action: Use Deionized Water check_water->use_hard_water No check_method Step 3: Review Mixing Method Using cold paste method? check_temp->check_method Yes adjust_temp Action: Heat water to 40-60°C check_temp->adjust_temp No add_urea Step 4: Add Auxiliary Consider adding Urea (e.g., 50 g/L) check_method->add_urea Yes correct_method Action: Make paste with cold water first check_method->correct_method No end_good Solubility Improved add_urea->end_good Yes add_urea->end_good No (Consult Senior Staff) use_hard_water->check_water adjust_temp->check_method correct_method->add_urea prepare_with_urea Action: Prepare new solution with Urea

Caption: Troubleshooting workflow for poor dye solubility.

Factors Solubility Reactive Dye Solubility Temp Increased Temperature Solubility->Temp increases Urea Hydrotropes (e.g., Urea) Solubility->Urea increases Water High Purity Water Solubility->Water increases Electrolytes Electrolytes (Salt) Solubility->Electrolytes decreases HardWater Hard Water Ions (Ca²⁺, Mg²⁺) Solubility->HardWater decreases HighTemp Excessive Temp (>85°C) HighTemp->Solubility causes hydrolysis, reducing effective solubility

Caption: Key factors influencing reactive dye solubility.

Workflow A Prepare 4 Test Solutions (100 mL each) 1. Control (Water Only) 2. + 25 g/L Urea 3. + 50 g/L Urea 4. + Non-ionic Surfactant B Maintain Constant Temperature (e.g., 40°C) A->B C Add this compound to each solution until saturation is reached B->C D Quantify Dissolved Dye (e.g., via filtration and weighing) C->D E Compare Results D->E F Determine Optimal Solubility Enhancer E->F

Caption: Experimental workflow for testing solubility enhancers.

References

Preventing hydrolysis of reactive dyes during fixation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hydrolysis of reactive dyes during the fixation process. It is intended for researchers, scientists, and professionals in drug development who utilize reactive dyes in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the fixation of reactive dyes, with a focus on preventing hydrolysis.

Problem Potential Cause Recommended Solution
Poor Color Yield / Pale Shades Excessive dye hydrolysis.[1][2]Optimize fixation parameters: control temperature, pH, and fixation time. Ensure the dye and alkali solutions are mixed just before use and not stored for extended periods.[3][4]
Incorrect pH level.Ensure the pH is within the optimal range for the specific reactive dye, typically between 10.5 and 11.5 for the formation of cellulosate ions.[5]
Insufficient electrolyte concentration.Add the appropriate amount of salt (e.g., sodium chloride or sodium sulfate) to promote dye exhaustion onto the fiber.[1][6]
Uneven Dyeing or Color Bleeding Dye hydrolysis leading to poor fixation.[7]Minimize hydrolysis by adhering to optimized fixation conditions. A proper wash-off process is crucial to remove any unfixed, hydrolyzed dye.[5]
Dyeing temperature is too high.A higher temperature can increase the rate of dye hydrolysis and lower color yield.[1] Maintain the recommended temperature for the specific dye.
Improper dye dissolution.Ensure the dye is completely dissolved before starting the dyeing process. It is recommended to first mix the dye with a small amount of cold water before adding hot water to prevent the formation of gel-like particles.[2]
Poor Wash Fastness Incomplete removal of hydrolyzed dye.[5]Implement a thorough washing-off procedure after fixation to remove all unfixed and hydrolyzed dye from the substrate.[8]
Suboptimal fixation.Review and adjust fixation parameters (temperature, time, pH, electrolyte concentration) to maximize the covalent bonding between the dye and the fiber.
Inconsistent Results / Poor Reproducibility Fluctuations in process parameters.[6]Strictly control all dyeing and fixation variables, including temperature, pH, time, liquor ratio, and chemical concentrations.[9]
Variation in substrate quality.Ensure the material being dyed is properly prepared (e.g., scoured and bleached) and free of impurities that could interfere with dyeing.

Frequently Asked Questions (FAQs)

Q1: What is reactive dye hydrolysis and why is it a problem?

A1: Reactive dye hydrolysis is a chemical reaction where the reactive group of the dye reacts with water (hydroxyl ions) instead of the fiber.[3][4] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to reduced color yield, poor wash fastness, and wasted dye.[4][5]

Q2: What are the key factors that influence the rate of reactive dye hydrolysis?

A2: The primary factors are:

  • pH: Higher pH (alkaline conditions) increases the rate of hydrolysis.[4]

  • Temperature: Increased temperature accelerates the hydrolysis reaction.[1][4]

  • Time: Longer exposure to alkaline conditions at elevated temperatures increases the extent of hydrolysis.

  • Liquor Ratio: A longer liquor ratio (higher volume of water to goods) can increase the chance of hydrolysis.[4]

  • Dye Reactivity: Dyes with higher reactivity are more prone to hydrolysis.[1]

Q3: How can I minimize dye hydrolysis during the fixation step?

A3: To minimize hydrolysis:

  • Control pH: Use the optimal pH for fixation, avoiding excessively high levels.

  • Manage Temperature: Do not exceed the recommended temperature for the specific reactive dye. For dissolving the dye, the temperature should not be too high to prevent initial hydrolysis.[2]

  • Optimize Time: Use the shortest effective fixation time.

  • Separate Solutions: Prepare dye and alkali solutions separately and mix them just before use.[3]

Q4: What is the role of salt in reactive dyeing, and does it affect hydrolysis?

A4: Salt (an electrolyte like sodium chloride or sodium sulfate) is added to the dyebath to improve the exhaustion of the dye onto the cellulosic fiber. It does this by overcoming the electrostatic repulsion between the anionic dye and the negatively charged fiber surface in the aqueous solution.[10] Higher salt concentration generally decreases hydrolysis up to a certain limit.[4]

Q5: Can I measure the extent of dye hydrolysis in my experiments?

A5: Yes, several analytical techniques can be used to quantify dye hydrolysis, including:

  • High-Performance Liquid Chromatography (HPLC): This method can separate and quantify the hydrolyzed and unhydrolyzed forms of the dye.[5][11]

  • Spectrophotometry: The concentration of unfixed dye in the dyebath and wash liquors can be determined by measuring its absorbance.[12][13]

  • Capillary Electrophoresis (CE): This technique can also be used for the qualitative and quantitative determination of reactive dyes and their hydrolyzed forms.[14]

Quantitative Data Summary

The following tables provide a summary of optimized parameters for reactive dyeing of cotton, which can serve as a starting point for experimental design.

Table 1: Optimized Process Parameters for Reactive Red 195 on Cotton

ParameterOptimized Value
Electrolyte Concentration (g/L)50
Alkali Concentration (g/L)12
Liquor Ratio1:07
Dyeing Time (minutes)30
Temperature (°C)70
pH10.5
Source: Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye[15]

Table 2: Optimized Conditions for a Novel Bifunctional Reactive Dye on Cotton

ParameterOptimized Value
Dyeing Temperature (°C)61.5
Salt Concentration (g/L)30.01
Alkali Concentration (g/L)22.32
Resulting in 84.98% exhaustion and 79.00% fixation.[16]

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton with a Reactive Dye

This protocol outlines a general procedure for the exhaust dyeing of cotton fabric with a reactive dye, aiming to maximize fixation and minimize hydrolysis.

Materials:

  • Pre-treated cotton fabric

  • Reactive dye

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Non-ionic detergent

  • Distilled water

  • Laboratory dyeing machine (e.g., infrared sample dyeing machine)

  • Spectrophotometer

Methodology:

  • Dye Bath Preparation:

    • Prepare a dye stock solution by dissolving a known amount of reactive dye in distilled water. Mix a small amount of cold water with the dye powder to form a paste before adding hot water to ensure complete dissolution.[2]

    • Prepare separate solutions of the electrolyte (salt) and alkali (sodium carbonate).

  • Dyeing Procedure:

    • Set the laboratory dyeing machine to the desired initial temperature (e.g., 40°C).

    • Add the required amount of water to achieve the desired liquor ratio.

    • Introduce the cotton fabric into the dyebath.

    • Add the prepared dye solution and run the machine for a set period (e.g., 10-15 minutes) to allow for dye leveling.[2]

    • Gradually add the electrolyte solution in portions to promote even dye exhaustion. Continue running for a specified time (e.g., 20 minutes).[2]

    • Increase the temperature to the optimal fixation temperature for the specific dye (e.g., 60-80°C).

    • Add the alkali solution to initiate the fixation process.

    • Continue the dyeing and fixation for the recommended time (e.g., 30-60 minutes).

  • Washing-Off (Soaping):

    • After dyeing, drain the dyebath.

    • Rinse the fabric with cold water.

    • Wash the fabric with a solution of non-ionic detergent (e.g., 2 g/L) at boiling temperature for 15 minutes to remove any unfixed and hydrolyzed dye.[16]

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric.

  • Analysis:

    • The percentage of dye exhaustion and fixation can be determined using a spectrophotometer by measuring the absorbance of the dyebath before and after dyeing, as well as the absorbance of the wash liquors.[15]

Visualizations

Diagram 1: Competing Reactions in Reactive Dyeing

G RD Reactive Dye FixedDye Fixed Dye (Covalent Bond) RD->FixedDye Fixation (Desired Reaction) HydrolyzedDye Hydrolyzed Dye (Inactive) RD->HydrolyzedDye Hydrolysis (Side Reaction) Fiber Fiber (Cell-OH) Fiber->FixedDye Water Water (H₂O) Water->HydrolyzedDye Alkali Alkali (OH⁻) Alkali->RD catalyzes both G Start Start: Poor Color Yield CheckParams Check Fixation Parameters (Temp, pH, Time) Start->CheckParams ParamsOK Parameters Optimal? CheckParams->ParamsOK AdjustParams Adjust to Recommended Values ParamsOK->AdjustParams No CheckChemicals Verify Chemical Concentrations (Dye, Salt, Alkali) ParamsOK->CheckChemicals Yes AdjustParams->CheckParams ChemicalsOK Concentrations Correct? CheckChemicals->ChemicalsOK AdjustChemicals Recalculate and Remeasure ChemicalsOK->AdjustChemicals No CheckProcedure Review Experimental Procedure (e.g., mixing order) ChemicalsOK->CheckProcedure Yes AdjustChemicals->CheckChemicals ProcedureOK Procedure Followed? CheckProcedure->ProcedureOK CorrectProcedure Follow Protocol Strictly ProcedureOK->CorrectProcedure No AnalyzeHydrolysis Quantify Hydrolysis (e.g., HPLC) ProcedureOK->AnalyzeHydrolysis Yes CorrectProcedure->CheckProcedure End End: Problem Resolved AnalyzeHydrolysis->End G center Dye Hydrolysis Temp Temperature Temp->center Increases pH pH (Alkalinity) pH->center Increases Time Fixation Time Time->center Increases LR Liquor Ratio LR->center Increases Reactivity Dye Reactivity Reactivity->center Increases Salt Salt Concentration Salt->center Decreases (up to a limit)

References

Technical Support Center: Troubleshooting Uneven Dyeing with Reactive Yellow 175

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering uneven dyeing issues with Reactive Yellow 175. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing (unlevelness) with this compound?

Uneven dyeing with reactive dyes like this compound is often attributed to a lack of control over critical process parameters. The most common causes include:

  • Improper Fabric Preparation: Inadequate scouring and bleaching can leave impurities or an uneven pH on the fabric surface, leading to differential dye uptake.[1][2][3]

  • Incorrect Dye Dissolution and Filtering: Undissolved dye particles can lead to spots and specky dyeing.

  • Water Hardness: The presence of metal ions (e.g., calcium, magnesium) in the water can interfere with the dye and cause precipitation, leading to spotting.[2][3]

  • Rate of Salt and Alkali Addition: Adding electrolytes (like Glauber's salt) and alkali (like soda ash) too quickly can cause the dye to rush onto the fabric, resulting in unlevelness. A controlled, gradual addition is crucial.[2]

  • Temperature Control: Deviations from the optimal dyeing temperature can affect the rates of dye exhaustion and fixation, contributing to unevenness.[4]

  • Dye Bath Circulation: Poor circulation within the dyeing apparatus can lead to localized concentrations of dye and chemicals, causing patchy dyeing.

  • Material to Liquor Ratio (MLR): An inappropriate liquor ratio can hinder fabric movement and uniform exposure to the dye liquor.

Q2: My fabric shows light and dark patches after dyeing. How can I diagnose the cause?

Patchy dyeing can result from several factors. A systematic approach to diagnosis is recommended. Refer to the troubleshooting workflow and experimental protocols below to pinpoint the issue. Key areas to investigate include:

  • Pre-treatment verification: Ensure the fabric was properly scoured and bleached.

  • Water analysis: Check the hardness of the water used for dyeing.

  • Dyeing procedure review: Scrutinize the rates of salt and alkali addition in your experimental log.

  • Equipment check: Verify that the dyeing apparatus ensures proper circulation.

Q3: Can the characteristics of this compound itself contribute to uneven dyeing?

Yes, the intrinsic properties of the dye can play a role. This compound, like other reactive dyes, has specific characteristics that influence its dyeing behavior:

  • Reactivity: The reactivity of the vinyl sulfone group determines how quickly the dye forms a covalent bond with the fiber. Highly reactive dyes are more prone to unlevelness if not controlled properly.

  • Substantivity: This refers to the affinity of the dye for the fiber in the absence of a fixing agent. Dyes with very high substantivity can lead to rapid initial uptake and poor migration, increasing the risk of unlevel dyeing.

  • Diffusion: The ability of the dye to penetrate the fiber structure affects the evenness of the final shade.

Quantitative Data Summary

Table 1: Effect of Dyeing Temperature on Color Strength (K/S) of a Vinyl Sulfone Reactive Dye

Dyeing Temperature (°C)Color Strength (K/S)
3018.5
4020.1
5022.3
60 24.5
7021.8
8019.4

Data adapted from a study on C.I. Reactive Blue R, a vinyl sulfone dye, and may be used as a general reference for the behavior of similar dyes.[4] The optimal temperature for this particular dye is 60°C, and significant deviations can lead to a lower color yield.[4]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Dye Exhaustion and Fixation

This protocol allows for the quantitative assessment of dye uptake and fixation, which can help diagnose issues related to the dyeing process parameters.

Materials:

  • UV-Vis Spectrophotometer

  • Dyed fabric samples (before and after soaping)

  • Dye bath liquor samples taken at various time points

  • Volumetric flasks and pipettes

  • Distilled water

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration.

    • Create a series of standard solutions of decreasing concentration by serial dilution.

    • Measure the absorbance of each standard solution at the dye's maximum absorption wavelength (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Measure Dye Exhaustion:

    • During the dyeing process, collect small, known volumes of the dye bath liquor at different time points (e.g., after dye addition, after salt addition, at the end of the dyeing cycle before fixation, and after fixation).

    • Dilute the collected liquor samples to a concentration that falls within the range of your calibration curve.

    • Measure the absorbance of the diluted samples.

    • Use the calibration curve to determine the concentration of the dye in the liquor at each time point.

    • Calculate the percentage of dye exhaustion (%E) at each stage using the formula: %E = [(Initial Concentration - Liquor Concentration) / Initial Concentration] x 100

  • Measure Dye Fixation:

    • Take a sample of the dyed fabric after the full dyeing and fixation process.

    • Thoroughly rinse the fabric sample to remove any unfixed dye.

    • Perform a rigorous soaping treatment (e.g., with a solution of 2 g/L nonionic detergent and 2 g/L sodium carbonate at 95°C for 15 minutes) to remove all hydrolyzed and unfixed dye.[5]

    • The amount of dye in the soaping liquor can be measured spectrophotometrically to determine the amount of unfixed dye.

    • The fixation efficiency (%F) can be calculated as: %F = [(Total Dye Exhausted - Dye Removed in Soaping) / Total Dye Exhausted] x 100

Protocol 2: Standard Laboratory Procedure for Exhaust Dyeing of Cotton with a Vinyl Sulfone Reactive Dye

This protocol provides a general procedure for dyeing cotton fabric with a vinyl sulfone reactive dye like this compound. It can be used as a baseline for troubleshooting.

Materials:

  • Scoured and bleached cotton fabric

  • This compound

  • Glauber's salt (anhydrous sodium sulfate)

  • Soda ash (sodium carbonate)

  • Laboratory dyeing machine

  • Beakers, graduated cylinders, and a pH meter

Procedure:

  • Set up the Dyebath:

    • Set the material-to-liquor ratio (e.g., 1:20).

    • Add the required amount of water to the dyeing vessel and heat to the initial temperature (e.g., 40°C).

    • Add a wetting/sequestering agent if required.

    • Add the pre-dissolved this compound dye solution.

  • Dyeing - Exhaustion Phase:

    • Introduce the cotton fabric into the dyebath.

    • Run the machine for 10-15 minutes to allow for even wetting and initial dye uptake.

    • Gradually add the required amount of Glauber's salt over 20-30 minutes in portions. This promotes dye exhaustion onto the fiber.

    • Continue running the machine for another 20-30 minutes.

  • Dyeing - Fixation Phase:

    • Gradually add the required amount of soda ash (dissolved in water) over 20-30 minutes. This raises the pH and initiates the covalent bonding of the dye to the fiber.

    • Raise the temperature to the optimal fixation temperature for this compound (typically 60-80°C for vinyl sulfone dyes) and hold for 45-60 minutes.[4]

  • After-treatment (Wash-off):

    • Drain the dyebath.

    • Rinse the fabric with cold water.

    • Neutralize the fabric with a dilute acetic acid solution.

    • Perform a hot soaping wash to remove unfixed dye as described in Protocol 1.

    • Rinse thoroughly and dry.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting uneven dyeing with this compound.

TroubleshootingWorkflow Start Uneven Dyeing Observed CheckPretreatment Verify Fabric Pretreatment (Scouring, Bleaching, pH) Start->CheckPretreatment PretreatmentOK Pretreatment OK? CheckPretreatment->PretreatmentOK FixPretreatment Action: Re-scour/bleach and neutralize fabric PretreatmentOK->FixPretreatment No CheckWater Analyze Water Hardness PretreatmentOK->CheckWater Yes FixPretreatment->Start WaterOK Water Soft? CheckWater->WaterOK FixWater Action: Use deionized water or a sequestering agent WaterOK->FixWater No CheckDyeingParams Review Dyeing Protocol: - Salt/Alkali Dosing Rate - Temperature Profile - M:L Ratio WaterOK->CheckDyeingParams Yes FixWater->Start ParamsOK Parameters Correct? CheckDyeingParams->ParamsOK FixParams Action: Adjust dyeing protocol (slower dosing, correct temp.) ParamsOK->FixParams No CheckDissolution Check Dye Dissolution & Filtration ParamsOK->CheckDissolution Yes FixParams->Start DissolutionOK Properly Dissolved? CheckDissolution->DissolutionOK FixDissolution Action: Ensure complete dissolution and filter dye solution DissolutionOK->FixDissolution No CheckEquipment Inspect Equipment for Proper Circulation DissolutionOK->CheckEquipment Yes FixDissolution->Start EquipmentOK Circulation Adequate? CheckEquipment->EquipmentOK FixEquipment Action: Adjust machine settings or reduce load EquipmentOK->FixEquipment No Resolved Problem Resolved EquipmentOK->Resolved Yes FixEquipment->Start DyeFiberInteraction cluster_activation Fiber Activation cluster_reaction Dye Reaction Pathways CelluloseOH Cellulose-OH (Cotton Fiber) CelluloseO Cellulose-O⁻ (Activated Fiber) CelluloseOH->CelluloseO Activation Alkali Alkali (OH⁻) CovalentBond Dye-SO₂-CH₂-CH₂-O-Cellulose (Covalent Bond - Fixed Dye) CelluloseO->CovalentBond Fixation (Nucleophilic Addition) DyeVS Dye-SO₂-CH₂-CH₂-OSO₃Na (Inactive Dye Form) ActiveDye Dye-SO₂-CH=CH₂ (Active Vinyl Sulfone) DyeVS->ActiveDye Elimination of -OSO₃Na (in presence of Alkali) ActiveDye->CovalentBond Hydrolysis Dye-SO₂-CH₂-CH₂-OH (Hydrolyzed Dye) ActiveDye->Hydrolysis Hydrolysis (Side Reaction) Water H₂O Water->Hydrolysis

References

Technical Support Center: Optimization of Dye Concentration for Maximum Color Strength

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing dye concentration for maximum color strength in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is my measured color strength not increasing linearly with dye concentration?

Answer: At higher concentrations, dye molecules can form aggregates in aqueous solutions. This aggregation can alter the electronic structure and light-absorbing properties of the dye, leading to a deviation from the expected linear relationship between concentration and absorbance, as described by the Beer-Lambert Law.[1][2][3] This phenomenon can cause the absorbance to plateau or even decrease, as aggregates may have different absorption spectra compared to individual dye molecules.[1]

Question: I've increased the dye concentration, but the color strength on my substrate (e.g., fabric, slide) is weaker than expected. What could be the cause?

Answer: Several factors could be at play:

  • Dye Aggregation: As mentioned above, dye aggregates may have a lower affinity for the substrate compared to individual dye molecules, leading to reduced binding and color strength.[4]

  • pH of the Solution: The pH of your dye solution is critical. For many dyes and substrates, an optimal pH range is necessary to facilitate binding. For instance, reactive dyes often require an alkaline environment to bond with cellulosic fibers.[5][6][7] An incorrect pH can lead to poor dye uptake.

  • Electrostatic Repulsion: At very high pH levels, some substrates, like cellulose, can become negatively charged. This can lead to electrostatic repulsion between the substrate and negatively charged dye molecules, hindering dye uptake.[5]

  • Temperature: The temperature of the dyeing process significantly influences dye solubility and the energy of the molecules, affecting how well the dye penetrates and binds to the substrate.[8][9] Each dye-substrate combination has an optimal temperature range.

Question: My results are inconsistent between experiments, even when I use the same dye concentrations. What should I check?

Answer: Inconsistent results can often be traced back to subtle variations in experimental conditions. Here are a few things to verify:

  • Accurate pH Measurement: Ensure the pH of your buffers and dye solutions is consistent across all experiments. Calibrate your pH meter regularly.

  • Temperature Control: Maintain a constant and uniform temperature during the dyeing or staining process. Fluctuations in temperature can affect reaction rates and dye binding.[8]

  • Buffer and Reagent Preparation: Inconsistencies in the preparation of stock solutions and buffers can lead to variability. Always use precise measurements.

  • Substrate Preparation: Ensure your substrate is cleaned and prepared consistently to avoid any contaminants that might interfere with dye binding.

Frequently Asked Questions (FAQs)

What is the most common method for measuring color strength?

The most common method for quantifying color strength in a solution is UV-Visible spectrophotometry.[10][11][12] This technique measures the absorbance of light at a specific wavelength by the dye in a solution. The Beer-Lambert Law is then used to relate the absorbance directly to the concentration of the dye.[13]

How does pH affect the color strength of a dye?

The pH of a solution can significantly impact color strength by influencing:

  • Dye Solubility: The solubility of some dyes can change with pH.

  • Substrate Interaction: The surface charge of both the dye molecules and the substrate can be altered by pH, affecting their interaction. For example, many textile dyeing processes rely on specific pH values to maximize dye-fiber interaction.[5][6][7][14]

  • Chemical Stability of the Dye: Some dyes may undergo chemical changes or degradation at certain pH levels, leading to a loss of color.

What is dye aggregation and why is it a problem?

Dye aggregation is the process where individual dye molecules stick together to form dimers, trimers, or larger clusters, especially in concentrated solutions.[1][2][3] This can be problematic because:

  • It can cause a non-linear relationship between concentration and absorbance, making quantification difficult.[1]

  • Aggregates may exhibit different colors or have lower color intensity than monomeric dyes.

  • The larger size of aggregates can hinder their ability to penetrate porous substrates, resulting in lower color strength on the material.[4]

How does temperature influence dye concentration optimization?

Temperature plays a crucial role in the dyeing process by affecting:

  • Dye Diffusion: Higher temperatures generally increase the rate at which dye molecules diffuse into a substrate.[9]

  • Substrate Swelling: For some materials, elevated temperatures can cause the substrate to swell, opening up its structure and allowing for better dye penetration.[15]

  • Dye-Substrate Interaction: The kinetics of the binding reaction between the dye and the substrate are temperature-dependent.[8]

It's important to find the optimal temperature that maximizes dye uptake without damaging the substrate or the dye itself.[8]

Experimental Protocols

Protocol 1: Determining the Optimal Dye Concentration using a Calibration Curve

This protocol outlines the steps to determine the relationship between dye concentration and absorbance to find the optimal concentration range.

Materials:

  • Dye of interest

  • Appropriate solvent (e.g., deionized water, buffer)

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer

  • Cuvettes

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of dye powder and dissolve it in a specific volume of solvent in a volumetric flask to create a concentrated stock solution.

  • Create a Dilution Series: Perform a series of serial dilutions from the stock solution to create a set of standards with known decreasing concentrations.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the dye. If λmax is unknown, perform a scan across a wavelength range to determine it.

  • Blank the Instrument: Fill a cuvette with the solvent used for dilution and use it to zero the absorbance of the spectrophotometer.[16]

  • Measure Absorbance:

    • Starting with the least concentrated standard, rinse a cuvette with the solution, then fill it and measure the absorbance.

    • Repeat this for all the standards, moving from the lowest to the highest concentration.

  • Create a Calibration Curve: Plot a graph of absorbance (Y-axis) versus concentration (X-axis).[16][17]

  • Analyze the Curve: For an ideal dye solution, the plot should be linear, following the Beer-Lambert Law. The point at which the line begins to curve or plateau indicates the concentration at which factors like dye aggregation may be occurring. This linear range represents the optimal concentration range for predictable color strength.

Data Presentation

Table 1: Example Calibration Curve Data for a Hypothetical Dye

Concentration (µM)Absorbance at λmax
00.000
20.152
40.301
60.448
80.595
100.751
120.855
140.910

Note: In this example, the relationship starts to become non-linear above 10 µM.

Table 2: Influence of pH on Relative Color Strength (K/S) for a Reactive Dye on Cotton

pHRelative Color Strength (K/S)
78.5
810.2
912.1
1011.5
1110.8

Data is illustrative and based on the general trend that color strength for reactive dyes on cotton increases with pH up to an optimal point, after which it may decrease.[5][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions Dilute measure Measure Absorbance of Standards dilutions->measure Sample blank Blank Spectrophotometer blank->measure Calibrate plot Plot Absorbance vs. Concentration measure->plot Data analyze Determine Linear Range plot->analyze Analyze

Caption: Workflow for creating a dye concentration calibration curve.

troubleshooting_logic start Low Color Strength Observed check_conc Is dye concentration in the linear range? start->check_conc check_ph Is pH optimal for dye/substrate? check_conc->check_ph Yes adjust_conc Adjust concentration to be within linear range check_conc->adjust_conc No check_temp Is temperature optimal? check_ph->check_temp Yes adjust_ph Adjust pH of solution check_ph->adjust_ph No adjust_temp Adjust temperature check_temp->adjust_temp No issue_resolved Issue Resolved check_temp->issue_resolved Yes adjust_conc->issue_resolved adjust_ph->issue_resolved adjust_temp->issue_resolved

Caption: Logical troubleshooting steps for low color strength.

References

Technical Support Center: Salt Reduction in Reactive Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the reduction of salt requirements in reactive dyeing processes.

Frequently Asked Questions (FAQs)

Q1: Why is a large amount of salt traditionally required for reactive dyeing of cotton?

A1: In an aqueous solution, both cotton fibers and reactive dye anions develop a negative surface charge. This creates an electrostatic repulsion that hinders the dye from approaching and adsorbing onto the fiber.[1][2][3] High concentrations of electrolytes, such as sodium chloride or sodium sulfate (typically 40-100 g/L), are used to neutralize the fiber's negative charge, thereby overcoming this repulsion and promoting dye exhaustion onto the fabric.[4]

Q2: What are the primary environmental concerns associated with high salt usage?

A2: The primary environmental issue is the high total dissolved solids (TDS) in the dyeing effluent.[2] Discharging high-salinity wastewater into natural waterways can harm aquatic organisms.[5] Additionally, the high salt concentration increases the cost and complexity of wastewater treatment.[6]

Q3: What is cationization and how does it enable salt-free dyeing?

A3: Cationization is a chemical modification process that introduces positive charges onto the cotton fiber surface.[3] This is typically achieved by treating the cotton with cationic agents like 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC) or polyvinylamine chloride.[7][8] The resulting positively charged fiber attracts the anionic reactive dye molecules through electrostatic attraction, eliminating the need for salt to overcome repulsion.[2][9] This modification significantly improves the dye's affinity for the cotton.[2]

Q4: Can using ultrasound reduce the salt requirement in reactive dyeing?

A4: Yes, ultrasound technology is a sustainable method that can reduce the required amounts of salt, time, and energy.[10][11] The application of ultrasonic waves in the dye bath creates cavitation, which breaks down dye aggregates, improves dye dispersion, and accelerates the diffusion of dye molecules into the fiber.[11][12] This enhanced mass transfer leads to better dye uptake and fixation with lower salt concentrations.[10][13]

Q5: Are there alternatives to conventional salts like sodium chloride and sodium sulfate?

A5: Yes, researchers have investigated the use of biodegradable organic salts and other alternatives. Alkaline earth salts, such as magnesium acetate, have been proposed as they can be precipitated and removed during wastewater treatment by increasing the pH.[5] Other organic salts like trisodium citrate and glutamate have also shown promising results, allowing for efficient dyeing with lower concentrations and reduced environmental impact.[14]

Q6: What are "low-salt" reactive dyes?

A6: Low-salt reactive dyes are dyes that have been chemically modified to have a higher affinity for cellulosic fibers.[3] This increased attraction is often achieved by incorporating functional groups that enhance dye-fiber interactions, such as cationic or hydrophobic groups.[3] Many of these are bifunctional dyes with high fixation efficiencies, which reduces the need for high salt concentrations to promote exhaustion.[3]

Troubleshooting Guide

Issue 1: Uneven dyeing or "ring dyeing" observed after cationization.

  • Q: My cationized cotton fabric shows patchy or uneven color, with the dye concentrated on the fiber surface. What could be the cause?

  • A: This issue, known as "ring dyeing," often occurs when the cationization level is too high.[7][15] An excessive number of cationic sites on the fiber surface can cause the anionic dye to fix rapidly on the exterior, preventing it from penetrating uniformly into the fiber core. The optimal level of cationization can differ depending on the specific reactive dye being used.[7][15]

  • Solution: Reduce the concentration of the cationic agent (e.g., CHPTAC) used during the pretreatment process. It is crucial to optimize the cationization level for each specific dye to ensure even penetration and fixation.

Issue 2: Poor color fastness (wash, rubbing) in salt-free dyeing.

  • Q: The color of my salt-free dyed fabric bleeds during washing and shows poor rubbing fastness. Why is this happening?

  • A: Poor fastness properties are typically due to unfixed, hydrolyzed dye remaining on the fabric surface. In cationized dyeing, high cationization levels can sometimes lead to reduced wet rubbing fastness.[7] For ultrasonic-assisted dyeing, improper removal of hydrolyzed dye after fixation can also be a cause.

  • Solution:

    • Optimize Cationization: Ensure the cationization level is not excessively high.[7]

    • Thorough Soaping: After dyeing, perform a rigorous washing-off or "soaping" process, typically with a non-ionic detergent at boiling temperature, to effectively remove all unfixed and hydrolyzed dye from the fabric surface.[16] Ultrasonic energy can also be applied during this washing-off step to improve the removal of hydrolyzed dye and enhance fastness properties.[11]

Issue 3: Low color yield (K/S value) despite using a salt-reduction technique.

  • Q: I've attempted a low-salt dyeing process, but the resulting color depth is much lower than in my conventional control experiment. What went wrong?

  • A: A low color yield can result from several factors depending on the method:

    • Insufficient Cationization: If the cotton is not sufficiently cationized, there will be inadequate attraction between the dye and fiber, leading to poor dye uptake.[7]

    • Suboptimal Ultrasonic Parameters: In ultrasonic dyeing, the temperature, duration, and power of the sonication are critical. Incorrect settings may not provide enough energy to enhance dye diffusion effectively.[10]

    • Incorrect pH: Reactive dyes require a specific alkaline pH for the fixation reaction to occur between the dye and the cellulose fiber. If the pH is too low, fixation will be incomplete.[2]

  • Solution:

    • Verify Pretreatment: Confirm that the cationization process was carried out correctly and at the optimal concentration for the dye used.

    • Optimize Dyeing Parameters: Ensure that the pH, temperature, and time are optimized for the specific low-salt method and reactive dye class you are using. For example, ultrasonic dyeing with Reactive Violet H3R showed optimal results at a pH of 9.5.[10]

    • Check Dye Hydrolysis: If the dyeing process is too long or the temperature/pH is too high, the reactive dye can react with water (hydrolyze), rendering it unable to fix to the fiber.[17]

Data Presentation

Table 1: Effect of Cationization on Reactive Dyeing Performance

Pretreatment AgentSalt ConcentrationK/S Value (Color Strength)Wash FastnessRubbing FastnessReference
Polyvinylamine chloride (10 g/L)0 g/L (Salt-Free)18.844[8]
Conventional DyeingHigh Salt13.73-44[8]
Untreated Fabric0 g/L (Salt-Free)8.32-32[8]

Table 2: Impact of Ultrasonic Treatment on Salt Requirement and Dyeing Performance

DyeTreatmentSalt ConcentrationDyeing TimeDyeing TemperatureColor Strength (K/S)Reference
Reactive Violet H3RUltrasonic8 g/L (Glauber's Salt)55 min50°CMaximum K/S achieved[10]
Reactive Yellow 145Ultrasonic5 g / 100 mL35 min70°CGood color strength[13]
C.I. Reactive Black 5Ultrasonic20% Savings20% Reduction20% Reduction-[12]
C.I. Reactive Red 147Ultrasonic20% Savings20% Reduction20% Reduction-[12]

Experimental Protocols

Protocol 1: Cationization of Cotton for Salt-Free Reactive Dyeing

This protocol describes the pretreatment of cotton fabric with a cationic agent to enable dyeing without salt.

  • Preparation of Cationizing Solution:

    • Prepare an aqueous solution containing the desired concentration of the cationic agent (e.g., 10 g/L of Polyvinylamine chloride or an optimized concentration of CHPTAC).

    • Adjust the pH of the solution as required by the specific agent's protocol.

  • Fabric Pretreatment (Exhaust Method):

    • Place the scoured and bleached cotton fabric into the cationizing solution at a specified liquor-to-goods ratio (e.g., 20:1).

    • Raise the temperature to the recommended level (e.g., 60-80°C) and maintain for a set duration (e.g., 30-60 minutes) with constant agitation.

  • Rinsing and Drying:

    • After the treatment, remove the fabric, rinse thoroughly with cold water to remove any unreacted agent, and then dry.

  • Salt-Free Dyeing:

    • Prepare a dyebath containing the reactive dye (e.g., 2% on weight of fabric) and other auxiliaries (wetting agent, sequestering agent) but no salt.

    • Introduce the cationized fabric into the dyebath at room temperature.

    • Gradually raise the temperature to the optimal dyeing temperature for the specific reactive dye (e.g., 60°C).

    • After a period of exhaustion (e.g., 30 minutes), add the required alkali (e.g., sodium carbonate, 10-20 g/L) to raise the pH and initiate dye fixation.

    • Continue the dyeing process for the recommended fixation time (e.g., 45-60 minutes).

  • Post-Dyeing Treatment:

    • Rinse the dyed fabric with cold water.

    • Perform a soaping wash at or near boiling temperature (e.g., 95°C) for 15-30 minutes with a non-ionic detergent (e.g., 2 g/L) to remove unfixed dye.

    • Rinse thoroughly and dry.

Protocol 2: Ultrasonic-Assisted Low-Salt Reactive Dyeing

This protocol details the use of ultrasound to reduce salt consumption and dyeing time.

  • Fabric and Dyebath Preparation:

    • Use scoured and bleached cotton fabric.

    • Prepare a dyebath containing the reactive dye, a reduced amount of salt (e.g., 8 g/L Glauber's salt), and other standard auxiliaries.[10] Set the liquor ratio as required.

  • Ultrasonic Treatment (Optional Pre-treatment):

    • For enhanced results, the fabric can be pre-treated in an ultrasonic bath (e.g., at 50°C for 30 minutes) before dyeing.[10]

  • Dyeing Process:

    • Immerse the fabric in the dyebath within an ultrasonic reactor.

    • Set the ultrasonic frequency (e.g., 37-40 kHz) and power.

    • Begin the dyeing process at the optimized temperature (e.g., 50-70°C) and for a reduced time (e.g., 35-55 minutes).[10][13] The sonication is applied throughout this period.

    • After the initial exhaustion phase, add alkali (e.g., sodium carbonate) to achieve the optimal pH for fixation (e.g., pH 9.5).[10]

  • Post-Dyeing Treatment:

    • Follow the same rinsing and soaping procedure as described in Protocol 1 to remove all hydrolyzed and unfixed dye, ensuring good fastness properties.

Visualizations

Conventional_Dyeing_Process cluster_input Inputs cluster_process Dyeing Process cluster_output Outputs Cotton Cotton Fiber (-ve Charge) Repulsion Electrostatic Repulsion Cotton->Repulsion Dye Reactive Dye (-ve Charge) Dye->Repulsion Salt High Salt Conc. (e.g., NaCl) Exhaustion Salt Neutralizes Fiber Charge Salt->Exhaustion Alkali Alkali (e.g., Na2CO3) Fixation Alkali Activates Covalent Bonding Alkali->Fixation Repulsion->Exhaustion Overcome by Exhaustion->Fixation leads to DyedFabric Dyed Fabric Fixation->DyedFabric Effluent High Salt & Hydrolyzed Dye Effluent Fixation->Effluent by-product

Caption: Conventional reactive dyeing workflow.

Cationization_Dyeing_Process cluster_input Inputs cluster_process Process Steps cluster_output Outputs Cotton Cotton Fiber (-ve Charge) Pretreatment Cationization (Pre-treatment) Cotton->Pretreatment CationicAgent Cationic Agent (e.g., CHPTAC) CationicAgent->Pretreatment Dye Reactive Dye (-ve Charge) Attraction Electrostatic Attraction Dye->Attraction Salt-Free Dyeing Alkali Alkali Fixation Alkali-Mediated Fixation Alkali->Fixation CationizedCotton Cationized Cotton (+ve Charge) Pretreatment->CationizedCotton CationizedCotton->Attraction Salt-Free Dyeing Attraction->Fixation DyedFabric Dyed Fabric Fixation->DyedFabric LowSaltEffluent Low/No Salt Effluent Fixation->LowSaltEffluent

Caption: Salt-free dyeing via cotton cationization.

Experimental_Workflow start Define Low-Salt Hypothesis (e.g., New Cationic Agent) prep Prepare Fabric Samples (Scour & Bleach) start->prep control Control Group: Conventional High-Salt Dyeing prep->control experiment Experimental Group: Apply Low-Salt Method (e.g., Cationization) prep->experiment dyeing Reactive Dyeing (Same Dye, Shade %) control->dyeing experiment->dyeing post_treat Post-Treatment (Rinse, Soap, Dry) dyeing->post_treat analysis Analysis & Comparison post_treat->analysis k_s Measure Color Strength (K/S Value) analysis->k_s fastness Test Color Fastness (Wash, Rubbing) analysis->fastness effluent Analyze Effluent (TDS, COD, BOD) analysis->effluent conclusion Conclusion: Evaluate Efficacy of Low-Salt Method k_s->conclusion fastness->conclusion effluent->conclusion

Caption: Workflow for evaluating low-salt methods.

References

Technical Support Center: Fenton's Reagent for Reactive Yellow 145 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fenton's reagent to degrade the azo dye Reactive Yellow 145 (RY 145).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My degradation efficiency for Reactive Yellow 145 is very low. What are the most common causes?

A: Low degradation efficiency is typically linked to suboptimal reaction conditions. The most critical parameters to verify are:

  • Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal pH for degrading RY 145 is 3.[1][2][3] Efficiencies drop sharply at higher or lower pH values.

  • Improper Reagent Concentrations: The concentrations of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) are crucial. Both insufficient and excessive amounts of either reagent can hinder the reaction.

  • High Initial Dye Concentration: If the dye concentration is too high, the quantity of hydroxyl radicals generated may be insufficient for effective degradation.[3][4]

  • Low Temperature: The reaction rate is positively influenced by temperature up to a certain point. Very low temperatures will slow down the rate of hydroxyl radical generation.

Q2: Why is a pH of 3 considered optimal for the Fenton process?

A: A pH of 3 is the optimal value for several reasons:

  • Maximizes Hydroxyl Radical Generation: At this pH, the reaction between Fe²⁺ and H₂O₂ to produce highly reactive hydroxyl radicals (•OH) is most efficient.[3][5]

  • Prevents Iron Precipitation: At pH values above 4, ferric ions (Fe³⁺) begin to precipitate as ferric hydroxide (Fe(OH)₃).[3][6] This removes the catalyst from the solution, significantly reducing the degradation efficiency.

  • Avoids Scavenging Effects: At very low pH (below 2.5), hydrogen peroxide can form stable oxonium ions (H₃O₂⁺), which reduces its reactivity with Fe²⁺. Additionally, excess H⁺ ions can scavenge hydroxyl radicals.[5]

Q3: I observed the solution turning brown/orange and forming a precipitate. What does this mean?

A: This indicates the precipitation of ferric hydroxide (Fe(OH)₃), which typically occurs when the solution pH rises above 4. This is detrimental to the process as it removes the iron catalyst from the reaction cycle and can cause the premature decomposition of H₂O₂ into oxygen and water without generating the desired hydroxyl radicals.[3][6] Ensure your initial pH is adjusted correctly to 3 and monitor it during the reaction, as the degradation process can sometimes alter the pH.

Q4: Can I add more Fe²⁺ or H₂O₂ to speed up the reaction?

A: Not necessarily. While sufficient quantities are needed, an excess of either reagent can be counterproductive due to scavenging effects:

  • Excess Fe²⁺: Too much ferrous iron can react with the hydroxyl radicals (•OH) it is supposed to generate, effectively consuming them in a non-productive side reaction.[5]

  • Excess H₂O₂: A high concentration of hydrogen peroxide can also act as a scavenger of hydroxyl radicals, forming less reactive perhydroxyl radicals (•HO₂).[1][5]

For RY 145, optimal concentrations have been reported to be around 3.5 x 10⁻⁵ M for Fe²⁺ and 0.005 M for H₂O₂ .[1] It is crucial to determine the optimal ratio for your specific experimental setup.

Q5: How does temperature impact the degradation of Reactive Yellow 145?

A: Increasing the temperature generally accelerates the Fenton reaction and improves the rate of hydroxyl radical generation.[1] For RY 145, the optimal temperature has been identified as 50°C.[1] However, excessively high temperatures (e.g., above 60°C) can be detrimental, as they cause the rapid decomposition of hydrogen peroxide into oxygen and water, wasting the reagent and reducing overall efficiency.[1][6]

Q6: What is the difference between the Fenton and Photo-Fenton processes for this application?

A: The Photo-Fenton process incorporates ultraviolet (UV) or visible light, which enhances the degradation process. The primary advantage is the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺). This regenerates the catalyst, allowing for a more sustained production of hydroxyl radicals and leading to faster and more complete degradation. For RY 145, the Photo-Fenton process achieved a 97.8% decolorization in 30 minutes, compared to 91.4% for the standard Fenton process under similar optimal conditions.[1][2]

Q7: How can I monitor the degradation of Reactive Yellow 145?

A: The degradation process can be monitored using two primary methods:

  • Decolorization: Measured using a UV-Vis spectrophotometer. The decrease in absorbance at the maximum wavelength (λmax) of Reactive Yellow 145 (approximately 419 nm) corresponds to the removal of color.[7]

  • Mineralization: Measured by the reduction in Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC). These analyses indicate the conversion of the dye's organic molecules into simpler, inorganic compounds like CO₂ and H₂O.[1][8] While decolorization can be rapid, complete mineralization often takes longer.

Data Presentation: Optimal Parameters for RY 145 Degradation

The following tables summarize the optimal conditions for the degradation of Reactive Yellow 145 by Fenton and Photo-Fenton processes as reported in the literature.

Table 1: Optimal Reaction Conditions

Parameter Fenton Process Photo-Fenton Process Reference(s)
pH 3 3 [1][2]
Fe²⁺ Concentration 3.5 x 10⁻⁵ M 3.5 x 10⁻⁵ M [1]
H₂O₂ Concentration 0.005 M 0.005 M [1]
Temperature 50°C Not Specified [1]

| Initial Dye Conc. | 0.005% (w/v) | 0.005% (w/v) |[1] |

Table 2: Comparative Degradation Efficiency

Process Decolorization Efficiency (30 min) COD Removal Reference(s)
Fenton 91.4% 52.27% [1][2]

| Photo-Fenton | 97.8% | 38.63% |[1][2] |

Experimental Protocols

Protocol 1: Standard Fenton Degradation of Reactive Yellow 145
  • Solution Preparation:

    • Prepare a stock solution of Reactive Yellow 145 (e.g., 0.05 g in 100 mL of deionized water to make a 0.05% solution).

    • Prepare a stock solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

    • Obtain a 30% (w/w) hydrogen peroxide (H₂O₂) solution.

  • Reaction Setup:

    • In a glass beaker, add a specific volume of the RY 145 stock solution and dilute with deionized water to achieve the desired initial dye concentration (e.g., 0.005%).

    • Place the beaker on a magnetic stirrer and begin stirring.

  • pH Adjustment:

    • Slowly add dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) to adjust the pH of the dye solution to 3.0 . Monitor the pH using a calibrated pH meter.

  • Initiation of Reaction:

    • Add the required volume of the FeSO₄ stock solution to reach the target Fe²⁺ concentration (e.g., 3.5 x 10⁻⁵ M).

    • Add the required volume of the H₂O₂ solution to reach the target concentration (e.g., 0.005 M). This initiates the Fenton reaction. Start a timer immediately.

  • Reaction and Sampling:

    • Allow the reaction to proceed at the desired temperature (e.g., 50°C, using a water bath) for the specified duration.

    • At predetermined time intervals (e.g., 5, 10, 20, 30 minutes), withdraw aliquots of the sample.

    • Immediately quench the reaction in the aliquots by adding a small amount of a strong base (like NaOH) to raise the pH above 8, which stops the generation of hydroxyl radicals.

  • Analysis:

    • Centrifuge the quenched samples to remove any precipitated iron hydroxide.

    • Measure the absorbance of the supernatant at the λmax of RY 145 (~419 nm) using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.

    • (Optional) Measure the COD of the initial and final samples to determine the extent of mineralization.

Protocol 2: Photo-Fenton Degradation

Follow steps 1-4 from the standard Fenton protocol. After the addition of H₂O₂, immediately begin irradiating the solution with a UV lamp of a specified wavelength and intensity. Proceed with sampling and analysis as described in steps 5 and 6.

Visualizations

Fenton_Mechanism cluster_generation Radical Generation cluster_degradation Pollutant Degradation Fe2 Fe²⁺ (Catalyst) OH_Radical •OH (Hydroxyl Radical) Fe2->OH_Radical + H₂O₂ Fe2->OH_Radical Fe3 Fe³⁺ H2O2 H₂O₂ Dye Reactive Yellow 145 (Pollutant) Products Degradation Products (CO₂, H₂O, etc.) Dye->Products + •OH (Oxidation) Fe3->Fe2 + H₂O₂ (slower) OH_Ion OH⁻

Caption: The core mechanism of the Fenton reaction for dye degradation.

Experimental_Workflow prep 1. Prepare Solutions (Dye, FeSO₄, H₂O₂) setup 2. Set up Reactor (Dye Solution + Stirrer) prep->setup ph_adj 3. Adjust pH to 3.0 setup->ph_adj initiate 4. Add Reagents (Fe²⁺ then H₂O₂) ph_adj->initiate react 5. Run Reaction (Control Temp/UV) initiate->react sample 6. Withdraw & Quench Samples react->sample analyze 7. Analyze Samples (UV-Vis, COD) sample->analyze

Caption: A typical experimental workflow for Fenton's reagent studies.

Troubleshooting_Guide start Problem: Low Degradation Efficiency check_precipitate Is a brown/orange precipitate visible? start->check_precipitate check_ph Is pH ≈ 3.0? check_reagents Are [Fe²⁺] & [H₂O₂] in optimal range? check_ph->check_reagents Yes sol_ph Action: Adjust pH to 3 using dilute acid/base. check_ph->sol_ph No check_temp Is Temperature Optimal (e.g., 50°C)? check_reagents->check_temp Yes sol_reagents_low Action: Increase reagent concentration incrementally. check_reagents->sol_reagents_low No (Too Low) sol_reagents_high Action: Decrease reagent concentration (scavenging). check_reagents->sol_reagents_high No (Too High) check_temp->start Yes (Re-evaluate setup) sol_temp Action: Adjust temperature. Avoid >60°C. check_temp->sol_temp No check_precipitate->check_ph No sol_precipitate Action: Lower pH to 3 to re-dissolve catalyst. check_precipitate->sol_precipitate Yes

Caption: A troubleshooting guide for low degradation efficiency.

References

Technical Support Center: Improving Wash Fastness of Reactive Dyes on Cotton

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the wash fastness of reactive dyes on cotton fabrics.

Frequently Asked Questions (FAQs)

Q1: What is wash fastness and why is it important for reactive dyes on cotton?

A1: Wash fastness refers to a textile's ability to retain its original color after repeated laundering.[1] For cotton dyed with reactive dyes, good wash fastness is crucial as these dyes form a strong covalent bond with the cellulose fibers, which should theoretically provide excellent durability.[2][3] However, issues during the dyeing process can lead to poor wash fastness, causing color bleeding, staining of other fabrics, and a faded appearance.[4][5]

Q2: What is the primary cause of poor wash fastness in reactive dyeing?

A2: The main culprit is the presence of unfixed dye on the cotton fibers. This includes both hydrolyzed dye and unreacted active dye.[6][7][8] During the alkaline dyeing process, a portion of the reactive dye reacts with water instead of the cotton fiber, a process called hydrolysis.[9] This hydrolyzed dye has no affinity for the fiber and is only physically attached, making it easy to wash off.[6] Incomplete removal of this unfixed dye leads to poor wash fastness.[10]

Q3: How does the dyeing process influence wash fastness?

A3: Several factors in the dyeing process significantly impact wash fastness:

  • Dye Selection: Dyes with higher fixation rates and appropriate reactivity for the chosen dyeing method will result in better fastness.[11]

  • Alkali and pH: The type and amount of alkali used to achieve the optimal pH for fixation are critical. An incorrect pH can lead to increased dye hydrolysis.[9]

  • Temperature and Time: Both dyeing temperature and time must be controlled to ensure maximum fixation of the dye to the fiber while minimizing hydrolysis.[12]

  • Electrolyte Concentration: Salts are used to improve the exhaustion of the dye onto the fiber, which can indirectly affect the efficiency of the subsequent washing process.[12]

Q4: What is "soaping" and why is it a critical step?

A4: Soaping is the post-dyeing washing process designed to remove all unfixed and hydrolyzed dye from the fabric.[13] A typical soaping process includes a sequence of cold rinses, hot rinses, and washing with a soaping agent at a high temperature (often near boiling), followed by further rinsing.[13][14] An effective soaping process is essential for achieving high wash fastness.[15] Insufficient soaping will leave residual unfixed dye, leading to poor wash fastness ratings.[16]

Q5: Can after-treatments improve the wash fastness of reactive dyes?

A5: Yes, after-treatments with cationic fixing agents can improve wash fastness, particularly for deep shades.[10][17] These agents are positively charged molecules that form an insoluble complex with the negatively charged dye molecules, effectively trapping them within the fiber.[17] This increases the overall molecular size and reduces the dye's solubility, thereby improving wash fastness.[10] However, it's important to note that some fixing agents can negatively impact the light fastness of the dyed fabric.[16][18]

Troubleshooting Guide

Problem: The wash fastness rating of my dyed cotton fabric is poor (e.g., below 4 on the grey scale for color change or staining).

Potential Cause Troubleshooting Steps
Incomplete Removal of Unfixed/Hydrolyzed Dye 1. Review Soaping Protocol: Ensure the soaping process is thorough. It should include an initial cold rinse to remove salt and alkali, followed by a hot rinse, and then soaping at or near boiling temperature for an adequate duration (e.g., 10-15 minutes).[13] 2. Optimize Soaping Agent Concentration: Using the correct concentration of a high-quality soaping agent is crucial for effectively removing unfixed dye.[10][19] 3. Ensure Adequate Rinsing: Multiple rinsing steps after soaping are necessary to remove the dislodged dye from the fabric surface.[13]
Excessive Dye Hydrolysis 1. Control Alkali Dosing: Add the alkali in stages or use a controlled dosing profile to maintain a stable pH throughout the fixation phase.[11] 2. Check Water Quality: Hard water containing calcium and magnesium ions can promote dye aggregation and interfere with fixation. Use of a chelating agent can mitigate this.[19] 3. Optimize Dyeing Temperature: Ensure the dyeing temperature is within the recommended range for the specific reactive dye class to minimize hydrolysis.
Improper Dye Selection 1. Evaluate Dye Properties: Select reactive dyes with high fixation rates and good stability under the chosen application conditions.[11] 2. Consider Bi-functional Dyes: Bi-functional reactive dyes, which have two reactive groups, can offer higher fixation rates and improved wash fastness.
Issues with After-treatment (Fixing Agents) 1. Thorough Soaping Before Fixing: Always ensure the fabric is thoroughly soaped before applying a fixing agent. Applying a fixing agent to poorly washed fabric will trap the unfixed dye, leading to poor rub fastness and potentially poor wash fastness.[10] 2. Select an Appropriate Fixing Agent: Choose a fixing agent that provides the desired improvement in wash fastness without significantly compromising other fastness properties like light fastness.[18]

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing Procedure for Cotton with Reactive Dyes
  • Preparation of Dyebath:

    • Prepare a dyebath with the required amount of water.

    • Add a wetting agent and a sequestering agent (if using hard water).

    • Add the pre-dissolved reactive dye solution and stir well.

    • Add the required amount of electrolyte (e.g., Glauber's salt or sodium chloride) and stir until dissolved.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Raise the temperature to the recommended level for the specific dye (e.g., 60°C for monochlorotriazine dyes).

    • Run the fabric for a set time (e.g., 30 minutes) to allow for dye exhaustion.

  • Fixation:

    • Add the required amount of alkali (e.g., soda ash) to the dyebath in portions or via a dosing pump over a period of 20-30 minutes to raise the pH to the desired level (e.g., 10.5-11.5).[9]

    • Continue the dyeing process at the fixation temperature for the recommended time (e.g., 45-60 minutes).

  • Post-Dyeing Washing (Soaping):

    • Drain the dyebath.

    • Rinse the fabric in cold water to remove residual salt and alkali.[13]

    • Rinse the fabric in hot water (e.g., 70°C).[13]

    • Treat the fabric in a fresh bath with a soaping agent (e.g., 1-2 g/L) at or near boiling temperature (e.g., 95-100°C) for 10-15 minutes.[10]

    • Rinse with hot water and then cold water until the rinse water is clear.

  • Neutralization and Drying:

    • Neutralize the fabric with a weak acid (e.g., acetic acid) if necessary.[13]

    • Rinse thoroughly with cold water.

    • Squeeze or hydro-extract the fabric and dry at a temperature below 60°C.[20]

Protocol 2: Wash Fastness Testing (Based on ISO 105-C06)
  • Specimen Preparation:

    • Cut a 10 cm x 4 cm specimen of the dyed cotton fabric.[21]

    • Attach a multi-fiber adjacent fabric of the same size to the face of the dyed specimen by sewing along one of the shorter edges.[21]

  • Test Solution Preparation:

    • Prepare a wash solution containing a standard reference detergent (e.g., 4 g/L ECE 'B' detergent).[22]

    • If required by the specific test procedure (e.g., A2S), add sodium perborate (e.g., 1 g/L).[21]

  • Washing Procedure:

    • Place the prepared specimen, along with the specified number of stainless steel balls (e.g., 10 for A2S), into a stainless steel container of a launder-ometer.[21][22]

    • Add the required volume of the test solution (e.g., 150 ml for A2S) pre-heated to the specified temperature (e.g., 40°C for A2S).[21][22]

    • Operate the launder-ometer for the specified time (e.g., 30 minutes).[23]

  • Rinsing and Drying:

    • Remove the specimen from the container and rinse it twice in cold grade 3 water.[23]

    • Squeeze out the excess water.

    • Open the specimen by breaking the stitching on all but one of the shorter sides.

    • Dry the specimen in air at a temperature not exceeding 60°C.[20]

  • Assessment:

    • Assess the change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric using the appropriate grey scales under standardized lighting conditions.[21]

Quantitative Data Summary

The following table summarizes the improvement in wash fastness ratings after the application of soaping and fixing agents on reactive dyed cotton fabric. The ratings are based on the grey scale, where 5 is the best and 1 is the worst.

TreatmentWash Fastness (Color Change)Wash Fastness (Staining)
Dyed Fabric (No Treatment) 3-43
After Soaping (0.5 g/L Agent) 44
After Soaping and Fixing (0.5% Agent) 4-54-5

Data adapted from a study on the effects of different soaping and fixing agents.[10] A separate study also noted that after-treatments can improve wash fastness by 0.5 to 1 grade.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_finishing Finishing & Testing prep_fabric Fabric Scouring & Bleaching dyeing Dyeing prep_fabric->dyeing prep_dye Dye & Chemical Preparation prep_dye->dyeing fixation Alkali Fixation dyeing->fixation rinsing Rinsing (Cold & Hot) fixation->rinsing soaping Soaping (High Temp) rinsing->soaping final_rinse Final Rinsing soaping->final_rinse after_treatment Optional: Fixing Agent final_rinse->after_treatment drying Drying final_rinse->drying Skip if no fixing agent after_treatment->drying testing Wash Fastness Testing (ISO 105-C06) drying->testing

Caption: Workflow for achieving high wash fastness in reactive dyeing of cotton.

troubleshooting_flow start Poor Wash Fastness (Rating < 4) check_soaping Was the soaping process thorough (hot, sufficient time)? start->check_soaping check_hydrolysis Were dyeing parameters (pH, temp, time) optimal? check_soaping->check_hydrolysis Yes improve_soaping Action: Improve soaping protocol. - Increase temperature/time - Use effective soaping agent check_soaping->improve_soaping No check_fixing Was a fixing agent used? check_hydrolysis->check_fixing Yes optimize_dyeing Action: Optimize dyeing process. - Control alkali dosing - Check water quality check_hydrolysis->optimize_dyeing No review_fixing Action: Review fixing process. - Ensure thorough soaping before fixing - Evaluate fixing agent choice check_fixing->review_fixing Yes retest Re-evaluate Wash Fastness check_fixing->retest No improve_soaping->retest optimize_dyeing->retest review_fixing->retest

References

Technical Support Center: Minimizing Dye Residue in Soaping Baths

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dye residue in soaping baths after dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of excessive dye residue in the soaping bath?

Excessive dye residue in the soaping bath is primarily due to the presence of unfixed, hydrolyzed dye that has not been sufficiently removed from the textile substrate.[1][2][3] During reactive dyeing, a portion of the dye reacts with water instead of the fiber, creating hydrolyzed dye.[4][5] This form of the dye has an affinity for the fiber but is not covalently bonded, leading to poor wash fastness if not effectively removed during the soaping process.

Q2: How do I select the appropriate soaping agent for my experiment?

The selection of a suitable soaping agent is critical for efficient removal of unfixed dye.[6] Key factors to consider include the dye class (e.g., reactive, direct), the fiber type, and the desired fastness properties. Soaping agents with good dispersing, chelating, and emulsifying properties are generally preferred.[5] For reactive dyes, agents that can effectively remove hydrolyzed dye without affecting the covalently bonded dye are essential. It is recommended to consult technical data sheets from suppliers for specific applications.

Q3: What is the role of a chelating or sequestering agent in the soaping process?

Chelating or sequestering agents play a crucial role by binding with metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in the water.[7][8] These metal ions can form insoluble complexes with dyes, leading to precipitation on the fabric and machinery, which can cause staining and affect color vibrancy.[8][9] By sequestering these ions, the soaping agent's effectiveness is improved, ensuring better solubility of the hydrolyzed dye and preventing redeposition.[7][10]

Q4: Can the soaping temperature and time be optimized to reduce dye residue?

Yes, both temperature and time are critical parameters in the soaping process.[7] Generally, soaping is carried out at a high temperature, often near boiling (around 90-95°C), to increase the diffusion rate of the hydrolyzed dye from the fiber into the soaping bath.[2][3] The optimal time is typically between 10 to 20 minutes.[7][10] However, these parameters should be optimized based on the specific dye and substrate to achieve maximum removal efficiency without excessive energy consumption.[7]

Q5: My fabric exhibits poor wet rubbing fastness after soaping. What is the likely cause and solution?

Poor wet rubbing fastness is a direct indicator of insufficient removal of unfixed dye from the fiber surface.[11] This can be caused by several factors, including the use of an inappropriate soaping agent, suboptimal soaping temperature or time, or high concentrations of electrolytes in the soaping bath which can hinder dye desorption.[3]

Troubleshooting Steps:

  • Verify Soaping Agent: Ensure the soaping agent is suitable for the dye class used.

  • Optimize Soaping Parameters: Increase the soaping temperature (e.g., to 95°C) and/or extend the duration (e.g., to 20 minutes).[2]

  • Improve Rinsing: Ensure thorough rinsing after dyeing and before soaping to remove residual salts and alkali.[3]

  • Use a Fixing Agent: After a thorough soaping, a cationic fixing agent can be applied to improve the wet fastness properties of the dyed fabric.[2][12]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
High Dye Concentration in Soaping Effluent Inefficient soaping agent. Suboptimal process parameters (temperature, time). High initial amount of hydrolyzed dye.Select a soaping agent with high dispersing and anti-redeposition properties. Optimize soaping temperature to 90-95°C and time to 15-20 minutes.[2][7] Ensure optimal dyeing conditions to maximize dye fixation.
Color Bleeding onto Adjacent Fabrics (Staining) Ineffective removal of unfixed dye. Redeposition of dye in the soaping bath.Use a soaping agent with a strong anti-staining effect.[4] Incorporate a chelating dispersant in the soaping bath to prevent dye aggregation and redeposition.[5][10] Ensure the pH of the soaping bath is neutral (pH 6-7).[5]
Poor Wash Fastness (Color Change) Incomplete removal of hydrolyzed dye. Hydrolysis of the dye-fiber bond during soaping.Optimize the soaping process with an effective soaping agent. Neutralize the fabric with a weak acid (e.g., acetic acid) before high-temperature soaping to prevent alkali-induced hydrolysis.[3] Consider using a fixing agent after soaping.[2]
Inconsistent Color Across Fabric Batch Uneven removal of unfixed dye. Precipitation of dye-metal complexes.Ensure uniform agitation and circulation in the soaping bath. Use a high-quality sequestering agent to prevent metal ion interference.[8]

Data Presentation

Table 1: Comparison of Soaping Agent Efficiency on Hydrolyzed Dye Removal from Reactive Dyed Cotton

Soaping AgentConcentration (g/L)Temperature (°C)Time (min)Liquor RatioHydrolyzed Dye Removal Efficiency (%)
EXO-M290151:1020.6
RG-Hxc290151:1024.8

Data adapted from a study on optimizing soaping process parameters.[7] The results indicate that under the same conditions, the RG-Hxc soaping agent demonstrated a higher efficiency in removing hydrolyzed dye compared to the EXO-M agent.

Table 2: Effect of Soaping Agent Concentration on Wash Fastness of Reactive Dyed Cotton

Soaping AgentConcentration (g/L)Shade (%)Wash Fastness (Color Change Rating)
Dekol SN0.55.03/4
Dekol SN1.05.03/4
Ladipur RSK0.55.03
Ladipur RSK1.05.03

Adapted from a study on the effects of different soaping and fixing agents.[2] The ratings are based on a grey scale from 1 (poor) to 5 (excellent). The study observed that for some agents, a lower concentration (0.5 g/L) provided better or equal wash fastness compared to a higher concentration (1.0 g/L).

Experimental Protocols

Protocol 1: Evaluation of Soaping Efficiency by Spectrophotometry

This protocol details a method to quantify the amount of unfixed dye removed during the soaping process.

1. Materials and Equipment:

  • Dyed fabric sample
  • Soaping agent
  • Launder-O-meter or similar agitated bath system[7]
  • UV-Vis Spectrophotometer
  • Cuvettes
  • Volumetric flasks and pipettes
  • Distilled water

2. Procedure:

  • Prepare a Calibration Curve:
  • Prepare a series of standard solutions of the dye at known concentrations.
  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
  • Plot a graph of absorbance versus concentration to create a calibration curve.
  • Soaping Process:
  • Accurately weigh a sample of the dyed fabric.
  • Prepare the soaping bath in the Launder-O-meter container with the specified concentration of soaping agent and liquor ratio.[7]
  • Place the fabric sample in the container.
  • Run the soaping cycle at the desired temperature and for the specified time (e.g., 90°C for 15 minutes).[7]
  • Sample Analysis:
  • After the cycle, carefully remove the fabric sample.
  • Allow the soaping effluent to cool to room temperature.
  • If necessary, dilute the effluent with distilled water to bring the absorbance within the range of the calibration curve.
  • Measure the absorbance of the (diluted) effluent using the spectrophotometer at the same λmax.
  • Calculation:
  • Use the calibration curve to determine the concentration of the dye in the effluent.
  • Calculate the total amount of dye removed from the fabric based on the volume of the soaping bath and any dilution factors.

Protocol 2: Assessment of Color Fastness to Washing (ISO 105-C06)

This protocol outlines the standardized method for determining the resistance of the color of textiles to domestic and commercial laundering.[13]

1. Materials and Equipment:

  • Dyed fabric specimen (10 cm x 4 cm)
  • Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)
  • Rotawash or Gyrowash machine[13]
  • Stainless steel balls (optional, depending on the specific test procedure)
  • ECE phosphate reference detergent
  • Sodium perborate
  • Grey Scale for assessing staining and color change
  • Color matching cabinet

2. Procedure:

  • Sample Preparation:
  • Cut a specimen of the soaped and dried fabric to 10 cm x 4 cm.
  • Stitch it together with a same-sized piece of the multifiber fabric along one of the shorter edges.
  • Washing Cycle:
  • Prepare the detergent solution according to the ISO 105-C06 standard (e.g., 4 g/L ECE detergent and 1 g/L sodium perborate).[13]
  • Place the composite specimen in a stainless steel container of the Rotawash machine.
  • Add the specified volume of the detergent solution and stainless steel balls (if required by the specific method).
  • Run the machine for the specified time and temperature (e.g., 30 minutes at 60°C for C2S test).[13]
  • Rinsing and Drying:
  • After the cycle, remove the specimen and rinse it twice in distilled water.
  • Squeeze out the excess water.
  • Separate the dyed fabric from the multifiber fabric by cutting the stitching, leaving them attached at one edge.
  • Dry the specimens in air at a temperature not exceeding 60°C.
  • Assessment:
  • Using a standardized light source in a color matching cabinet, assess the change in color of the dyed specimen using the Grey Scale for color change.
  • Assess the degree of staining on each of the six fiber strips of the multifiber fabric using the Grey Scale for staining.
  • Record the ratings (from 1 for heavy staining/color change to 5 for no staining/color change).

Visualizations

Experimental_Workflow_Soaping_Efficiency cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Dyed Fabric Sample C Soaping in Launder-O-meter (Temp, Time, Agitation) A->C B Prepare Soaping Solution B->C D Collect Soaping Effluent C->D E Measure Absorbance (UV-Vis Spectrophotometer) D->E F Calculate Dye Concentration E->F

Caption: Workflow for evaluating soaping efficiency.

Signaling_Pathway_Soaping_Mechanism cluster_fiber Fiber Surface cluster_bath Soaping Bath FixedDye Covalently Bonded Dye UnfixedDye Hydrolyzed Dye (Adsorbed) SoapingAgent Soaping Agent (Dispersant) UnfixedDye->SoapingAgent Desorption & Solubilization SuspendedDye Suspended Dye Micelles SoapingAgent->SuspendedDye Dispersion & Anti-redeposition ChelatingAgent Chelating Agent ChelatedIons Chelated Metal Complex ChelatingAgent->ChelatedIons MetalIons Metal Ions (Ca²⁺, Mg²⁺) MetalIons->ChelatingAgent Sequestration

Caption: Mechanism of dye removal in the soaping bath.

References

Validation & Comparative

A Comparative Analysis of Reactive Yellow 175 and Other Mono-Azo Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide presents a detailed comparison of the performance characteristics of C.I. Reactive Yellow 175 against other commercially significant mono-azo reactive dyes, namely C.I. Reactive Yellow 145 and C.I. Reactive Yellow 160. The information is tailored for researchers, scientists, and professionals in the drug development and textile industries, providing objective data to aid in the selection of appropriate dyeing agents.

Performance Characteristics

The efficacy of a reactive dye is primarily determined by its fastness properties, which indicate the resistance of the color to fading or bleeding under various conditions. The key performance indicators are light fastness and wash fastness, which are critical for the longevity and durability of colored textiles.

Data Summary

The following table summarizes the available quantitative data for the light and wash fastness properties of the selected mono-azo reactive dyes. The ratings are based on standardized testing protocols.

DyeC.I. NameLight Fastness Rating (ISO 105-B02)Wash Fastness Rating (ISO 105-C06) - Staining
This compoundThis compoundData not available in provided search resultsGood (qualitative)
Reactive Yellow 145Reactive Yellow 1456-7[1]4-5[1]
Reactive Yellow 160Reactive Yellow 1604-5[2]4-5[2]

Note: The wash fastness rating for C.I. Reactive Yellow 145 pertains to staining on adjacent fabrics. The wash fastness for C.I. Reactive Yellow 160 is for staining on cotton and chino fabrics.

Visual Representations

To facilitate a deeper understanding of the chemical structures and experimental processes, the following diagrams are provided.

Mono_Azo_Dye_Structure cluster_0 General Structure of a Mono-Azo Dye A Aryl Group (Diazo Component) N1 N A->N1 N2 N N1->N2 Azo Bridge (-N=N-) B Aryl or Heterocyclic Group (Coupling Component) N2->B R Reactive Group (e.g., Triazine, Vinyl Sulfone) B->R Covalent Bond Formation with Fiber

General chemical structure of a mono-azo reactive dye.

Dye_Performance_Workflow cluster_1 Experimental Workflow for Dye Performance Evaluation P Procurement of Dye Samples S Fabric Sample Preparation P->S D Dyeing Process S->D LF Light Fastness Test (ISO 105-B02) D->LF WF Wash Fastness Test (ISO 105-C06) D->WF E Evaluation of Color Change & Staining LF->E WF->E R Data Analysis and Comparison E->R

Experimental workflow for evaluating dye performance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Light Fastness Test (ISO 105-B02)

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp fading apparatus

  • Blue wool standards (Reference 1 to 8)

  • Grey scale for assessing change in color

Procedure:

  • A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of blue wool standards is exposed under the same conditions.

  • The exposure is continued until a specified contrast in color is observed between the exposed and unexposed portions of the specimen or the blue wool standards.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is given on a scale of 1 (very poor) to 8 (excellent).

Wash Fastness Test (ISO 105-C06)

Objective: To determine the resistance of the color of textiles to domestic and commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel balls (for mechanical action).

  • Multifibre adjacent fabric (to assess staining).

  • Grey scale for assessing staining and change in color.

  • Standard detergent solution.

Procedure:

  • A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.

  • The composite specimen is placed in a stainless steel container with a specified volume of standard detergent solution and stainless steel balls.

  • The container is then agitated in a Launder-Ometer at a specified temperature and for a specific duration.

  • After the washing cycle, the specimen is rinsed and dried.

  • The change in color of the specimen and the degree of staining on the multifibre adjacent fabric are assessed using the respective grey scales. The rating is given on a scale of 1 (poor) to 5 (excellent).

References

A Comparative Guide to Alternatives for Reactive Yellow 175 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential alternatives to C.I. Reactive Yellow 175 for textile dyeing applications. The focus is on providing objective performance data and detailed experimental methodologies to aid in the selection of suitable replacements. The information presented is based on a review of technical data sheets, safety data sheets, and established testing standards.

Performance Comparison of Yellow Reactive Dyes

The selection of a suitable reactive dye depends on various factors, including its dyeing performance, fastness properties, and environmental impact. This section provides a comparative overview of this compound and potential alternatives. Due to the limited availability of direct head-to-head comparative studies, the following tables summarize available data for individual dyes. It is important to note that dyeing performance can vary based on the substrate, dyeing method, and process parameters.

Table 1: General Properties and Dyestuff Characteristics

C.I. NameCAS NumberMolecular FormulaReactive Group TypeTypical Application
This compound149315-85-5Not readily availableLikely bifunctional (Monochlorotriazine + Vinyl Sulfone)Cotton and other cellulosic fibers
Reactive Yellow 14593050-80-7C28H20ClN9O16S5.4NaBifunctional (Monochlorotriazine + Vinyl Sulfone)Dyeing and printing of cellulosic fibers
Reactive Yellow 160129898-77-7C25H22ClN9Na2O12S3Bifunctional (Monochlorotriazine + Vinyl Sulfone)Dyeing and printing of cellulosic fibers

Table 2: Comparative Fastness Properties

The following table presents a summary of colorfastness data for Reactive Yellow 145 and Reactive Yellow 160, which are potential alternatives to this compound. The ratings are based on the standard 1-5 scale for staining and color change, and 1-8 for light fastness, where a higher number indicates better performance.

Fastness PropertyTest MethodReactive Yellow 145[1]Reactive Yellow 160[2]
Light FastnessAATCC 16.3 / ISO 105-B024-54-5
Washing Fastness
Color ChangeAATCC 61 / ISO 105-C064-54-5
Staining (Cotton)AATCC 61 / ISO 105-C064-54-5
Rubbing Fastness
DryAATCC 8 / ISO 105-X124-54-5
WetAATCC 8 / ISO 105-X124-54
Perspiration (Acid & Alkali)AATCC 15 / ISO 105-E044-54-5
Chlorinated WaterAATCC 162 / ISO 105-E033-43-4

Note: Data for this compound was not available in a comparable format from the searched resources.

Table 3: Environmental and Toxicological Profile

This table provides a qualitative overview of the environmental and toxicological aspects of the dyes. Quantitative data such as BOD/COD ratios and specific LC50/EC50 values are often not publicly available in detail for specific dyes.

ParameterThis compoundReactive Yellow 145Reactive Yellow 160
Aquatic Toxicity
Fish (Acute)Data not availableData not availableLC50 > 500 mg/L (Rainbow Trout, 48h)[3]
DaphniaData not availableData not availableData not available
AlgaeData not availableData not availableData not available
Environmental Fate
BiodegradabilityNot readily biodegradable[3]Not readily biodegradableNot readily biodegradable[3]
AOX Formation PotentialPotential for formation of Adsorbable Organic Halogens (AOX) due to reactive chlorine.Potential for AOX formation.Potential for AOX formation.
Health Hazards
Skin SensitizationMay cause sensitization by skin contact.[4]May cause skin irritation.[5]May cause sensitization by skin contact.[3][4]
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled.May cause respiratory irritation.[5]Dust may irritate and may cause sensitization.[3]

Experimental Protocols

Accurate and reproducible comparison of dye performance requires standardized experimental procedures. Below are detailed methodologies for key experiments based on internationally recognized standards.

Dyeing Protocol (Exhaust Method for Cotton)

This protocol provides a general procedure for dyeing cotton fabric with reactive dyes. Adjustments may be necessary based on the specific dye and equipment.

Workflow Diagram:

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_washing Washing Off fabric_prep Scour and Bleach Cotton Fabric dye_bath_prep Prepare Dyebath (Dye, Water, Wetting Agent) fabric_prep->dye_bath_prep Start add_fabric Add Fabric to Dyebath dye_bath_prep->add_fabric add_salt Gradually Add Salt (e.g., Glauber's Salt) add_fabric->add_salt temp_ramp_1 Raise Temperature to 60°C add_salt->temp_ramp_1 hold_1 Hold for 30 min temp_ramp_1->hold_1 add_alkali Add Alkali (e.g., Soda Ash) hold_1->add_alkali temp_ramp_2 Raise Temperature to 60-80°C (depending on dye) add_alkali->temp_ramp_2 hold_2 Hold for 45-60 min temp_ramp_2->hold_2 drain Drain Dyebath hold_2->drain End of Dyeing rinse_1 Cold Rinse drain->rinse_1 neutralize Neutralize with Acetic Acid rinse_1->neutralize hot_rinse Hot Rinse neutralize->hot_rinse soap Soaping at Boil hot_rinse->soap rinse_2 Hot and Cold Rinse soap->rinse_2 dry Finished Fabric rinse_2->dry

Caption: General workflow for exhaust dyeing of cotton with reactive dyes.

Methodology:

  • Fabric Preparation: Start with scoured and bleached 100% cotton fabric.

  • Dyebath Preparation: Prepare the dyebath with the required amount of reactive dye, water, and a wetting agent. The material-to-liquor ratio is typically 1:20.

  • Dyeing:

    • Immerse the fabric in the dyebath at room temperature.

    • Gradually add a sequestering agent and Glauber's salt (sodium sulfate) over 20-30 minutes.

    • Raise the temperature to the dye-specific recommendation (e.g., 60°C for many bifunctional dyes).

    • After a set time (e.g., 30 minutes), add the alkali (e.g., soda ash) to fix the dye to the fiber.

    • Continue dyeing at the set temperature for 45-60 minutes.

  • Washing Off:

    • Drain the dyebath.

    • Perform a cold rinse to remove loose dye.

    • Neutralize the fabric with a dilute acetic acid solution.

    • Conduct a hot rinse.

    • Soap the fabric at or near boiling temperature for 10-15 minutes with a suitable detergent.

    • Perform subsequent hot and cold rinses until the water runs clear.

  • Drying: Dry the fabric at a temperature below 71°C (160°F).

Colorfastness to Washing (AATCC 61-2A / ISO 105-C06)

This accelerated test simulates the effect of five home launderings.[6][7][8][9][10][11][12][13][14][15]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_test Laundering Test cluster_eval Evaluation prep_sample Cut Fabric Specimen (e.g., 50x100 mm) attach_multifiber Attach Multifiber Test Fabric prep_sample->attach_multifiber place_in_canister Place in Stainless Steel Canister with Steel Balls attach_multifiber->place_in_canister add_solution Add Detergent Solution place_in_canister->add_solution run_test Run in Launder-Ometer (e.g., 45 min at 49°C) add_solution->run_test rinse_dry Rinse and Dry Specimen run_test->rinse_dry assess_color_change Assess Color Change (Gray Scale for Color Change) rinse_dry->assess_color_change assess_staining Assess Staining (Gray Scale for Staining) rinse_dry->assess_staining report_color Color Change Grade assess_color_change->report_color Report Grade report_stain Staining Grade assess_staining->report_stain Report Grade

Caption: Workflow for colorfastness to washing test (AATCC 61 / ISO 105-C06).

Methodology:

  • Specimen Preparation: A test specimen (e.g., 50 x 100 mm) is attached to a multifiber test fabric.

  • Laundering: The composite specimen is placed in a stainless steel canister with a specified volume of detergent solution and a number of steel balls (for abrasive action).

  • Test Conditions: The canister is placed in a launder-ometer and agitated at a specified temperature and duration (e.g., 49°C for 45 minutes for AATCC 61-2A).

  • Rinsing and Drying: After the test, the specimen is rinsed and dried.

  • Evaluation: The change in color of the test specimen is evaluated using the Gray Scale for Color Change, and the staining of the multifiber test fabric is assessed using the Gray Scale for Staining.

Colorfastness to Rubbing (AATCC 8 / ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile to another surface by rubbing.[16][17][18][19][20][21][22][23][24][25]

Methodology:

  • Specimen Preparation: A test specimen is mounted on the base of a crockmeter.

  • Dry Rubbing: A dry, white cotton crocking cloth is mounted on the rubbing finger of the crockmeter. The finger is then passed back and forth over the test specimen for a specified number of cycles (e.g., 10 cycles).

  • Wet Rubbing: The procedure is repeated with a wet crocking cloth (wetted with deionized water and squeezed to a specific moisture content).

  • Evaluation: The amount of color transferred to the white crocking cloths is assessed using the Gray Scale for Staining or a Chromatic Transference Scale.

Colorfastness to Light (AATCC 16.3 / ISO 105-B02)

This test measures the resistance of the dye to fading when exposed to an artificial light source that simulates natural daylight.[1][26][27][28]

Methodology:

  • Specimen Preparation: A test specimen is mounted in a holder.

  • Exposure: The specimen is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The change in color of the specimen is assessed by comparing it to a set of blue wool lightfastness standards that are exposed simultaneously. The lightfastness rating is the number of the blue wool standard that fades to the same extent as the test specimen.

Conclusion

The selection of an alternative to this compound requires careful consideration of performance, cost, and environmental impact. While bifunctional reactive dyes like Reactive Yellow 145 and Reactive Yellow 160 are potential candidates with good all-around fastness properties, their suitability for a specific application will depend on the desired shade, performance requirements, and processing conditions. The lack of comprehensive, directly comparable data for this compound highlights the importance of conducting in-house comparative evaluations using standardized testing protocols as outlined in this guide. Researchers and developers are encouraged to perform their own side-by-side testing to ensure that any selected alternative meets all the critical parameters for their textile products.

References

Validating the Purity of Reactive Yellow 175: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of Reactive Yellow 175, with a focus on the capabilities of mass spectrometry. While specific comparative data for this compound is limited in publicly available literature, this document draws upon established methodologies for similar reactive azo dyes to provide a robust framework for analysis.

The manufacturing process of reactive dyes such as this compound can result in the presence of impurities, including isomers, byproducts, and unreacted starting materials. These impurities can affect the dye's performance, toxicity, and environmental impact. Therefore, accurate and reliable analytical methods are crucial for quality control and research applications.

Mass Spectrometry: A Powerful Tool for Purity Determination

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a highly specific and sensitive technique for the analysis of reactive dyes. Methods like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) and tandem mass spectrometry (LC-MS/MS) offer detailed molecular information, enabling not only the quantification of the primary dye but also the identification of unknown impurities.

High-resolution mass spectrometry (HRMS) combined with techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) provides a powerful approach for separating and identifying polar reactive dyes and their hydrolysis products without the need for ion-pairing agents, which can interfere with mass spectrometric detection.

Comparison of Analytical Methods

While mass spectrometry offers significant advantages in terms of specificity and sensitivity, other analytical techniques such as High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and UV-Vis Spectrophotometry are also employed for purity analysis. The following table summarizes the key performance characteristics of these methods for the analysis of reactive azo dyes. Note: The following data is based on published results for various reactive azo dyes and serves as an illustrative comparison.

Parameter Mass Spectrometry (LC-MS/MS) HPLC-UV UV-Vis Spectrophotometry
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV-Vis spectrum)Low (based on absorbance at a specific wavelength)
Sensitivity (LOD/LOQ) Very High (typically in the ng/mL to pg/mL range)[1]High (typically in the µg/mL to ng/mL range)Moderate (typically in the µg/mL range)
Linearity (r²) Excellent (typically >0.99)[1]Excellent (typically >0.99)Good (typically >0.99)
Quantitative Accuracy HighHighModerate
Impurity Identification Excellent (structural information from fragmentation)Limited (requires reference standards)Not possible
Cost HighModerateLow
Complexity HighModerateLow

Experimental Protocols

Purity Determination by LC-MS/MS

This protocol outlines a general procedure for the analysis of reactive azo dyes. Optimization for this compound would be required.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A suitable C18 or HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity profiling.

  • Source Parameters: Optimized for the specific instrument and compound.

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a water/methanol mixture) to a known concentration.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Purity Determination by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector.

Chromatographic Conditions (Example):

  • Similar to LC-MS/MS conditions, but without the need for volatile mobile phase additives if MS detection is not used.

Detection:

  • Monitor the absorbance at the wavelength of maximum absorption (λmax) for this compound. A DAD can be used to acquire the full UV-Vis spectrum for peak purity analysis.

Sample Preparation:

  • Same as for LC-MS/MS.

Purity Determination by UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Prepare a solution of the sample to be tested at a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample and determine its concentration from the calibration curve.

  • Calculate the purity based on the expected concentration.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

Reactive_Yellow_175_Purity_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration UV_Vis UV-Vis Analysis Dissolution->UV_Vis LC_MS LC-MS/MS Analysis Filtration->LC_MS HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Quantification Purity Quantification LC_MS->Quantification Impurity_ID Impurity Identification (LC-MS/MS) LC_MS->Impurity_ID HPLC_UV->Quantification UV_Vis->Quantification Report Validation Report Quantification->Report Impurity_ID->Report

Experimental workflow for purity validation.

Analytical_Method_Comparison cluster_Techniques Analytical Techniques for Purity cluster_Attributes Performance Attributes MS Mass Spectrometry (LC-MS/MS) Specificity Specificity MS->Specificity Very High Sensitivity Sensitivity MS->Sensitivity Very High Impurity_ID Impurity ID MS->Impurity_ID Excellent Cost Cost & Complexity MS->Cost High HPLC HPLC-UV HPLC->Specificity Moderate HPLC->Sensitivity High HPLC->Impurity_ID Limited HPLC->Cost Moderate UV_Vis UV-Vis Spectrophotometry UV_Vis->Specificity Low UV_Vis->Sensitivity Moderate UV_Vis->Impurity_ID None UV_Vis->Cost Low

Comparison of analytical methods for dye purity.

Conclusion

The validation of this compound purity is a critical step in ensuring its quality and performance. While UV-Vis Spectrophotometry and HPLC-UV are valuable for routine quality control, mass spectrometry, particularly LC-MS/MS, stands out as the superior method for comprehensive purity analysis . Its high specificity, sensitivity, and ability to identify unknown impurities provide a level of confidence that is essential for research, development, and regulatory purposes. For researchers and professionals requiring detailed and unambiguous characterization of this compound, the adoption of mass spectrometry-based methods is highly recommended.

References

A Comparative Analysis of Reactive Yellow 175 and C.I. Reactive Yellow 145 for Textile Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the performance characteristics of two reactive dyes, Reactive Yellow 175 and C.I. Reactive Yellow 145. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide will focus on the individual properties of each dye and the standardized experimental protocols used to evaluate their performance. This approach provides a framework for researchers to conduct their own comparative analyses.

Chemical Identity

A fundamental step in comparing chemical compounds is understanding their molecular structure.

  • C.I. Reactive Yellow 145: This dye is chemically identified with the CAS number 93050-80-7 and the molecular formula C₂₈H₂₀ClN₉O₁₆S₅·4Na. Its structure is well-documented and is characterized as a monoazo dye.

Performance Evaluation

The performance of reactive dyes is critical for their application in the textile industry. Key performance indicators include fixation efficiency, wash fastness, light fastness, and rubbing fastness. While direct comparative data for this compound and C.I. Reactive Yellow 145 is not available, the following sections detail the standardized methodologies for evaluating these properties.

Table 1: Key Performance Indicators for Reactive Dyes

Performance ParameterDescriptionStandard Test Method
Fixation Efficiency The percentage of dye that covalently bonds with the textile fiber compared to the total amount of dye used. Higher fixation efficiency is desirable as it leads to less dye in the effluent.Spectrophotometric analysis of the dye bath before and after dyeing, and of the stripped dye from the fabric.
Wash Fastness The resistance of the color to fading or bleeding during washing.ISO 105-C06[2][3][4]
Light Fastness The resistance of the color to fading when exposed to light.ISO 105-B02[5]
Rubbing Fastness The resistance of the color to rubbing off onto other surfaces.ISO 105-X12[6][7][8][9]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable experimental results.

Determination of Fixation Efficiency

The fixation efficiency of a reactive dye is a measure of its reactivity and substantivity towards the fiber.

Methodology:

  • Dye Bath Preparation: Prepare a dye bath of a known concentration of the reactive dye.

  • Initial Absorbance Measurement: Measure the initial absorbance of the dye bath at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Dyeing Process: Dye a known weight of cotton fabric in the dye bath under specific conditions of temperature, time, pH, and salt concentration (e.g., exhaust dyeing or pad-batch dyeing).

  • Final Absorbance Measurement: After the dyeing process, measure the absorbance of the exhausted dye bath.

  • Calculation of Exhaustion (E%): E% = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Stripping of Unfixed Dye: Thoroughly wash the dyed fabric to remove any unfixed, hydrolyzed dye.

  • Stripping of Fixed Dye: Strip the covalently bonded dye from the fabric using a suitable solvent (e.g., 25% aqueous pyridine).

  • Absorbance of Stripped Dye: Measure the absorbance of the solution containing the stripped dye.

  • Calculation of Fixation (F%): F% = (Absorbance of Stripped Dye / (Initial Absorbance - Final Absorbance)) x 100

  • Overall Fixation Efficiency (T%): T% = (E% x F%) / 100

Factors that can influence fixation include the reactivity of the dye, pH of the dye bath, temperature, and the presence of electrolytes.[10][11]

Wash Fastness (ISO 105-C06)

This test assesses the color's resistance to domestic and commercial laundering.[2][3][4]

Methodology:

  • Specimen Preparation: A specimen of the dyed fabric (typically 10 cm x 4 cm) is sewn together with a multi-fiber adjacent fabric.[2]

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and stainless-steel balls (to simulate mechanical action).[2][3]

  • Test Conditions: The container is agitated in a laundrometer at a specified temperature and for a specific duration (e.g., Test A2S: 40°C for 30 minutes).[4]

  • Rinsing and Drying: After the test, the specimen is rinsed with hot and then cold water and dried at a temperature not exceeding 60°C.[12]

  • Assessment: The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using the Grey Scale for assessing change in color and the Grey Scale for assessing staining, respectively. The results are rated on a scale of 1 (poor) to 5 (excellent).[2]

Light Fastness (ISO 105-B02)

This method evaluates the resistance of the color to the action of an artificial light source representative of natural daylight.[5]

Methodology:

  • Specimen Preparation: A specimen of the dyed fabric is mounted on a cardboard frame.

  • Exposure: The specimen, along with a set of blue wool references (rated 1-8), is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Assessment: The fading of the specimen is compared with the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading. A rating of 1 indicates very poor light fastness, while a rating of 8 indicates exceptional light fastness.

Rubbing Fastness (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[6][7][8][9]

Methodology:

  • Apparatus: A crockmeter is used for this test.[6]

  • Specimen Preparation: A specimen of the dyed fabric is mounted on the base of the crockmeter.

  • Dry Rubbing: A dry, white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter. The finger is then passed back and forth over the specimen 10 times with a specified pressure.[8]

  • Wet Rubbing: The test is repeated with a wet rubbing cloth that has been wetted with distilled water to a specific pickup percentage.[9]

  • Assessment: The staining of the white rubbing cloths is assessed using the Grey Scale for assessing staining. The results are rated on a scale of 1 (heavy staining) to 5 (no staining).

Signaling Pathways and Experimental Workflows

Reactive Dyeing Mechanism on Cotton

The dyeing of cotton with reactive dyes involves the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulose fibers. This process is typically carried out under alkaline conditions.

DyeingMechanism Dye Reactive Dye (D-R-X) HydrolyzedDye Hydrolyzed Dye (D-R-OH) Dye->HydrolyzedDye Hydrolysis (Side Reaction) FixedDye Fixed Dye (D-R-O-Cell) Dye->FixedDye Fixation (Covalent Bond) Cellulose Cellulose Fiber (Cell-OH) ActivatedCellulose Activated Cellulose (Cell-O-) Cellulose->ActivatedCellulose Activation Alkali Alkali (e.g., Na2CO3)

Caption: Covalent bonding of a reactive dye to cellulose.

The process begins with the activation of the cellulose fiber by an alkali, which removes a proton from the hydroxyl group, forming a highly reactive cellulosate anion. This anion then acts as a nucleophile, attacking the reactive group of the dye molecule to form a stable covalent bond. A competing side reaction is the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber, rendering it inactive.[13][14][15] The efficiency of the dyeing process is a balance between the rate of fixation and the rate of hydrolysis.[16]

General Experimental Workflow for Dye Performance Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of a reactive dye.

ExperimentalWorkflow cluster_tests Performance Tests start Select Reactive Dyes (e.g., RY 175, RY 145) dyeing Dyeing of Cotton Fabric (Exhaust or Pad-Batch) start->dyeing wash_off Wash-off Unfixed Dye dyeing->wash_off fixation Fixation Efficiency wash_off->fixation wash_fastness Wash Fastness (ISO 105-C06) wash_off->wash_fastness light_fastness Light Fastness (ISO 105-B02) wash_off->light_fastness rubbing_fastness Rubbing Fastness (ISO 105-X12) wash_off->rubbing_fastness analysis Data Analysis and Comparison fixation->analysis wash_fastness->analysis light_fastness->analysis rubbing_fastness->analysis report Generate Comparison Guide analysis->report

Caption: Workflow for comparing reactive dye performance.

This systematic approach ensures that all relevant performance aspects are evaluated under standardized conditions, allowing for a meaningful comparison between different reactive dyes.

References

Azo vs. Anthraquinone Dyes: A Comparative Guide to Color Fastness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of dyes with appropriate fastness properties is critical for ensuring the stability and longevity of colored materials. This guide provides an objective comparison of the color fastness of two major classes of synthetic dyes: azo dyes and anthraquinone dyes, supported by available experimental data.

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants, offering a wide spectrum of vibrant colors. Anthraquinone dyes, derived from anthraquinone, are renowned for their exceptional stability and are frequently used to achieve brilliant blue, green, and red shades. The performance of these dyes, particularly their resistance to various environmental factors, is a key consideration in their application.

Quantitative Comparison of Color Fastness

Dye ClassSubstrateLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry/Wet) (Scale 1-5)Data Source(s)
Azo Dyes (Acid) WoolModerate to Good (Varies significantly with structure)Good to ExcellentGood to Excellent[1]
Azo-Anthraquinone Dyes (Reactive) Cotton4-5≥ 4≥ 4 / 3-4[2][3]
Anthraquinone Dyes (General) VariousExcellentExcellentGood to Excellent[4]
Anthraquinone Dyes (Ultrasound Application) WoolNot specified3-4/3/3 (with US) vs. 2/2/2 (without US)Not specified[1]

Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in specific dyes, substrate materials, and experimental conditions.

General Performance Characteristics

Anthraquinone Dyes: This class of dyes is generally characterized by its superior light fastness and wash fastness.[4] Their stable molecular structure contributes to their resistance to fading and bleeding.

Azo Dyes: The color fastness of azo dyes is highly dependent on the specific chemical structure of the dye molecule. While some azo dyes can exhibit good to excellent fastness properties, others may be more susceptible to fading or color change.[1] Innovations in azo dye chemistry, such as the development of heterocyclic azo dyes, have led to products with improved fastness that can rival the performance of anthraquinone dyes.

Experimental Protocols

The evaluation of color fastness is conducted using standardized experimental protocols to ensure reproducibility and comparability of results. The most widely recognized standards are developed by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Light Fastness

Light fastness is a measure of a material's resistance to color change upon exposure to light.

  • AATCC Test Method 16.3 / ISO 105-B02: This test involves exposing a textile specimen to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. The change in color is assessed by comparing the exposed sample to an unexposed portion of the same sample, using a standardized gray scale for color change or the Blue Wool Scale. The rating is given on a scale of 1 (poor) to 8 (excellent).

Wash Fastness

Wash fastness assesses the resistance of a colorant to laundering.

  • AATCC Test Method 61 / ISO 105-C06: A specimen of the colored textile, in contact with a multi-fiber test fabric, is subjected to laundering in a stainless steel container containing a specified detergent solution and stainless steel balls to simulate abrasive action. The test is carried out for a specific time at a controlled temperature. The color change of the specimen and the staining of the adjacent multi-fiber fabric are evaluated using standardized gray scales. Ratings are on a scale of 1 (poor) to 5 (excellent).

Rubbing Fastness (Crocking)

Rubbing fastness, or crocking, determines the amount of color transferred from the surface of a colored textile to another surface by rubbing.

  • AATCC Test Method 8 / ISO 105-X12: A colored test specimen is rubbed with a dry and a wet white crocking cloth under controlled pressure for a specified number of times using a crockmeter. The amount of color transferred to the white cloth is then assessed by comparing it with a standardized gray scale for staining or a chromatic transference scale. Ratings are on a scale of 1 (poor) to 5 (excellent).

Logical Flow of Color Fastness Comparison

The following diagram illustrates the key aspects considered when comparing the color fastness of azo and anthraquinone dyes.

G cluster_dyes Dye Classes cluster_tests Color Fastness Tests cluster_evaluation Evaluation Azo Azo Dyes Light Light Fastness (AATCC 16.3 / ISO 105-B02) Azo->Light Wash Wash Fastness (AATCC 61 / ISO 105-C06) Azo->Wash Rubbing Rubbing Fastness (AATCC 8 / ISO 105-X12) Azo->Rubbing Anthraquinone Anthraquinone Dyes Anthraquinone->Light Anthraquinone->Wash Anthraquinone->Rubbing Performance Performance Comparison Light->Performance Wash->Performance Rubbing->Performance

Caption: Comparison workflow for dye fastness.

Experimental Workflow for Color Fastness Testing

The standardized procedure for evaluating the color fastness of a dyed textile sample is outlined below.

G cluster_testing Fastness Testing cluster_assessment Assessment start Dyed Textile Sample prep Specimen Preparation start->prep light_test Light Fastness Test (Xenon Arc Exposure) prep->light_test wash_test Wash Fastness Test (Laundering with Multi-fiber Fabric) prep->wash_test rub_test Rubbing Fastness Test (Crockmeter) prep->rub_test light_eval Evaluate Color Change (vs. Blue Wool / Gray Scale) light_test->light_eval wash_eval Evaluate Color Change & Staining (vs. Gray Scales) wash_test->wash_eval rub_eval Evaluate Staining (vs. Gray Scale) rub_test->rub_eval report Report Fastness Ratings light_eval->report wash_eval->report rub_eval->report

Caption: Standardized color fastness testing protocol.

References

A Comparative Guide to the Biodegradation of Reactive Yellow Dyes Using Immobilized Cells

Author: BenchChem Technical Support Team. Date: November 2025

The use of immobilized microbial cells presents a promising and sustainable approach for the bioremediation of textile industry effluents laden with recalcitrant reactive dyes. This guide provides a comparative analysis of different immobilized cell systems for the biodegradation of reactive yellow dyes, offering insights into their performance, the experimental protocols employed, and the underlying mechanisms. This information is intended for researchers, scientists, and professionals in drug development and environmental biotechnology seeking to evaluate and implement effective dye degradation strategies.

Performance Comparison of Immobilized Cell Systems

The efficiency of reactive dye biodegradation is significantly influenced by the microbial strain, the immobilization matrix, and the operational conditions. Immobilized cells consistently demonstrate enhanced decolorization capabilities and operational stability compared to their free-cell counterparts.

Microbial SystemReactive DyeImmobilization CarrierInitial Dye ConcentrationDecolorization Efficiency (%)Time (h)Reference
Mixed CulturesReactive Yellow 15 (RY15)Polyvinyl Alcohol-Sodium Alginate (PVA-SA)10 mg/L100% (Color), 92% (COD)Not Specified[1][2]
Mixed CulturesReactive Yellow 15 (RY15)Polyvinyl Alcohol-Starch (PVA-St)10 mg/L100% (Color), 96% (COD)Not Specified[1][2]
Mixed CulturesReactive Yellow 15 (RY15)Polyvinyl Alcohol-Gelatin (PVA-Ge)10 mg/L100% (Color), 100% (COD)Not Specified[1][2]
Bacillus sp. VITAKB20 (Free cells)Reactive Orange 16-Not Specified92.38%72[3][4]
Bacillus sp. VITAKB20 (Immobilized)Reactive Orange 16Calcium AlginateNot Specified97.5%48[3][4]
Lysinibacillus sp. KPB6 (Free cells)Reactive Blue 250-Not Specified95.36%72[3][4]
Lysinibacillus sp. KPB6 (Immobilized)Reactive Blue 250Calcium AlginateNot Specified98.2%48[3][4]
Bacillus cereus ROC (Free cells)Reactive Orange 16 & Reactive Black 5-50-250 mg/L~80%120[5]
Bacillus cereus ROC (Immobilized)Reactive Orange 16 & Reactive Black 5Not Specified50-250 mg/L100%120[5]
Bacillus pumilus (Free cells)Direct Red 81-100 mg/L17%120[6]
Bacillus pumilus (Immobilized)Direct Red 81Kaolin100 mg/L71%120[6]
Aspergillus clavatus (Free cells)Direct Red 81-100 mg/L95%120[6]
Aspergillus clavatus (Immobilized)Direct Red 81Activated Charcoal100 mg/L74%120[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of biodegradation studies. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: Biodegradation of Reactive Yellow 15 using Immobilized Mixed Cultures in a Sequential Anaerobic-Aerobic Process

This protocol was employed in the study by Hameed and Ismail (2020) to investigate the degradation of Reactive Yellow 15 (RY15)[1][2][7].

  • Microbial Culture: Mixed microbial cultures were obtained from activated sludge.

  • Immobilization:

    • Biocarriers: Three different biocarriers were prepared: Sodium Alginate (SA), Starch (St), and Gelatin (Ge).

    • Cross-linking: The biocarriers were cross-linked with Polyvinyl Alcohol (PVA).

    • Cell Entrapment: The mixed microbial culture was entrapped within the PVA-SA, PVA-St, and PVA-Ge matrices.

  • Bioreactor Setup:

    • A sequential anaerobic-aerobic process was established in both bench-scale and lab-scale bioreactors.

    • The anaerobic phase aimed to decolorize the dye, while the subsequent aerobic phase targeted the degradation of the aromatic amines formed.

  • Operating Conditions:

    • Initial Dye Concentration: 10 mg/L of RY15.

    • The hydraulic retention time (HRT) and organic loading rate (OLR) were controlled.

  • Analytical Methods:

    • Decolorization: Measured spectrophotometrically by monitoring the absorbance at the dye's maximum wavelength.

    • Chemical Oxygen Demand (COD): Determined to assess the overall reduction in organic pollutants.

    • Biodegradation Analysis: High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) were used to identify the degradation products and confirm the breakdown of the dye structure[3][4].

Protocol 2: Biodegradation of Azo Dyes using Immobilized Bacillus and Lysinibacillus Species

This protocol is based on the research by Pandey et al. (2020) which compared the efficacy of free and immobilized bacterial cells for azo dye degradation[3][4].

  • Bacterial Strains: Bacillus sp. VITAKB20 and Lysinibacillus sp. KPB6 were isolated from textile sludge.

  • Immobilization:

    • Matrix: Calcium alginate was used as the immobilization carrier.

    • Procedure: Bacterial cells were mixed with a sodium alginate solution and extruded dropwise into a calcium chloride solution to form beads.

  • Biodegradation Assay:

    • Free Cells: Batch experiments were conducted under static conditions for 72 hours.

    • Immobilized Cells: Experiments were carried out in a shaking incubator for 48 hours to enhance mass transfer.

  • Analytical Methods:

    • Decolorization: Monitored using a UV-Vis spectrophotometer.

    • Confirmation of Biodegradation: HPLC and FTIR analyses were performed to confirm the degradation of the parent dye molecule into smaller, less complex compounds[3][4].

    • Toxicity Assays: Phytotoxicity and biotoxicity assays were conducted to evaluate the toxicity of the dye before and after degradation[3][4].

Visualizing the Workflow

The following diagrams illustrate the key workflows in the biodegradation studies of reactive yellow dyes using immobilized cells.

G cluster_prep Cell Preparation and Immobilization cluster_exp Biodegradation Experiment cluster_analysis Analysis and Evaluation isolate Isolate Microbial Strain (e.g., from textile sludge) culture Culture and Grow Microbial Cells isolate->culture mix Mix Cells with Immobilization Matrix (e.g., Sodium Alginate, PVA) culture->mix form Form Immobilized Beads/Carriers (e.g., via extrusion into CaCl2) mix->form bioreactor Introduce Immobilized Cells into Bioreactor form->bioreactor Transfer to Experiment add_dye Add Reactive Yellow Dye Wastewater bioreactor->add_dye incubate Incubate under Controlled Conditions (pH, Temp, Aeration) add_dye->incubate sample Collect Samples at Regular Intervals incubate->sample spectro Spectrophotometric Analysis (Decolorization %) sample->spectro Analyze Sample hplc_ftir HPLC/FTIR Analysis (Degradation Products) sample->hplc_ftir Analyze Sample cod COD Measurement (Organic Pollutant Reduction) spectro->cod toxicity Toxicity Assessment (Phyto/Biotoxicity) hplc_ftir->toxicity

Caption: Experimental workflow for dye biodegradation.

G cluster_free Free Cell System cluster_immobilized Immobilized Cell System cluster_advantages Advantages of Immobilization free_cells Free Microbial Cells degraded1 Degraded Products free_cells->degraded1 Lower efficiency, slower rate dye1 Reactive Dye dye1->free_cells immobilized_cells Immobilized Microbial Cells (in a protective matrix) degraded2 Degraded Products immobilized_cells->degraded2 Higher efficiency, faster rate adv1 Increased Cell Density dye2 Reactive Dye dye2->immobilized_cells adv2 Enhanced Stability and Reusability adv3 Protection from Toxicity adv4 Easier Separation of Biomass from Effluent

Caption: Comparison of free vs. immobilized cells.

References

Assessing the toxicity of treated dye effluent on agricultural crops.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Toxicity of Treated Dye Effluent on Agricultural Crops

Introduction

The textile industry is a major consumer of water and producer of complex chemical effluents.[1] While treatment processes aim to mitigate environmental damage, the residual impact of treated dye effluent on agriculture remains a significant concern. These effluents, even after treatment, can contain a mixture of dyes, salts, heavy metals, and other organic and inorganic compounds that may affect soil quality and crop health.[2][3][4] This guide provides a comparative assessment of the toxicity of treated dye effluent on various agricultural crops, supported by experimental data and detailed protocols for researchers. The impact of these effluents is concentration-dependent; while high concentrations are generally toxic, lower concentrations may sometimes have a stimulatory effect due to the presence of nutrients.[5][6]

Comparative Toxicity Data

The toxicity of dye effluent varies significantly based on its concentration, the crop species, and the specific treatment process applied. The following tables summarize quantitative data from various studies on key performance indicators of crop health.

Table 1: Effect of Dye Effluent Concentration on Seed Germination (%)

Crop Species20-25% Effluent40-50% Effluent60-75% Effluent100% EffluentControlReference
Wheat (Triticum aestivum) Max. GerminationDecreaseDecreaseMin. Germination100%[5]
Soybean (Glycine max) Not Significantly AffectedIncreased GrowthGradual DeclineSignificant Decrease-[1][7]
Country Bean (Lablab niger) --73.33% (Mixed ETP)-100% (Neutralized Effluent)[8][9]
Black Gram (Vigna mungo) Growth EnhancementDecreaseDecreaseToxic-[6]

Table 2: Effect of Dye Effluent Concentration on Seedling Growth (Root and Shoot Length)

Crop SpeciesEffluent ConcentrationRoot Length VariationShoot Length VariationReference
Soybean (Glycine max) 20%+4.4%+1.5%[1][7]
40%+2.2%No Change[1][7]
100%-57.7%-58.7%[1][7]
Wheat (Triticum aestivum) Increasing ConcentrationReductionReduction[5]
Vigna radiata Untreated Effluent-58.66%-69.06%[8]
Cicer arietinum Untreated Effluent-53.62%-67.91%[8]

Table 3: Biochemical Alterations in Plants Exposed to Dye Effluent

Plant ParameterObservationPotential CauseReference
Chlorophyll Content Decreased at high concentrationsPresence of toxic heavy metals and high TDS affecting nutrient uptake.[1][7]
Carbohydrates & Proteins Drastic alterationGeneral physiological stress and metabolic disruption.[2]
Nucleic Acids Altered contentInterference of toxic chemicals with cellular processes.[2]
Root Membrane Integrity Increased leakiness (K+ efflux)Detrimental effect of high sodium chloride content (salinity stress).[2]

Experimental Protocols

Detailed and standardized protocols are crucial for assessing the phytotoxicity of industrial effluents. Below are methodologies for key experiments.

Seed Germination and Seedling Growth Bioassay

This protocol is widely used to evaluate the phytotoxicity of effluents on crops.[10]

Objective: To determine the effect of different concentrations of treated dye effluent on the germination rate and early seedling growth of a selected crop.

Materials:

  • Certified seeds of the test crop (e.g., Wheat, Soybean, Black gram).

  • Treated dye effluent sample.

  • Distilled water (for control and dilutions).

  • Sterilized petri dishes with filter paper.

  • Graduated cylinders and beakers.

  • Incubator or growth chamber with controlled temperature and light.

Procedure:

  • Effluent Dilution: Prepare a series of effluent concentrations (e.g., 10%, 25%, 50%, 75%, and 100%) by diluting the treated effluent with distilled water. A control using only distilled water must be included.

  • Seed Sterilization: Surface sterilize the seeds to prevent fungal contamination. This can be done by briefly rinsing with a dilute sodium hypochlorite solution followed by several rinses with sterile distilled water.

  • Plating: Place a sterile filter paper in each petri dish. Moisten the filter paper with 5-10 mL of the respective effluent concentration or control solution.

  • Sowing: Arrange a predetermined number of seeds (e.g., 10-20) evenly on the moistened filter paper in each petri dish.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, with a 16h light/8h dark photoperiod).

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle emerges. Calculate the germination percentage.

    • Seedling Growth: After the incubation period, carefully remove the seedlings and measure the length of the radicle (root) and plumule (shoot) in millimeters. .

  • Calculation of Phytotoxicity: The percentage of phytotoxicity can be calculated to quantify the inhibitory effect of the effluent.

Biochemical Analysis

Objective: To assess the physiological stress in plants by measuring key biochemical parameters.

Procedure:

  • Plant Culture: Grow the selected crop in pots containing soil or a hydroponic medium. Irrigate the plants with different concentrations of the treated dye effluent as described in the germination bioassay.

  • Sample Preparation: After a specific growth period (e.g., 30-60 days), harvest fresh leaf samples from both treated and control plants.

  • Chlorophyll Estimation: Extract chlorophyll from the leaves using a solvent like 80% acetone. Measure the absorbance of the extract at specific wavelengths (e.g., 645 nm and 663 nm) using a spectrophotometer to determine the concentration of chlorophyll a and b.

  • Protein and Carbohydrate Analysis: Homogenize the plant tissue and use standard biochemical methods (e.g., Lowry method for protein, Anthrone method for carbohydrates) to quantify the total protein and carbohydrate content.

  • Data Analysis: Compare the biochemical parameters of the effluent-treated plants with the control group to assess the level of stress.[2]

Visualizing Workflows and Toxicity Pathways

Diagrams created using Graphviz help visualize complex processes and relationships involved in toxicity assessment.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Assessment A Effluent Collection (From Treatment Plant) C Preparation of Effluent Concentrations (e.g., 25%, 50%) A->C B Crop Seed Selection & Sterilization D Seed Germination Assay (Petri Dish Method) B->D E Pot Culture Experiment (Long-term Growth) B->E C->D C->E F Measure Germination % & Seedling Growth D->F G Biochemical Analysis (Chlorophyll, Protein) E->G H Soil & Plant Heavy Metal Analysis E->H I Toxicity Assessment & Comparison F->I G->I H->I

Workflow for assessing dye effluent phytotoxicity.

Toxicity_Factors cluster_stressors Primary Stressors cluster_effects Phytotoxic Effects on Crops A Treated Dye Effluent B High Total Dissolved Solids (TDS) & Electrical Conductivity A->B C Residual Heavy Metals (e.g., Cr, Cu, Zn) A->C D High pH (Alkalinity) & Salinity (NaCl) A->D E Toxic Organic Compounds (Residual Dyes) A->E F Inhibition of Seed Germination B->F Osmotic Stress G Reduced Seedling Growth (Root & Shoot) B->G H Decreased Chlorophyll & Photosynthesis C->H Enzyme Inhibition D->G Ionic Imbalance I Altered Plant Biochemistry D->I E->I Metabolic Disruption

Key factors in treated effluent leading to crop toxicity.

Plant_Stress_Pathway cluster_outcomes Cellular & Plant-Level Outcomes A Effluent Stressors (Salinity, Heavy Metals) B Perception by Root Cell Receptors A->B C Signal Transduction Cascade (Ca2+, ROS signaling) B->C D Activation of Stress-Responsive Genes C->D E Synthesis of Stress Proteins & Osmolytes D->E F Physiological Response E->F G Cellular Damage (Membrane Leakage) F->G Impact H Growth Inhibition F->H Impact I Reduced Yield F->I Impact

General plant stress response to effluent toxicity.

References

Comparative performance of different biocarriers for dye degradation.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Biocarriers for Enhanced Dye Degradation

The escalating use of synthetic dyes in industries such as textiles, food, and pharmaceuticals has led to significant environmental pollution, with dye-laden effluents posing a considerable threat to aquatic ecosystems. Bioremediation, which utilizes microorganisms to break down these complex pollutants, has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical treatment methods. The efficiency of this biological process can be substantially enhanced by immobilizing the active microorganisms on carrier materials, known as biocarriers. These carriers provide a stable environment for microbial growth, increase biomass concentration, and protect the microbes from toxic substances.

This guide provides a comparative analysis of different biocarriers used for dye degradation, supported by experimental data. It details the methodologies for evaluating their performance and visualizes the underlying processes to aid researchers, scientists, and drug development professionals in selecting and designing effective bioremediation systems.

Performance Comparison of Biocarriers

The selection of a biocarrier is critical and depends on factors such as the type of dye, the microbial consortium, and the reactor configuration. The following table summarizes the performance of various biocarriers in the degradation of different dyes based on recent studies.

Biocarrier TypeMicroorganism/CatalystTarget Dye(s)Key Performance MetricsReference
Ceramic Supported Carbon Membrane (CSCM) Anaerobic Mixed CultureAcid Orange 7 (AO7), Reactive Black 5 (RB5), Direct Blue 71 (DB71)Decolorization Efficiency: 98% (AO7), 82% (RB5), 72% (DB71) at 50 mg/L initial concentration.[1][1]
ZnO/Activated Carbon-Alginate Beads PhotocatalyticBasic Red 46 (BR46), Basic Yellow 28 (BY28)Removal Efficiency (Solar Light): 83% (BR46), 78% (BY28) over 6 hours. Maintained high activity for 20 cycles.[2][2]
Magnetic Activated Charcoal/β-Cyclodextrin/Alginate Beads AdsorbentMethylene Blue (MB)Removal Rate: 99.53% within 90 minutes. Adsorption Capacity: 10.63 mg/g.[3][3]
g-C3N4/Carboxymethyl Cellulose/Alginate Hydrogels PhotocatalyticOrange G (OG), Methylene Blue (MB)Degradation Efficiency: 99% of OG dye degraded within 4 hours. Retained 87% efficiency after 5 cycles.[4][4]
Biochar (Pine Tree-Derived) AdsorbentAcid Violet 17 (AV)Maximum Dye Uptake: 29 mg/g at 40 °C.[5][5]

Experimental Protocols

Evaluating the performance of biocarriers requires a standardized experimental approach. Below is a detailed methodology that outlines a typical batch degradation experiment.

1. Materials and Reagents

  • Biocarrier material (e.g., sodium alginate, activated carbon, bentonite).

  • Microbial culture (pure or mixed) capable of dye degradation.

  • Target synthetic dye (e.g., Methylene Blue, Acid Orange 7).

  • Nutrient broth/medium for microbial growth (e.g., Luria-Bertani broth).

  • Reagents for cross-linking (e.g., calcium chloride for alginate beads).

  • Phosphate buffer solution to maintain pH.

  • Deionized water.

2. Preparation of Biocarriers

  • Alginate-Based Beads: Prepare a 2-4% (w/v) sodium alginate solution in deionized water. Mix with the active component (e.g., activated carbon, microbial culture). Extrude the slurry dropwise into a 0.1-0.2 M calcium chloride solution with gentle stirring. Allow the beads to harden for at least 30-60 minutes before washing with sterile deionized water.

  • Activated Carbon/Biochar: Wash the commercially available or synthesized material with deionized water to remove impurities and fine particles. Dry in an oven at 105°C for 24 hours before use.

3. Reactor Setup and Operation

  • Batch Reactor: Use 250 mL Erlenmeyer flasks as batch reactors.

  • Working Volume: Add 100 mL of synthetic dye wastewater to each flask. The wastewater should contain the target dye at a known concentration (e.g., 50-100 mg/L) and essential nutrients for microbial activity.

  • Biocarrier Dosage: Add a specified amount of biocarriers to each flask (e.g., 10-20 g/L).[2]

  • Inoculation: If not already immobilized, inoculate the flask with the microbial culture (e.g., 5-10% v/v).

  • Control Groups: Set up control flasks: one with only the dye solution (to check for abiotic degradation) and one with dye and non-inoculated biocarriers (to measure adsorption).

  • Operating Conditions: Incubate the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 30-37°C).[6] The pH of the solution should be adjusted and maintained at an optimal level for the specific microorganisms (typically pH 6-8).[7][8]

4. Sample Collection and Analysis

  • Sampling: Withdraw aliquots (e.g., 3-5 mL) from each flask at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Centrifuge or filter the samples to remove suspended biocarriers and microbial cells.

  • Dye Concentration Measurement: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the target dye using a UV-Vis spectrophotometer.

  • Decolorization Efficiency Calculation: Calculate the percentage of dye removal using the following formula:

    • Decolorization Efficiency (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Visualizing Key Processes

Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes involved in dye degradation.

Experimental_Workflow Experimental Workflow for Biocarrier Performance Evaluation A Biocarrier Synthesis (e.g., Alginate Bead Formation) B Microbial Culture Preparation & Immobilization A->B C Batch Reactor Setup (Dye Solution + Biocarriers) B->C D Incubation under Controlled Conditions (Temp, pH, Agitation) C->D E Periodic Sample Collection D->E F Sample Processing (Centrifugation/Filtration) E->F G Analysis (UV-Vis Spectrophotometry) F->G H Data Evaluation (Calculate Removal Efficiency) G->H

Caption: Flowchart of the experimental procedure for assessing dye degradation.

The degradation of complex dye molecules by microorganisms is not merely physical adsorption but often involves complex enzymatic pathways. The following diagram illustrates a simplified mechanism for the biodegradation of an azo dye, a common class of synthetic colorants.

Dye_Degradation_Mechanism Simplified Mechanism of Microbial Azo Dye Degradation cluster_biocarrier Biocarrier Surface A Azo Dye Molecule (-N=N- Chromophore) B Microbial Cell A->B Biosorption C Enzymatic Action (e.g., Azoreductase) B->C Enzyme Secretion D Reductive Cleavage of Azo Bond C->D E Formation of Colorless Aromatic Amines D->E F Further Aerobic Degradation (Mineralization) E->F

Caption: Microbial degradation pathway for a typical azo dye molecule.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Reactive Yellow 175

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents like Reactive Yellow 175 are paramount to ensuring a safe and compliant work environment. This guide provides a procedural framework for the safe disposal of this compound, emphasizing adherence to regulatory standards and best safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and prevents contamination.

General Handling Guidelines:

  • Ventilation: Always handle in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses or goggles.[2]

    • Hand Protection: Use chemical-resistant gloves.[2]

    • Respiratory Protection: If dust is generated, use an approved dust or mist respirator.[1][2]

    • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[3]

  • Hygiene: Practice good industrial hygiene. Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains or waterways.[2][3]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[1][4]

    • Place the swept material into a suitable, sealed, and properly labeled container for disposal.[1][3][4]

    • Clean the spill area with water, and collect the cleaning water for disposal as hazardous waste.[5]

Disposal Procedure for this compound

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. Due to the nature of reactive dyes, direct disposal into the sewer system or regular trash is not permissible.

Procedural Steps for Disposal:

  • Waste Identification: Classify waste containing this compound as hazardous chemical waste.

  • Containerization:

    • Collect waste in a sturdy, leak-proof container that is compatible with the chemical.

    • The container must be kept sealed, except when adding waste.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name ("this compound") and the approximate quantity.

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials. Reactive dyes should be kept away from strong oxidizing and reducing agents.[2]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. This is a critical step to ensure regulatory compliance and environmental protection.

  • Documentation: Maintain records of all disposed chemicals, including the date, quantity, and the disposal company used.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes general toxicological and physical data for similar reactive dyes. This information is crucial for risk assessment and safe handling.

ParameterValueSource
Acute Oral Toxicity (Rat LD50) > 5000 mg/kg[2]
Eye Irritation Slightly irritant[2]
Skin Irritation (Rabbit) Not an irritant[2]
Solubility in Water > 100 g/L (at 25°C)[2]
Appearance Yellow to Dark Brown Powder[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain and Clean Spill (Sweep, containerize) spill->contain_spill Yes waste_generation Generate Waste (Expired chemical, contaminated material) spill->waste_generation No containerize Collect in Labeled, Sealed Hazardous Waste Container contain_spill->containerize waste_generation->containerize segregate Store in Designated Area, Segregated from Incompatibles containerize->segregate licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service segregate->licensed_disposal document Document Disposal licensed_disposal->document end End: Proper Disposal Complete document->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Reactive Yellow 175

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Reactive Yellow 175, a reactive azo dye. Adherence to these procedural, step-by-step instructions is critical for minimizing exposure risks and ensuring proper disposal.

Reactive dyes, including this compound, present a notable hazard of respiratory sensitization. Therefore, it is prudent to handle all reactive dyes as if they are respiratory sensitizers.[1] The health risks associated with these dyes are most pronounced before their application.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound to prevent skin and eye contact, and inhalation of dust or aerosols.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of airborne dust, which can cause respiratory sensitization.[1][2] A dust or mist respirator is recommended if airborne particulates are generated.[3]
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes or spraying of the material.[2][4] Safety glasses with side-shields are also a minimum requirement.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.[2][4][5] Gloves should be inspected before use and changed immediately upon contact with the chemical.[4]
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pantsTo cover as much skin as possible.[4] Closed work clothes are recommended to avoid stains.[3] For significant exposure risk, a whole-body suit may be appropriate.[2]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are fundamental to a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a local exhaust ventilation system, especially when dispensing powdered forms of the dye.[1][6]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools to prevent ignition.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling and before eating or drinking.[2]

Storage:

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as acids, bases, and oxidizing agents.[2]

  • Store separately from foodstuff containers.[6]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5][6]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[5][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][6]
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

Waste Chemical Disposal:

  • Disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[6]

  • Collect and arrange for disposal in suitable, closed containers.[6]

Contaminated Packaging and Materials:

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6]

  • Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[6]

  • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[6]

  • Spilled material should be swept or shoveled into an appropriate container for disposal.[3]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Select & Don PPE Select & Don Appropriate PPE Assess Risks->Select & Don PPE Prepare Workspace Prepare Ventilated Workspace Select & Don PPE->Prepare Workspace Weigh & Dispense Weigh & Dispense Under Ventilation Prepare Workspace->Weigh & Dispense Perform Experiment Perform Experiment Weigh & Dispense->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Segregate Waste Segregate Contaminated Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste per Guidelines Segregate Waste->Dispose Waste Contain & Clean Spill Contain & Clean Spill Spill->Contain & Clean Spill Accidental Contain & Clean Spill->Dispose Waste Administer First Aid Administer First Aid Exposure->Administer First Aid Personal Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: This diagram outlines the key steps and safety considerations for the handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.